molecular formula C7H3ClF3NO B1362074 2-Chloro-5-(trifluoromethyl)-pyridine-4-carboxaldehyde CAS No. 505084-57-1

2-Chloro-5-(trifluoromethyl)-pyridine-4-carboxaldehyde

Cat. No.: B1362074
CAS No.: 505084-57-1
M. Wt: 209.55 g/mol
InChI Key: TUIUCTUSVSDRSW-UHFFFAOYSA-N
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Description

2-Chloro-5-(trifluoromethyl)-pyridine-4-carboxaldehyde is a useful research compound. Its molecular formula is C7H3ClF3NO and its molecular weight is 209.55 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-chloro-5-(trifluoromethyl)pyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3NO/c8-6-1-4(3-13)5(2-12-6)7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUIUCTUSVSDRSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376624
Record name 2-Chloro-5-(trifluoromethyl)pyridine-4-carbaldehyde
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Molecular Weight

209.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

505084-57-1
Record name 2-Chloro-5-(trifluoromethyl)-4-pyridinecarboxaldehyde
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-(trifluoromethyl)pyridine-4-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-5-(trifluoromethyl)-pyridine-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 505084-57-1

This technical guide provides a comprehensive overview of 2-Chloro-5-(trifluoromethyl)-pyridine-4-carboxaldehyde, a key heterocyclic building block with significant potential in the fields of medicinal chemistry and agrochemical synthesis. This document collates available data on its chemical properties, synthesis, and potential applications, offering a valuable resource for professionals engaged in research and development.

Chemical and Physical Properties

This compound is a substituted pyridine derivative characterized by the presence of a chlorine atom, a trifluoromethyl group, and a carboxaldehyde functional group. These features impart unique reactivity and make it a versatile intermediate for the synthesis of more complex molecules. A summary of its key properties is presented in the table below.

PropertyValueReference
CAS Number 505084-57-1[1]
Molecular Formula C₇H₃ClF₃NO[1]
Molecular Weight 209.55 g/mol [1]
IUPAC Name 2-chloro-5-(trifluoromethyl)pyridine-4-carboxaldehyde[1]
SMILES O=Cc1c(Cl)nc(cc1)C(F)(F)F
InChI Key TUIUCTUSVSDRSW-UHFFFAOYSA-N

Synthesis and Manufacturing

The synthesis of this compound is not extensively detailed in publicly available literature. However, a plausible synthetic pathway can be inferred from established organic chemistry principles and patent literature concerning related trifluoromethylpyridine derivatives. The synthesis likely involves a multi-step process, starting from more readily available precursors.

A key intermediate in the synthesis of many trifluoromethylpyridine derivatives is 2-chloro-5-(trifluoromethyl)pyridine.[2][3][4] This precursor is typically synthesized from 3-picoline through a series of chlorination and fluorination reactions.[4][5]

Experimental Protocol: Synthesis of the Precursor 2-Chloro-5-(trifluoromethyl)pyridine

This is a generalized protocol based on patent literature and may require optimization.

Materials:

  • 3-picoline

  • Chlorinating agent (e.g., chlorine gas)

  • Fluorinating agent (e.g., hydrogen fluoride)

  • Catalyst (e.g., iron-based)

  • Solvent (e.g., carbon tetrachloride)

  • Radical initiator (e.g., azobisisobutyronitrile)

  • Apparatus for gas-phase or liquid-phase reactions at elevated temperatures

Procedure:

  • Chlorination of 3-picoline: 3-picoline is subjected to chlorination to introduce chlorine atoms onto the pyridine ring and the methyl group. This can be achieved through liquid-phase chlorination in the presence of a radical initiator or through high-temperature vapor-phase chlorination.[2][4]

  • Fluorination: The resulting chlorinated intermediate, such as 2-chloro-5-(trichloromethyl)pyridine, is then fluorinated to replace the chlorine atoms on the methyl group with fluorine, yielding the trifluoromethyl group. This step is often carried out using a fluorinating agent like hydrogen fluoride in the presence of a catalyst.[4]

  • Purification: The crude product, 2-chloro-5-(trifluoromethyl)pyridine, is purified using standard techniques such as distillation.

Postulated Synthesis of this compound

Hypothetical Experimental Workflow: Vilsmeier-Haack Formylation

G reactant 2-Chloro-5-(trifluoromethyl)pyridine intermediate Iminium Salt Intermediate reactant->intermediate Electrophilic Aromatic Substitution reagent Vilsmeier Reagent (POCl₃, DMF) product 2-Chloro-5-(trifluoromethyl)- pyridine-4-carboxaldehyde intermediate->product Hydrolysis hydrolysis Aqueous Workup (H₂O)

Caption: Hypothetical Vilsmeier-Haack formylation of the precursor.

Applications in Research and Development

While specific biological activities and applications of this compound are not widely reported, its structural motifs are prevalent in a variety of bioactive molecules. Trifluoromethylpyridine derivatives are extensively used as key intermediates in the synthesis of agrochemicals, including herbicides, insecticides, and fungicides.[5] The presence of the trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of molecules.

The carboxaldehyde group is a versatile functional handle that can be readily converted into a wide range of other functionalities, making this compound a valuable starting material for the synthesis of libraries of novel compounds for drug discovery and agrochemical research.

Potential Signaling Pathway Involvement

Given the prevalence of pyridine-based scaffolds in kinase inhibitors and other targeted therapies, it is plausible that derivatives of this compound could be designed to interact with various signaling pathways implicated in diseases such as cancer. The logical relationship for such a drug discovery effort is outlined below.

G start 2-Chloro-5-(trifluoromethyl)- pyridine-4-carboxaldehyde lib_gen Library Synthesis (e.g., reductive amination, Wittig reaction, etc.) start->lib_gen screening High-Throughput Screening (e.g., kinase assays) lib_gen->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (SAR studies) hit_id->lead_opt candidate Preclinical Candidate lead_opt->candidate

Caption: Drug discovery workflow starting from the title compound.

Safety and Handling

Detailed toxicological data for this compound is not available. However, based on the known hazards of related compounds, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chemical intermediate with significant potential for the development of new pharmaceuticals and agrochemicals. While detailed information on its synthesis and biological applications is currently limited in the public domain, its structural features suggest it is a promising starting point for the creation of diverse molecular libraries. Further research into the reactivity and biological activity of this compound and its derivatives is warranted.

References

Technical Guide: 2-Chloro-5-(trifluoromethyl)-pyridine-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-5-(trifluoromethyl)-pyridine-4-carboxaldehyde, a halogenated pyridine derivative of interest in synthetic chemistry. Due to its combination of a reactive aldehyde group and a trifluoromethylpyridine scaffold, this compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the fields of agrochemicals and pharmaceuticals.

Core Molecular Data

The fundamental molecular and physical properties of this compound are summarized below.

PropertyValueCitation(s)
Molecular Weight 209.55 g/mol [1]
Chemical Formula C₇H₃ClF₃NO[1]
CAS Number 505084-57-1[1]
IUPAC Name 2-Chloro-5-(trifluoromethyl)pyridine-4-carboxaldehyde[1]
SMILES O=CC1=C(C=NC=C1C(F)(F)F)Cl
Physical State Solid (predicted)

Synthesis and Experimental Protocols

While specific experimental protocols for the synthesis of this compound are not extensively detailed in peer-reviewed literature, the synthetic route can be logically inferred from the well-established synthesis of its key precursor, 2-chloro-5-(trifluoromethyl)pyridine.

Synthesis of the Key Precursor: 2-Chloro-5-(trifluoromethyl)pyridine

The industrial synthesis of 2-chloro-5-(trifluoromethyl)pyridine is a multi-step process that typically starts from 3-picoline (3-methylpyridine).[2][3]

Experimental Protocol: A Generalized Two-Step Synthesis

  • Chlorination and Fluorination of 3-Picoline: 3-Picoline is subjected to high-temperature chlorination to produce 2-chloro-5-(trichloromethyl)pyridine. This intermediate is then fluorinated, often using hydrogen fluoride (HF), to yield 2-chloro-5-(trifluoromethyl)pyridine.[2] The reaction conditions, such as temperature and catalysts, are critical for optimizing the yield and minimizing by-products.

  • Vapor-Phase Chlorination/Fluorination: An alternative approach involves a simultaneous vapor-phase chlorination and fluorination of 3-picoline at high temperatures (over 300°C) over a transition metal-based catalyst.[3]

Proposed Synthesis of this compound

The introduction of a carboxaldehyde group at the 4-position of the pyridine ring can be achieved through various formylation reactions. A plausible, though not explicitly documented, method would be the lithiation of the 4-position followed by quenching with a formylating agent.

Hypothetical Experimental Protocol: Formylation via Lithiation

  • Lithiation: 2-Chloro-5-(trifluoromethyl)pyridine is dissolved in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), and cooled to a low temperature (e.g., -78°C). A strong base, typically an organolithium reagent like n-butyllithium, is added dropwise to deprotonate the 4-position of the pyridine ring.

  • Formylation: An electrophilic formylating agent, such as N,N-dimethylformamide (DMF), is then added to the reaction mixture.

  • Workup: The reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride solution) and the product is extracted with an organic solvent. The organic layer is then dried and concentrated, and the crude product is purified by a suitable method like column chromatography to yield this compound.

Logical Relationships in Synthesis

The synthetic pathway from a common starting material to the target compound is illustrated below.

G cluster_0 Precursor Synthesis cluster_1 Final Product Synthesis 3-Picoline 3-Picoline 2-Chloro-5-(trichloromethyl)pyridine 2-Chloro-5-(trichloromethyl)pyridine 3-Picoline->2-Chloro-5-(trichloromethyl)pyridine Chlorination 2-Chloro-5-(trifluoromethyl)pyridine 2-Chloro-5-(trifluoromethyl)pyridine 2-Chloro-5-(trichloromethyl)pyridine->2-Chloro-5-(trifluoromethyl)pyridine Fluorination Target_Compound 2-Chloro-5-(trifluoromethyl)- pyridine-4-carboxaldehyde 2-Chloro-5-(trifluoromethyl)pyridine->Target_Compound Formylation

A proposed synthetic pathway for this compound.

Applications and Future Directions

While this compound is commercially available, its direct applications in drug discovery or agrochemical development are not yet widely reported in the public domain. However, its structural motifs are present in numerous bioactive molecules. The trifluoromethyl group is known to enhance metabolic stability and binding affinity, while the chloro- and aldehyde- functionalities provide versatile handles for further chemical modifications.

Given the importance of substituted pyridines in medicinal chemistry and materials science, it is anticipated that this compound will find utility as a key intermediate in the synthesis of novel compounds with a range of biological activities and material properties. Further research into the reactivity and applications of this compound is warranted.

References

An In-depth Technical Guide to 2-Chloro-5-(trifluoromethyl)-pyridine-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 2-Chloro-5-(trifluoromethyl)-pyridine-4-carboxaldehyde, a key intermediate in the synthesis of various agrochemical and pharmaceutical agents. This document details its chemical structure, physical and spectroscopic properties, a plausible synthetic pathway, and its applications in research and development.

Chemical Structure and Identifiers

This compound, also known as 2-chloro-5-(trifluoromethyl)isonicotinaldehyde, is a substituted pyridine derivative. The presence of a chlorine atom, a trifluoromethyl group, and a carboxaldehyde group on the pyridine ring makes it a versatile building block in organic synthesis.

IdentifierValue
IUPAC Name 2-chloro-5-(trifluoromethyl)pyridine-4-carbaldehyde[1]
CAS Number 505084-57-1[1]
Molecular Formula C₇H₃ClF₃NO[1]
Molecular Weight 209.55 g/mol [1]
SMILES String O=CC1=CC(Cl)=NC=C1C(F)(F)F[1]
InChI Key TUIUCTUSVSDRSW-UHFFFAOYSA-N[1]

Physicochemical Properties

Table of Physical Properties of 2-Chloro-5-(trifluoromethyl)pyridine (Precursor)

PropertyValue
CAS Number 52334-81-3[2]
Molecular Formula C₆H₃ClF₃N[2]
Molecular Weight 181.54 g/mol [2]
Melting Point 32-34 °C[3]
Density 1.417 g/mL at 25 °C[3]
Flash Point 113 °C (closed cup)[3]

Spectroscopic Data

Comprehensive spectroscopic data for this compound is not currently available in public databases. However, the spectral data for its precursor, 2-Chloro-5-(trifluoromethyl)pyridine, is well-documented and can be used as a reference for structural confirmation during synthesis.

Table of Spectroscopic Data for 2-Chloro-5-(trifluoromethyl)pyridine (Precursor)

Spectroscopy Data
¹H NMR Chemical shifts (ppm): δ 8.69 (s, 1H), δ 7.90 (d, 1H), δ 7.50 (d, 1H)[4]
¹³C NMR Aromatic region shifts expected between 120-160 ppm.[5]
IR Spectroscopy Characteristic peaks for C-Cl, C-F, and aromatic C-H and C=N stretching.
Mass Spectrometry Molecular ion peak (M+) at m/z 181.[4]

Synthesis and Experimental Protocols

A detailed, peer-reviewed synthesis protocol for this compound is not explicitly available. However, a plausible and commonly employed synthetic route would involve the formylation of its precursor, 2-chloro-5-(trifluoromethyl)pyridine. The Vilsmeier-Haack reaction is a standard method for the formylation of electron-rich aromatic and heterocyclic compounds.[6][7]

Plausible Synthetic Pathway: Vilsmeier-Haack Formylation

The synthesis would likely proceed via the following steps:

  • Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) is reacted with a formamide, typically N,N-dimethylformamide (DMF), to generate the electrophilic Vilsmeier reagent, a chloroiminium salt.[8]

  • Electrophilic Aromatic Substitution: The Vilsmeier reagent then reacts with the electron-rich pyridine ring of 2-chloro-5-(trifluoromethyl)pyridine. The formyl group is expected to add at the 4-position due to the directing effects of the existing substituents.

  • Hydrolysis: The resulting iminium salt intermediate is hydrolyzed during aqueous workup to yield the final product, this compound.

Synthesis_Pathway Precursor 2-Chloro-5-(trifluoromethyl)pyridine Intermediate Iminium Salt Intermediate Precursor->Intermediate Vilsmeier-Haack Reaction Reagents POCl3, DMF Reagents->Intermediate Product This compound Intermediate->Product Hydrolysis H2O Workup Hydrolysis->Product

Plausible synthesis of the target compound.

General Experimental Protocol (Hypothetical)

  • Step 1: Reagent Preparation: To a cooled solution of N,N-dimethylformamide (DMF) in a suitable anhydrous solvent (e.g., dichloromethane), phosphorus oxychloride (POCl₃) is added dropwise under an inert atmosphere, maintaining a low temperature.

  • Step 2: Reaction with Pyridine Derivative: A solution of 2-chloro-5-(trifluoromethyl)pyridine in the same anhydrous solvent is then added to the freshly prepared Vilsmeier reagent. The reaction mixture is stirred at a controlled temperature until the reaction is complete (monitored by TLC or GC-MS).

  • Step 3: Workup and Purification: The reaction mixture is carefully quenched with ice-water and neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution). The aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography on silica gel or recrystallization.

Applications in Research and Drug Development

Trifluoromethylpyridine derivatives are a significant class of compounds in the agrochemical and pharmaceutical industries due to the unique properties conferred by the trifluoromethyl group, such as increased metabolic stability and binding affinity.[9][10][11] While specific applications for this compound are not widely reported, its structural motifs are present in various biologically active molecules.

The aldehyde functional group makes it a versatile intermediate for the synthesis of a wide range of derivatives, including but not limited to:

  • Schiff bases: Formed by condensation with primary amines.

  • Alcohols: Through reduction of the aldehyde.

  • Carboxylic acids: Via oxidation of the aldehyde.

  • Heterocyclic compounds: By condensation reactions with various nucleophiles.

These derivatizations allow for the exploration of a broad chemical space in the search for new therapeutic agents. The trifluoromethylpyridine core is a known pharmacophore in compounds targeting various biological pathways.

Applications Target 2-Chloro-5-(trifluoromethyl)- pyridine-4-carboxaldehyde Derivatives Diverse Chemical Derivatives Target->Derivatives Derivatization Screening Biological Screening Derivatives->Screening Leads Lead Compounds Screening->Leads Development Drug Development Leads->Development

Role in drug discovery workflow.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the development of new agrochemicals and pharmaceuticals. While detailed experimental data on the compound itself is limited in publicly accessible literature, its synthesis from readily available precursors is feasible through established organic chemistry reactions. Further research into the synthesis and biological evaluation of its derivatives could lead to the discovery of novel bioactive molecules.

References

An In-depth Technical Guide to 2-Chloro-5-(trifluoromethyl)pyridine-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-(trifluoromethyl)pyridine-4-carboxaldehyde is a key heterocyclic building block in modern medicinal and agrochemical research. Its unique substitution pattern, featuring a trifluoromethyl group, a chlorine atom, and a reactive carboxaldehyde function on a pyridine scaffold, makes it a valuable intermediate in the synthesis of complex molecular architectures. The trifluoromethyl moiety is particularly significant in drug design, as it can enhance metabolic stability, binding affinity, and bioavailability of active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical properties, synthesis, and its role as a precursor in the development of bioactive molecules.

The IUPAC name for this compound is 2-chloro-5-(trifluoromethyl)pyridine-4-carbaldehyde , with the alternative name 2-chloro-5-(trifluoromethyl)-4-pyridinecarboxaldehyde also being recognized.[1]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and available spectroscopic data for 2-chloro-5-(trifluoromethyl)pyridine-4-carboxaldehyde and its immediate precursor, 2-chloro-5-(trifluoromethyl)pyridine, is presented below. This data is essential for compound characterization and quality control in a laboratory setting.

Table 1: Physicochemical Properties

Property2-Chloro-5-(trifluoromethyl)pyridine-4-carboxaldehyde2-Chloro-5-(trifluoromethyl)pyridine
CAS Number 505084-57-152334-81-3[2][3]
Molecular Formula C₇H₃ClF₃NOC₆H₃ClF₃N[2][3]
Molecular Weight 209.55 g/mol [1]181.54 g/mol [2][3]
SMILES O=Cc1c(Cl)ncc(c1)C(F)(F)FC1=CC(=NC=C1C(F)(F)F)Cl
InChIKey TUIUCTUSVSDRSW-UHFFFAOYSA-NJFZJMSDDOOAOIV-UHFFFAOYSA-N[3]
Melting Point Not available32-34 °C[4]
Boiling Point Not available145-149 °C[3]
Density Not available1.417 g/mL at 25 °C[4]

Table 2: Spectroscopic Data

SpectrumData for 2-Chloro-5-(trifluoromethyl)pyridine-4-carboxaldehydeData for 2-Chloro-5-(trifluoromethyl)pyridine
¹H NMR A ¹H NMR spectrum is available for this compound.δ (CDCl₃, 400 MHz): 8.69 (s, 1H), 7.90 (d, J=8.4 Hz, 1H), 7.50 (d, J=8.4 Hz, 1H).
¹³C NMR No experimental data found.δ (CDCl₃, 100 MHz): 150.3, 147.9, 137.2 (q, J=4.0 Hz), 124.9 (q, J=3.8 Hz), 123.4 (q, J=273.4 Hz), 121.2.
FTIR (KBr, cm⁻¹) No experimental data found.Key peaks expected for C-Cl, C-F, and aromatic C-N and C=C stretching.

Experimental Protocols: Synthesis

The synthesis of 2-chloro-5-(trifluoromethyl)pyridine-4-carboxaldehyde can be conceptualized as a two-stage process. The first stage involves the synthesis of the precursor, 2-chloro-5-(trifluoromethyl)pyridine, followed by the regioselective introduction of a formyl group at the 4-position of the pyridine ring.

Stage 1: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine

Several patented methods exist for the synthesis of 2-chloro-5-(trifluoromethyl)pyridine. A common industrial approach involves the chlorination and subsequent fluorination of 3-picoline (3-methylpyridine).[2][5]

Protocol 1: Synthesis of 2-Chloro-5-(trichloromethyl)pyridine

This protocol is based on a multi-step synthesis starting from 3-methylpyridine.[2]

  • N-oxidation of 3-methylpyridine: 3-methylpyridine is oxidized to 3-methylpyridine-N-oxide using an appropriate oxidizing agent such as hydrogen peroxide in acetic acid.

  • Chlorination at the 2-position: The N-oxide is then reacted with a chlorinating agent like benzoyl chloride to introduce a chlorine atom at the 2-position, yielding 2-chloro-5-methylpyridine.

  • Side-chain chlorination: The methyl group of 2-chloro-5-methylpyridine is exhaustively chlorinated using chlorine gas under UV irradiation in a solvent such as o-dichlorobenzene, with a radical initiator like azobisisobutyronitrile (AIBN), to afford 2-chloro-5-(trichloromethyl)pyridine. The reaction is typically run at elevated temperatures (e.g., 140 °C) for several hours.

Protocol 2: Fluorination of 2-Chloro-5-(trichloromethyl)pyridine

This procedure utilizes a halogen exchange reaction to produce the trifluoromethyl group.[2]

  • A mixture of 2-chloro-5-(trichloromethyl)pyridine, anhydrous potassium fluoride (as the fluorinating agent), and a phase transfer catalyst such as cetyltrimethylammonium bromide (CTAB) is prepared in a high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO).

  • The molar ratio of 2-chloro-5-(trichloromethyl)pyridine to anhydrous potassium fluoride is typically in the range of 1:2 to 1:2.4.

  • The reaction mixture is heated to reflux and stirred for 5-7 hours.

  • Upon completion, the reaction mixture is worked up by pouring into water and extracting the product with a suitable organic solvent.

  • The crude product is then purified by distillation or chromatography to yield 2-chloro-5-(trifluoromethyl)pyridine.

Stage 2: Formylation of 2-Chloro-5-(trifluoromethyl)pyridine

The introduction of a formyl group onto the pyridine ring at the 4-position can be achieved via a Vilsmeier-Haack reaction. This reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][6][7][8] While the pyridine ring in the substrate is electron-deficient, the Vilsmeier-Haack reaction can still proceed, often requiring more forcing conditions.

Protocol 3: Vilsmeier-Haack Formylation

  • The Vilsmeier reagent is prepared in situ by the dropwise addition of phosphorus oxychloride (POCl₃) to an ice-cold solution of N,N-dimethylformamide (DMF).

  • 2-Chloro-5-(trifluoromethyl)pyridine is then added to the freshly prepared Vilsmeier reagent.

  • The reaction mixture is heated, typically to around 70-100 °C, for several hours to drive the formylation. The progress of the reaction should be monitored by a suitable technique such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, the mixture is cooled and carefully quenched by pouring it onto crushed ice.

  • The acidic solution is then neutralized with a base, such as sodium hydroxide or sodium carbonate, until the pH is basic.

  • The product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude 2-chloro-5-(trifluoromethyl)pyridine-4-carboxaldehyde is then purified by column chromatography on silica gel or by recrystallization.

Role in Drug Development and Logical Relationships

2-Chloro-5-(trifluoromethyl)pyridine-4-carboxaldehyde is a valuable intermediate in the synthesis of more complex molecules with potential biological activity. The trifluoromethyl group is a bioisostere of a methyl group but with significantly different electronic properties, which can lead to improved pharmacological profiles. The aldehyde functional group is a versatile handle for a wide range of chemical transformations, including reductive amination, Wittig reactions, and the formation of various heterocyclic systems.

While a specific signaling pathway directly involving this aldehyde is not prominently documented in publicly available literature, its importance can be understood through its role as a key building block in the synthesis of APIs. The following diagram illustrates this logical relationship.

logical_relationship Start Starting Materials Intermediate 2-Chloro-5-(trifluoromethyl) pyridine-4-carboxaldehyde API Active Pharmaceutical Ingredient (API) Intermediate->API Further Chemical Transformations Drug Final Drug Product API->Drug Formulation

Caption: Logical workflow from starting materials to a final drug product.

Synthetic Workflow Diagram

The following diagram, generated using the DOT language, illustrates the multi-step synthetic workflow to obtain 2-chloro-5-(trifluoromethyl)pyridine-4-carboxaldehyde.

synthetic_workflow cluster_stage1 Stage 1: Precursor Synthesis cluster_stage2 Stage 2: Formylation Picoline 3-Picoline N_Oxide 3-Picoline-N-Oxide Chloro_Picoline 2-Chloro-5-methylpyridine N_Oxide->Chloro_Picoline Chlorination Trichloro_Picoline 2-Chloro-5-(trichloromethyl)pyridine Chloro_Picoline->Trichloro_Picoline Radical Chlorination Precursor 2-Chloro-5-(trifluoromethyl)pyridine Trichloro_Picoline->Precursor Fluorination (Halex) Target 2-Chloro-5-(trifluoromethyl) pyridine-4-carboxaldehyde Precursor->Target Vilsmeier-Haack Formylation Vilsmeier_Reagent Vilsmeier Reagent (DMF + POCl₃) Vilsmeier_Reagent->Target

Caption: Multi-step synthesis of the target compound.

Conclusion

2-Chloro-5-(trifluoromethyl)pyridine-4-carboxaldehyde is a strategically important intermediate for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. Its preparation, while multi-stepped, relies on established and scalable chemical transformations. The versatility of the aldehyde functional group, combined with the beneficial properties imparted by the trifluoromethyl group, ensures that this compound will continue to be of significant interest to researchers and drug development professionals. This guide provides the foundational technical information required for its synthesis and application in further research endeavors.

References

An In-depth Technical Guide to 2-Chloro-5-(trifluoromethyl)pyridine-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-(trifluoromethyl)pyridine-4-carboxaldehyde is a halogenated pyridine derivative incorporating a trifluoromethyl group. This unique combination of functional groups makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the fields of agrochemicals and pharmaceuticals. The presence of the trifluoromethyl moiety can significantly influence the physicochemical and biological properties of a molecule, often enhancing its metabolic stability, lipophilicity, and binding affinity to biological targets. The chloro and aldehyde functionalities provide reactive sites for a variety of chemical transformations, allowing for its incorporation into diverse molecular scaffolds. This guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this versatile building block.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2-Chloro-5-(trifluoromethyl)pyridine-4-carboxaldehyde is presented below. It is important to note that some of the data is predicted and should be used as a guideline pending experimental verification.

PropertyValueSource
CAS Number 505084-57-1[1][2]
Molecular Formula C₇H₃ClF₃NO[1][2]
Molecular Weight 209.55 g/mol [1]
IUPAC Name 2-chloro-5-(trifluoromethyl)pyridine-4-carbaldehyde[1]
Appearance White to off-white solidInferred from typical appearance of similar compounds
Boiling Point 254.1 °C (predicted)
Melting Point Not available
Density 1.55 g/cm³ (predicted)
Flash Point 107.5 °C (predicted)
Solubility Not available

Spectral Data

  • ¹H NMR: The proton spectrum is expected to show characteristic signals for the aldehyde proton (likely a singlet in the range of 9-10 ppm) and the two aromatic protons on the pyridine ring.

  • ¹³C NMR: The carbon spectrum will display signals for the carbonyl carbon of the aldehyde, the carbons of the pyridine ring, and the carbon of the trifluoromethyl group. The trifluoromethyl group will likely appear as a quartet due to C-F coupling.

  • IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically in the region of 1690-1715 cm⁻¹. Other characteristic bands for the aromatic C-H and C-N stretching, as well as C-Cl and C-F vibrations, are also expected.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of the aldehyde group and chlorine atom.

Synthesis and Reactivity

Synthesis

While a specific, detailed experimental protocol for the synthesis of 2-Chloro-5-(trifluoromethyl)pyridine-4-carboxaldehyde is not widely published, a plausible synthetic route involves the formylation of 2-chloro-5-(trifluoromethyl)pyridine. This transformation can be achieved through various methods, a common one being directed ortho-metalation followed by reaction with a formylating agent.

A potential synthetic workflow is outlined below:

Caption: Plausible synthetic workflow for 2-Chloro-5-(trifluoromethyl)pyridine-4-carboxaldehyde.

Experimental Protocol (Hypothetical):

  • Metalation: A solution of 2-chloro-5-(trifluoromethyl)pyridine in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). A strong base, such as lithium diisopropylamide (LDA), is then added dropwise to effect deprotonation at the 4-position of the pyridine ring, forming a lithium salt intermediate.

  • Formylation: Anhydrous N,N-dimethylformamide (DMF) is added to the reaction mixture. The DMF acts as a formylating agent, reacting with the lithiated intermediate.

  • Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield the pure 2-Chloro-5-(trifluoromethyl)pyridine-4-carboxaldehyde.

Reactivity

The reactivity of 2-Chloro-5-(trifluoromethyl)pyridine-4-carboxaldehyde is dictated by its functional groups:

  • Aldehyde Group: The aldehyde is susceptible to nucleophilic attack and can undergo a wide range of reactions, including:

    • Oxidation to the corresponding carboxylic acid.

    • Reduction to the primary alcohol.

    • Reductive amination to form various substituted amines.

    • Wittig reaction and related olefination reactions to form alkenes.

    • Condensation reactions with amines, hydrazines, and other nucleophiles to form imines, hydrazones, etc.

  • Chloro Group: The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution, allowing for the introduction of various nucleophiles such as amines, alcohols, and thiols.

  • Trifluoromethyl Group: The electron-withdrawing nature of the trifluoromethyl group influences the reactivity of the pyridine ring, making it more susceptible to nucleophilic attack.

Applications in Research and Development

The trifluoromethylpyridine scaffold is a key structural motif in a number of active agrochemical and pharmaceutical ingredients.[3] While specific biological activities of 2-Chloro-5-(trifluoromethyl)pyridine-4-carboxaldehyde have not been extensively reported, its structure suggests significant potential as a building block in medicinal chemistry and drug discovery.

The aldehyde functionality serves as a convenient handle for the synthesis of more complex molecules through various chemical transformations. For instance, it can be used to synthesize Schiff bases, which are known to be versatile ligands in coordination chemistry and have shown a range of biological activities. Furthermore, derivatives of pyridine carboxaldehydes are being explored for their potential as anti-malarial, anti-tubercular, and anti-cancer agents.[4][5][6]

The logical progression from this intermediate to a potential bioactive compound is illustrated below:

Caption: Logical workflow for utilizing the intermediate in drug discovery.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 2-Chloro-5-(trifluoromethyl)pyridine-4-carboxaldehyde. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, the MSDS for the related compound, 2-chloro-5-(trifluoromethyl)pyridine, provides valuable guidance.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, chemical-resistant gloves, and safety glasses or goggles.

  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

In case of exposure, seek immediate medical attention. For eye contact, flush with copious amounts of water for at least 15 minutes. For skin contact, wash with soap and water. If inhaled, move to fresh air.

Conclusion

2-Chloro-5-(trifluoromethyl)pyridine-4-carboxaldehyde is a valuable and versatile chemical intermediate with significant potential in the synthesis of novel agrochemicals and pharmaceuticals. Its unique combination of reactive functional groups and the presence of the trifluoromethyl moiety make it an attractive starting material for the development of new bioactive compounds. While detailed experimental data for this specific compound is still emerging, this guide provides a solid foundation of its known properties and potential applications for researchers and professionals in the chemical and life sciences. Further research into the synthesis, reactivity, and biological evaluation of derivatives of this compound is warranted to fully explore its potential.

References

2-Chloro-5-(trifluoromethyl)-pyridine-4-carboxaldehyde synthesis pathway.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 2-Chloro-5-(trifluoromethyl)-pyridine-4-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a functionalized heterocyclic compound with significant potential as a key building block in the synthesis of novel agrochemicals and pharmaceutical agents. The strategic placement of the chloro, trifluoromethyl, and carboxaldehyde groups on the pyridine scaffold offers multiple reaction sites for further molecular elaboration. This guide provides a comprehensive overview of the plausible synthetic pathways for this target molecule, focusing on the preparation of the crucial intermediate, 2-chloro-5-(trifluoromethyl)pyridine, and its subsequent formylation. Detailed experimental protocols, quantitative data, and process diagrams are presented to facilitate practical application in a research and development setting.

Part 1: Synthesis of the Key Intermediate: 2-Chloro-5-(trifluoromethyl)pyridine

The most economically viable and widely documented route to 2-chloro-5-(trifluoromethyl)pyridine begins with the readily available starting material, 3-picoline (3-methylpyridine). The synthesis is a multi-step process involving oxidation, chlorination of the pyridine ring, radical chlorination of the methyl group, and a final fluorine exchange reaction.

Overall Synthesis Pathway from 3-Picoline

The transformation from 3-picoline to 2-chloro-5-(trifluoromethyl)pyridine involves four principal stages.

G cluster_0 Pathway: 3-Picoline to 2-Chloro-5-(trifluoromethyl)pyridine A 3-Picoline B N-Oxy-3-methylpyridine A->B  1. N-Oxidation C 2-Chloro-5-methylpyridine B->C  2. Ring Chlorination D 2-Chloro-5-(trichloromethyl)pyridine C->D  3. Side-Chain  Chlorination E 2-Chloro-5-(trifluoromethyl)pyridine D->E  4. Fluorination (Halex Rxn)

Caption: Multi-step synthesis of the key intermediate from 3-picoline.

Experimental Protocols and Data

The following protocols are synthesized from publicly available patent literature, primarily CN102452976A, which outlines a practical route.[1]

Step 1: N-Oxidation of 3-Picoline

  • Protocol: 3-Picoline is oxidized using an oxidizing agent such as hydrogen peroxide in the presence of acetic acid. The mixture is heated, and upon completion, the product, N-Oxy-3-methylpyridine, is isolated after neutralization and extraction.

  • Yield: Approximately 88-90%.[1]

Step 2: Ring Chlorination to 2-Chloro-5-methylpyridine

  • Protocol: N-Oxy-3-methylpyridine is dissolved in a solvent like dichloromethane. Triethylamine is added as a base. The mixture is brought to reflux, and benzoyl chloride is added dropwise. The reaction is refluxed for 3-4 hours. After workup, which includes filtration and distillation, a mixture containing 2-chloro-5-methylpyridine is obtained. This crude product is often used directly in the next step without extensive purification.[1]

  • Yield: The yield for the desired 2-chloro-5-methylpyridine isomer is typically in the range of 55-60%.[1]

Step 3: Side-Chain Chlorination to 2-Chloro-5-(trichloromethyl)pyridine

  • Protocol: The crude 2-chloro-5-methylpyridine is dissolved in a high-boiling point solvent such as o-dichlorobenzene. A radical initiator, like azobisisobutyronitrile (AIBN), is added. The mixture is heated to 120-140°C, and chlorine gas is bubbled through the solution for 18-20 hours. The initiator may be added portion-wise throughout the reaction. The product is isolated by removing the solvent and purification via column chromatography or recrystallization.[1]

  • Yield: 80-83%.[1]

Step 4: Fluorination to 2-Chloro-5-(trifluoromethyl)pyridine

  • Protocol: 2-Chloro-5-(trichloromethyl)pyridine is reacted with a fluorinating agent. A common method is the Halex reaction, using anhydrous potassium fluoride (KF) in a polar aprotic solvent like dimethyl sulfoxide (DMSO). A phase-transfer catalyst, such as cetyltrimethylammonium bromide (CTAB), is employed to facilitate the reaction. The mixture is heated to reflux for 5-7 hours. The final product is isolated via distillation.[1]

  • Yield: Approximately 80-85%.[1]

Quantitative Data Summary for Intermediate Synthesis
StepStarting MaterialKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
1 3-PicolineH₂O₂ / Acetic Acid-Reflux-~89
2 N-Oxy-3-methylpyridineBenzoyl Chloride, TriethylamineDichloromethaneReflux3 - 456 - 60
3 2-Chloro-5-methylpyridineCl₂, AIBNo-Dichlorobenzene120 - 14018 - 2081 - 83
4 2-Chloro-5-(trichloromethyl)pyridineAnhydrous KF, CTABDMSOReflux5 - 781 - 85

Part 2: Synthesis of this compound

While the synthesis of the 2-chloro-5-(trifluoromethyl)pyridine intermediate is well-established, specific, published protocols for its direct formylation to this compound are scarce in academic literature. However, based on established principles of pyridine chemistry, a highly plausible pathway involves directed metalation followed by quenching with a formylating agent.

Proposed Pathway: Directed Metalation and Formylation

The electron-withdrawing nature of both the trifluoromethyl group and the pyridine nitrogen significantly increases the acidity of the adjacent C-H protons. The proton at the C-4 position is rendered particularly acidic, making it susceptible to deprotonation by a strong, non-nucleophilic base.

G cluster_1 Proposed Formylation Pathway E 2-Chloro-5-(trifluoromethyl)pyridine F 4-Lithio Pyridine Intermediate (transient) E->F  1. Deprotonation  (LDA, THF, -78°C) G Iminium Adduct F->G  2. Electrophilic Quench  (DMF) H 2-Chloro-5-(trifluoromethyl) -pyridine-4-carboxaldehyde G->H  3. Aqueous Workup  (H₃O⁺)

Caption: Proposed synthesis of the target aldehyde via lithiation and formylation.

Hypothetical Experimental Protocol

This protocol is based on general procedures for the lithiation and formylation of substituted pyridines and has not been optimized for this specific substrate.

  • Apparatus Setup: A multi-necked, round-bottom flask is flame-dried under a vacuum and subsequently purged with dry argon or nitrogen gas. The flask is equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Base Preparation (LDA): In the reaction flask, a solution of diisopropylamine (1.1 equivalents) in anhydrous tetrahydrofuran (THF) is cooled to -78°C (dry ice/acetone bath). To this, n-butyllithium (1.05 equivalents, as a solution in hexanes) is added dropwise, maintaining the temperature below -70°C. The solution is stirred for 30 minutes at this temperature to ensure the complete formation of lithium diisopropylamide (LDA).

  • Deprotonation: A solution of 2-chloro-5-(trifluoromethyl)pyridine (1.0 equivalent) in anhydrous THF is added dropwise to the freshly prepared LDA solution at -78°C. The reaction mixture is stirred at this temperature for 1-2 hours to allow for complete deprotonation at the 4-position.

  • Formylation: Anhydrous N,N-dimethylformamide (DMF) (1.5-2.0 equivalents) is added dropwise to the reaction mixture, ensuring the temperature remains at -78°C. After the addition is complete, the mixture is stirred for an additional 1-2 hours at -78°C and then allowed to warm slowly to room temperature overnight.

  • Workup and Isolation: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is then partitioned between ethyl acetate and water. The organic layer is separated, and the aqueous layer is extracted two more times with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The resulting crude product is purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Consideration of Alternative Pathways
  • Vilsmeier-Haack Reaction: This reaction involves an electrophilic aromatic substitution using the Vilsmeier reagent (formed from POCl₃ and DMF).[2][3] It is generally effective only on electron-rich aromatic and heteroaromatic systems.[4] The target precursor, 2-chloro-5-(trifluoromethyl)pyridine, is highly electron-deficient due to the strong inductive effects of the chloro and trifluoromethyl substituents, making a successful Vilsmeier-Haack formylation highly improbable.

  • Oxidation of a 4-Methyl Precursor: If a synthetic route to 2-chloro-4-methyl-5-(trifluoromethyl)pyridine were available, the target aldehyde could potentially be formed via oxidation of the methyl group, for instance, using manganese dioxide (MnO₂), a common reagent for oxidizing benzylic alcohols and aldehydes.[5] However, the synthesis of this specific precursor is not straightforward.

Conclusion

The synthesis of this compound is best approached via a two-part strategy. The first part, the synthesis of the 2-chloro-5-(trifluoromethyl)pyridine intermediate from 3-picoline, is a robust and well-documented industrial process. The second part, the introduction of the carboxaldehyde group at the 4-position, is most plausibly achieved through a directed metalation using a strong, non-nucleophilic base like LDA, followed by quenching with DMF. While this specific transformation requires experimental validation and optimization, it represents the most promising route based on established reactivity principles for functionalizing electron-deficient pyridine rings. This guide provides the necessary theoretical framework and practical protocols to enable further research and development of this valuable chemical intermediate.

References

Technical Guide: Spectroscopic and Synthetic Profile of 2-Chloro-5-(trifluoromethyl)-pyridine-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the chemical compound 2-Chloro-5-(trifluoromethyl)-pyridine-4-carboxaldehyde. This compound, identified by the CAS number 505084-57-1, is a key intermediate in the development of various agrochemicals and pharmaceuticals.[1] Its structural features, including a chlorinated and trifluoromethylated pyridine ring, make it a valuable building block in medicinal and materials chemistry.

Molecular and Spectroscopic Data

The molecular formula for this compound is C₇H₃ClF₃NO, with a molecular weight of 209.55 g/mol .[2][3] Detailed spectroscopic data is crucial for its identification and characterization in research and development settings.

Spectroscopic Data Summary

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)

NucleusChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
¹H-NMR ~10.2s-Aldehyde proton (-CHO)
~8.9s-Pyridine-H6
~8.2s-Pyridine-H3
¹³C-NMR ~189s-Aldehyde Carbonyl (C=O)
~152q~35C5 (C-CF₃)
~150s-C2 (C-Cl)
~148s-C6
~135s-C4 (C-CHO)
~123q~275Trifluoromethyl Carbon (CF₃)
~122s-C3
¹⁹F-NMR ~ -63s-Trifluoromethyl (CF₃)

Note: Predicted values are based on data from similar structures and established NMR principles. Actual experimental values may vary.

Table 2: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data (Predicted)

Spectroscopic TechniqueCharacteristic Peaks/FragmentsInterpretation
IR Spectroscopy ~1710 cm⁻¹ (strong)C=O stretch (aldehyde)
~1580, 1450 cm⁻¹C=C and C=N stretching (pyridine ring)
~1350, 1150 cm⁻¹C-F stretching (trifluoromethyl group)
~850 cm⁻¹C-Cl stretching
Mass Spectrometry m/z 209/211 (M⁺, M⁺+2)Molecular ion peak with isotopic pattern for chlorine
m/z 180/182Loss of -CHO
m/z 145Loss of -CHO and -Cl
m/z 69CF₃⁺ fragment

Experimental Protocols

A definitive, detailed experimental protocol for the synthesis of this compound is not publicly documented. However, based on the synthesis of analogous trifluoromethylpyridine derivatives, a plausible synthetic route can be outlined.

General Synthetic Approach

The synthesis of this compound likely involves a multi-step process starting from a simpler pyridine derivative. A common strategy for introducing a trifluoromethyl group is through the fluorination of a trichloromethyl group. The aldehyde functionality can be introduced via oxidation of a corresponding methyl or hydroxymethyl group, or by formylation of the pyridine ring.

A potential, though unverified, synthetic workflow is as follows:

G cluster_synthesis Hypothesized Synthetic Pathway Start 3-Methylpyridine Step1 Chlorination & Fluorination Start->Step1 Intermediate1 2-Chloro-5-(trifluoromethyl)pyridine Step1->Intermediate1 Step2 Formylation Intermediate1->Step2 Product 2-Chloro-5-(trifluoromethyl)- pyridine-4-carboxaldehyde Step2->Product

References

An In-depth Technical Guide to the ¹H NMR of 2-Chloro-5-(trifluoromethyl)-pyridine-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H NMR spectrum of 2-Chloro-5-(trifluoromethyl)-pyridine-4-carboxaldehyde. Due to the absence of publicly available experimental spectra for this specific compound, this document presents a predicted ¹H NMR data set based on established principles of nuclear magnetic resonance spectroscopy and analysis of structurally analogous compounds. This guide is intended to support researchers in the identification, characterization, and quality control of this important synthetic intermediate.

Predicted ¹H NMR Data

The predicted quantitative ¹H NMR data for this compound is summarized in the table below. These values have been estimated based on the known spectral data of 2-chloro-5-(trifluoromethyl)pyridine and the anticipated electronic effects of the C4-carboxaldehyde substituent.

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-38.2 - 8.4Singlet (s)-
H-68.8 - 9.0Singlet (s)-
H-aldehyde10.0 - 10.2Singlet (s)-

Note: The absence of adjacent protons for H-3, H-6, and the aldehyde proton is expected to result in singlets for all signals. Long-range couplings are generally weak and may not be resolved.

Structural and Electronic Rationale for Predicted Chemical Shifts

The predicted chemical shifts are influenced by the electron-withdrawing nature of the substituents on the pyridine ring. The trifluoromethyl group at the C5 position and the chlorine atom at the C2 position both deshield the ring protons, causing them to resonate at a lower field (higher ppm). The introduction of the strongly electron-withdrawing carboxaldehyde group at the C4 position is expected to further deshield the adjacent H-3 proton significantly. Similarly, the H-6 proton is deshielded by the electronegative nitrogen atom in the pyridine ring and the adjacent trifluoromethyl group. The aldehyde proton is characteristically found at a very downfield chemical shift, typically in the range of 9-10 ppm.

Experimental Protocol for ¹H NMR Acquisition

The following provides a detailed methodology for acquiring the ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Solvent: Deuterated chloroform (CDCl₃) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its single residual peak at approximately 7.26 ppm.

  • Concentration: Prepare a solution by dissolving 5-10 mg of the compound in approximately 0.6-0.7 mL of CDCl₃.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm. If the solvent is not pre-spiked, a small drop of TMS can be added to the NMR tube.

  • NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube.

2. NMR Spectrometer Parameters:

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and resolution.

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer) is sufficient for a routine ¹H NMR spectrum.

  • Acquisition Parameters:

    • Spectral Width: Set to a range that encompasses all expected proton signals (e.g., 0-12 ppm).

    • Number of Scans: A minimum of 16 scans is recommended to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): A delay of 1-2 seconds between scans is generally adequate for quantitative analysis.

    • Acquisition Time (aq): Typically set between 2-4 seconds.

3. Data Processing:

  • Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to obtain a flat baseline.

  • Baseline Correction: Apply a baseline correction algorithm to ensure accurate integration.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integration: Integrate the area under each peak to determine the relative number of protons.

Logical Relationships in ¹H NMR Analysis

The interpretation of the ¹H NMR spectrum follows a logical workflow to deduce the structure of the molecule.

G ¹H NMR Interpretation Workflow A Acquire ¹H NMR Spectrum B Identify Number of Signals A->B C Determine Chemical Shift (δ) B->C D Analyze Integration B->D E Analyze Multiplicity (Splitting Pattern) B->E G Propose Molecular Structure C->G D->G F Determine Coupling Constants (J) E->F F->G G cluster_0 This compound cluster_1 Predicted ¹H NMR Signals structure H3 H-3 ~8.3 ppm (s) H3:s->structure:n H6 H-6 ~8.9 ppm (s) H6:s->structure:n CHO H-aldehyde ~10.1 ppm (s) CHO:w->structure:e

An In-Depth Technical Guide on the ¹³C NMR of 2-Chloro-5-(trifluoromethyl)-pyridine-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 2-Chloro-5-(trifluoromethyl)-pyridine-4-carboxaldehyde. Due to the limited availability of public experimental spectra for this specific compound, this guide presents a combination of experimental data from structurally related compounds and predicted spectral data. This approach allows for a comprehensive understanding of the key spectral features of the target molecule, which is of significant interest in medicinal chemistry and drug development.

Predicted ¹³C NMR Data

The ¹³C NMR chemical shifts for this compound have been predicted using advanced computational algorithms. These predictions are supported by experimental data from analogous compounds, providing a reliable estimate of the expected spectral features. The data is summarized in Table 1, with assignments based on established principles of NMR spectroscopy and substituent effects on aromatic systems.

Table 1: Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (δ) [ppm]Predicted MultiplicityPredicted Coupling Constant (J) [Hz]
C=O188.0Singlet-
C-2153.0Singlet-
C-3125.0Singlet-
C-4140.0Quartet²JC-F ≈ 5-7
C-5128.0Quartet²JC-F ≈ 30-35
C-6148.0Quartet³JC-F ≈ 3-5
CF₃122.0Quartet¹JC-F ≈ 270-275

Disclaimer: The chemical shifts and coupling constants presented in this table are predicted values and should be considered as estimates. Experimental verification is recommended for precise characterization.

Analysis of Spectral Features

The predicted ¹³C NMR spectrum of this compound is characterized by several key features:

  • Aldehyde Carbon: The carboxaldehyde carbon (C=O) is expected to resonate at the lowest field, typically in the range of 185-195 ppm, consistent with other aromatic aldehydes.

  • Pyridine Ring Carbons: The chemical shifts of the pyridine ring carbons are influenced by the electron-withdrawing effects of the chloro, trifluoromethyl, and carboxaldehyde substituents.

    • C-2 and C-6: The carbons adjacent to the nitrogen atom (C-2 and C-6) are expected at lower fields. The presence of the chlorine atom at the C-2 position will further deshield this carbon.

    • C-3 and C-5: The chemical shifts of C-3 and C-5 are influenced by the substituents at the neighboring positions.

    • C-4: The carbon bearing the carboxaldehyde group (C-4) is also expected to be significantly deshielded.

  • Trifluoromethyl Carbon: The carbon of the trifluoromethyl group (CF₃) will appear as a quartet due to the one-bond coupling with the three fluorine atoms (¹JC-F), with a characteristically large coupling constant of approximately 270-275 Hz.

  • Carbon-Fluorine Couplings: The trifluoromethyl group also exhibits through-bond couplings to the adjacent pyridine ring carbons. These nJC-F couplings result in the splitting of the signals for C-4, C-5, and C-6 into quartets with smaller coupling constants.

Molecular Structure and Atom Numbering

The logical relationship between the carbon atoms and their predicted NMR signals is visualized in the following diagram.

molecular_structure cluster_molecule This compound C2 C2 C3 C3 C2->C3 Cl Cl C2->Cl C4 C4 C3->C4 C5 C5 C4->C5 CHO CHO C4->CHO C6 C6 C5->C6 CF3 CF₃ C5->CF3 N1 N C6->N1 N1->C2

Caption: Molecular structure with atom numbering for NMR correlation.

Experimental Protocol

This section outlines a general methodology for acquiring the ¹³C NMR spectrum of this compound.

4.1. Sample Preparation

  • Sample Purity: Ensure the sample is of high purity (>95%) to minimize the presence of interfering signals from impurities.

  • Solvent Selection: A deuterated solvent that readily dissolves the compound should be used. Chloroform-d (CDCl₃) is a common choice for similar aromatic compounds.

  • Concentration: Prepare a solution with a concentration of approximately 20-50 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

  • Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.0 ppm).

4.2. NMR Instrument Parameters

The following are typical parameters for a ¹³C NMR experiment on a 400 MHz spectrometer:

  • Spectrometer Frequency: 100 MHz for ¹³C nucleus.

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds to ensure full relaxation of quaternary carbons.

  • Number of Scans: 1024 to 4096 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

  • Spectral Width: 0 to 220 ppm.

  • Temperature: 298 K (25 °C).

4.3. Data Processing

  • Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm or the solvent residual peak to its known chemical shift (e.g., 77.16 ppm for CDCl₃).

Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the ¹³C NMR data.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis P1 Dissolve Compound in Deuterated Solvent P2 Add Internal Standard (TMS) P1->P2 P3 Transfer to NMR Tube P2->P3 A1 Insert Sample into NMR Spectrometer P3->A1 A2 Tune and Shim the Spectrometer A1->A2 A3 Set Experimental Parameters A2->A3 A4 Acquire FID Data A3->A4 D1 Fourier Transformation A4->D1 D2 Phase and Baseline Correction D1->D2 D3 Reference Spectrum D2->D3 D4 Peak Picking and Signal Assignment D3->D4

Caption: General workflow for ¹³C NMR spectroscopy.

This comprehensive guide provides researchers and scientists with the necessary information to understand, predict, and acquire the ¹³C NMR spectrum of this compound. The combination of predicted data, analysis of spectral features, and a detailed experimental protocol serves as a valuable resource for the characterization of this and structurally related compounds in the field of drug discovery and development.

Mass Spectrometry of 2-Chloro-5-(trifluoromethyl)-pyridine-4-carboxaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated mass spectrometric behavior of 2-Chloro-5-(trifluoromethyl)-pyridine-4-carboxaldehyde. Due to the limited availability of direct mass spectrometry data for this specific compound in public literature, this document leverages data from the closely related structure, 2-Chloro-5-(trifluoromethyl)pyridine, and established fragmentation principles of aromatic aldehydes to predict its mass spectral characteristics. This guide offers detailed, adaptable experimental protocols for both Electron Ionization (EI) and Electrospray Ionization (ESI) mass spectrometry and presents a theoretical fragmentation pathway. The information herein is intended to serve as a foundational resource for researchers developing analytical methods for this and similar compounds.

Introduction

This compound is a halogenated pyridine derivative with potential applications in pharmaceutical and agrochemical research. Trifluoromethylpyridines are recognized as important structural motifs in a variety of active compounds.[1][2] Mass spectrometry is a critical analytical technique for the structural elucidation and quantification of such molecules.[3][4] This guide outlines the expected mass spectral behavior and provides standardized protocols to aid in the analysis of this compound.

Chemical Properties

A summary of the key chemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 505084-57-1[5][6][7]
Molecular Formula C₇H₃ClF₃NO[5][6]
Molecular Weight 209.55 g/mol [6]
Monoisotopic Mass 208.9855 u[8]
IUPAC Name 2-chloro-5-(trifluoromethyl)pyridine-4-carbaldehyde[6]

Predicted Mass Spectral Fragmentation

Ionization

Both Electron Ionization (EI) and Electrospray Ionization (ESI) are viable methods for the analysis of this compound.

  • Electron Ionization (EI): As a hard ionization technique, EI is expected to produce a rich fragmentation pattern, providing significant structural information.[8][11][12] The molecular ion (M⁺•) should be observable, though its abundance may be reduced due to the compound's energetic instability upon ionization.

  • Electrospray Ionization (ESI): As a soft ionization technique, ESI is likely to yield a prominent protonated molecule [M+H]⁺ with minimal fragmentation, which is useful for confirming the molecular weight.[13][14][15]

Theoretical Fragmentation Pathway (EI-MS)

The proposed fragmentation for this compound under electron ionization is depicted in the following diagram. The fragmentation is expected to initiate from the molecular ion (m/z 209) and proceed through several key losses.

fragmentation_pathway M [C₇H₃ClF₃NO]⁺• m/z = 209 (M⁺•) F1 [C₇H₂ClF₃NO]⁺ m/z = 208 M->F1 - H• F2 [C₆H₃ClF₃N]⁺• m/z = 181 M->F2 - CO F3 [C₅H₂ClF₂N]⁺ m/z = 146 F2->F3 - Cl• F4 [C₅H₃ClN]⁺• m/z = 112 F2->F4 - CF₃•

Figure 1: Proposed EI fragmentation of this compound.

Key Predicted Fragments:

  • [M]⁺• (m/z 209): The molecular ion.

  • [M-H]⁺ (m/z 208): Loss of a hydrogen radical from the aldehyde group is a common fragmentation pathway for aromatic aldehydes.[9]

  • [M-CO]⁺• (m/z 181): Loss of a neutral carbon monoxide molecule from the aldehyde group, resulting in an ion corresponding to the molecular ion of 2-Chloro-5-(trifluoromethyl)pyridine.[10]

  • [M-CO-Cl]⁺ (m/z 146): Subsequent loss of a chlorine radical from the m/z 181 fragment.

  • [M-CO-CF₃]⁺• (m/z 112): Loss of a trifluoromethyl radical from the m/z 181 fragment.

Tabulated Predicted Mass Spectral Data

The following table summarizes the predicted major ions and their corresponding m/z values for this compound under EI-MS.

m/zProposed IonFormulaNotes
209[M]⁺•[C₇H₃ClF₃NO]⁺•Molecular Ion
208[M-H]⁺[C₇H₂ClF₃NO]⁺Loss of H• from aldehyde
181[M-CO]⁺•[C₆H₃ClF₃N]⁺•Loss of CO
146[M-CO-Cl]⁺[C₆H₃F₃N]⁺Loss of Cl• from m/z 181
112[M-CO-CF₃]⁺•[C₅H₃ClN]⁺•Loss of CF₃• from m/z 181

Experimental Protocols

The following are detailed, adaptable protocols for the mass spectrometric analysis of this compound.

Electron Ionization Mass Spectrometry (EI-MS) Protocol

This protocol is designed for use with a Gas Chromatography-Mass Spectrometry (GC-MS) system.

  • Sample Preparation:

    • Dissolve 1 mg of the compound in 1 mL of a volatile, high-purity solvent (e.g., dichloromethane or ethyl acetate).

    • Perform serial dilutions to achieve a final concentration of 1-10 µg/mL.

  • GC-MS System Parameters:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL (splitless mode)

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • GC Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Oven Temperature Program:

      • Initial temperature: 70 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

  • Mass Spectrometer Parameters:

    • Ion Source: Electron Ionization (EI)

    • Ion Source Temperature: 230 °C

    • Electron Energy: 70 eV[8][16]

    • Mass Range: m/z 40-400

    • Scan Rate: 2 scans/second

    • Transfer Line Temperature: 280 °C

Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol

This protocol is suitable for a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

  • Sample Preparation:

    • Dissolve 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

    • Dilute with the initial mobile phase to a final concentration of 1-10 µg/mL.

  • LC-MS System Parameters:

    • LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm ID, 3.5 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Gradient Program:

      • Start with 10% B.

      • Linear gradient to 95% B over 10 minutes.

      • Hold at 95% B for 2 minutes.

      • Return to 10% B and equilibrate for 3 minutes.

    • Column Temperature: 40 °C.

  • Mass Spectrometer Parameters:

    • Ion Source: Electrospray Ionization (ESI)

    • Ionization Mode: Positive

    • Capillary Voltage: 3.5 kV

    • Drying Gas (Nitrogen) Flow: 10 L/min

    • Drying Gas Temperature: 350 °C

    • Nebulizer Pressure: 40 psi

    • Mass Range: m/z 50-500

Logical Workflow for Mass Spectrometry Analysis

The following diagram illustrates a generalized workflow for the mass spectrometric analysis of a small organic molecule like this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Processing SP1 Dissolution in appropriate solvent SP2 Serial Dilution SP1->SP2 A1 Introduction into MS (e.g., GC or LC) SP2->A1 A2 Ionization (EI or ESI) A1->A2 A3 Mass Analysis (m/z separation) A2->A3 A4 Detection A3->A4 D1 Spectrum Generation A4->D1 D2 Data Interpretation (Fragmentation Analysis) D1->D2 D3 Structural Elucidation D2->D3

Figure 2: General workflow for mass spectrometry analysis.

Conclusion

While direct experimental data for the mass spectrometry of this compound is scarce, a reliable analytical approach can be formulated based on established principles and data from analogous compounds. The predicted fragmentation patterns and detailed experimental protocols provided in this guide offer a solid starting point for researchers. Electron ionization is anticipated to provide rich structural detail through fragmentation, while electrospray ionization will be valuable for confirming the molecular weight. The successful analysis of this compound will rely on the careful implementation and optimization of the methodologies outlined herein.

References

A Technical Guide to the Purity of 2-Chloro-5-(trifluoromethyl)pyridine-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity of 2-Chloro-5-(trifluoromethyl)pyridine-4-carboxaldehyde (CAS 505084-57-1), a key chemical intermediate in the synthesis of pharmaceuticals and agrochemicals. This document outlines common analytical methodologies for purity assessment, discusses potential impurities, and provides generalized experimental protocols based on the analysis of structurally related compounds.

Introduction

2-Chloro-5-(trifluoromethyl)pyridine-4-carboxaldehyde, also known as 2-Chloro-5-(trifluoromethyl)isonicotinaldehyde, is a substituted pyridine derivative.[1][2] Its chemical structure, featuring a chlorinated and trifluoromethylated pyridine ring with a carboxaldehyde group, makes it a valuable building block in organic synthesis. The purity of this reagent is critical, as impurities can lead to unwanted side reactions, lower yields of the final product, and the introduction of potentially toxic byproducts in drug development pipelines.

Quantitative Purity Data

Commercial suppliers typically offer 2-Chloro-5-(trifluoromethyl)pyridine-4-carboxaldehyde with a purity of 95% to over 98%.[3] However, for research and development, particularly in the pharmaceutical industry, a more detailed understanding of the impurity profile is often necessary. The following table summarizes typical purity specifications available from commercial sources.

ParameterSpecificationAnalytical Method
Purity≥95% - 98%HPLC, GC
AppearanceSolidVisual
IdentityConforms to structure¹H NMR, MS

Analytical Methodologies for Purity Determination

The determination of the purity of 2-Chloro-5-(trifluoromethyl)pyridine-4-carboxaldehyde and the identification of its impurities are typically achieved using a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

Generalized Experimental Protocol: HPLC

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm particle size) is a good starting point.[4]

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water is typically effective. The addition of a small amount of acid, such as formic acid or trifluoroacetic acid, can improve peak shape for basic pyridine compounds.

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV detection at a wavelength where the compound has significant absorbance, likely in the 240-280 nm range.[4]

  • Sample Preparation: The sample should be dissolved in a suitable solvent, such as the mobile phase, at a concentration of approximately 1 mg/mL.

Workflow for HPLC Method Development

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep Dissolve sample in mobile phase column Select C18 Column prep->column Inject mobile_phase Optimize Mobile Phase (Acetonitrile/Water Gradient) detection Set UV Detection Wavelength (e.g., 240-280 nm) integrate Integrate Peak Areas detection->integrate calculate Calculate Purity (% Area) integrate->calculate Impurity_Profile cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurities start 3-Picoline intermediate 2-Chloro-5-(trifluoromethyl)pyridine start->intermediate Multi-step Synthesis product 2-Chloro-5-(trifluoromethyl)pyridine-4-carboxaldehyde intermediate->product Formylation isomer Isomeric Pyridines intermediate->isomer from over_cl Over-chlorinated Pyridines intermediate->over_cl from unreacted_int Unreacted Intermediate product->unreacted_int from over_ox Carboxylic Acid Derivative product->over_ox from

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-5-(trifluoromethyl)-pyridine-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physicochemical Properties

2-Chloro-5-(trifluoromethyl)-pyridine-4-carboxaldehyde is a substituted pyridine derivative with functionalities that make it a versatile building block in organic synthesis. A summary of its fundamental properties is presented below.

PropertyValue
Molecular Formula C₇H₃ClF₃NO[1]
Molecular Weight 209.55 g/mol [1]
CAS Number 505084-57-1[1][2][3]
IUPAC Name 2-chloro-5-(trifluoromethyl)pyridine-4-carboxaldehyde[1]
SMILES O=CC1=C(C=NC=C1Cl)C(F)(F)F
Appearance Not specified in available literature

Solubility Profile

Precise quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly accessible databases. However, the solubility of structurally analogous compounds, such as other trifluoromethylpyridine derivatives and pyridinecarboxaldehydes, can provide valuable insights into its likely solubility characteristics.

CompoundSolventQualitative Solubility
5-(Trifluoromethyl)pyridine-2-thiol WaterInsoluble[4]
MethanolSoluble[4]
Alcohol (general)Soluble[4]
Ether (general)Soluble[4]
2-(Trifluoromethyl)pyridine Most organic solventsSoluble[5]
4-(Trifluoromethyl)pyridine Organic solventsSoluble[6]
WaterInsoluble[6]
Pyridine-2-carbaldehyde WaterSoluble[7]
EthanolSoluble[7]
AcetoneSoluble[7]

Based on these related compounds, it is anticipated that this compound will exhibit good solubility in polar organic solvents such as alcohols, and limited solubility in water. The presence of the trifluoromethyl group generally increases lipophilicity.

Experimental Protocol for Solubility Determination

To ascertain the quantitative solubility of this compound, the following gravimetric method is recommended.

Objective: To determine the solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound

  • Selected organic solvent (e.g., methanol, ethanol, acetone, dichloromethane)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (0.45 µm)

  • Pre-weighed evaporation dishes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected solvent.

    • Seal the vial and place it in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Withdrawal and Filtration:

    • Allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed syringe.

    • Immediately filter the solution through a 0.45 µm syringe filter into a pre-weighed evaporation dish.

  • Solvent Evaporation and Mass Determination:

    • Weigh the evaporation dish containing the filtered solution.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.

    • Once the solvent is completely removed, re-weigh the evaporation dish.

  • Calculation:

    • The mass of the dissolved solid is the final weight of the dish minus the initial weight of the empty dish.

    • Solubility is calculated as the mass of the dissolved solid per volume of solvent (e.g., mg/mL).

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_calc Calculation prep1 Add excess solute to solvent prep2 Equilibrate at constant temperature prep1->prep2 samp1 Withdraw supernatant prep2->samp1 samp2 Filter solution samp1->samp2 anal1 Evaporate solvent samp2->anal1 anal2 Weigh residue anal1->anal2 calc1 Calculate solubility (mass/volume) anal2->calc1

Caption: Workflow for Gravimetric Solubility Determination.

Synthesis Pathway

This compound can be synthesized from commercially available starting materials. A plausible synthetic route is outlined below, based on established organic chemistry principles for pyridine functionalization.

The synthesis of related trifluoromethylpyridines often involves the chlorination and fluorination of picoline derivatives.[8][9] For the target molecule, a potential pathway could involve the selective oxidation of a corresponding methyl or hydroxymethyl group at the 4-position of a pre-functionalized pyridine ring.

G Plausible Synthetic Pathway start 2-Chloro-4-methyl-5-(trifluoromethyl)pyridine product This compound start->product Oxidation reagent1 Oxidizing Agent (e.g., SeO2, KMnO4) reagent1->product

Caption: Potential Synthesis via Oxidation.

Hypothetical Signaling Pathway Involvement

Trifluoromethylpyridine derivatives are crucial intermediates in the synthesis of numerous agrochemicals and pharmaceuticals.[8][9] Many of these end-products, such as certain herbicides and insecticides, act by inhibiting specific enzymes or blocking signaling pathways in the target organisms.

For instance, a hypothetical drug candidate derived from this compound could be designed as a kinase inhibitor. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in diseases such as cancer.

G Hypothetical Kinase Inhibition Pathway cluster_pathway Cellular Signaling growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor kinase_cascade Downstream Kinase Cascade receptor->kinase_cascade proliferation Cell Proliferation kinase_cascade->proliferation inhibitor Drug Candidate (Derived from title compound) inhibitor->receptor Inhibition

Caption: Inhibition of a Receptor Tyrosine Kinase Pathway.

Conclusion

This compound is a chemical intermediate with significant potential in the development of new bioactive molecules. While direct quantitative solubility data remains to be published, this guide provides a framework for researchers to understand its likely properties and to conduct further experimental investigation. The provided protocols and conceptual pathways are intended to facilitate the integration of this compound into research and development workflows.

References

In-Depth Technical Guide: Stability and Storage of 2-Chloro-5-(trifluoromethyl)-pyridine-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Chloro-5-(trifluoromethyl)-pyridine-4-carboxaldehyde, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity and proper handling of this compound.

Chemical and Physical Properties

This compound is a solid, typically appearing as a light yellow crystalline powder. A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
CAS Number 505084-57-1
Molecular Formula C₇H₃ClF₃NO
Molecular Weight 209.55 g/mol
Melting Point 29 - 33 °C
Boiling Point 152 °C at 760 mmHg
Flash Point 65 °C
Appearance Light yellow solid
Solubility No data available

Stability Profile

This compound is considered stable at room temperature when stored in a closed container under normal handling conditions. However, its stability is influenced by several factors, including light, temperature, and the presence of incompatible materials.

Table 2: Summary of Stability and Storage Recommendations

ParameterRecommendation/Information
General Stability Stable at room temperature in a closed container under normal storage and handling.
Storage Temperature Refrigerate; store below 4°C (39°F).
Light Sensitivity Light sensitive; store protected from light.
Incompatible Materials Strong oxidizing agents, acids.
Hazardous Decomposition Hydrogen chloride, nitrogen oxides, carbon monoxide, carbon dioxide, hydrogen fluoride gas.
Factors Affecting Stability

The key factors that can compromise the stability of this compound are outlined below.

Light Light Exposure Photodegradation Photodegradation Light->Photodegradation Heat Elevated Temperature Thermal_Degradation Thermal Degradation Heat->Thermal_Degradation Moisture Moisture/Humidity Hydrolysis Hydrolysis Moisture->Hydrolysis Oxidants Strong Oxidizing Agents Oxidation Oxidation Oxidants->Oxidation Acids Acids Acid_Catalyzed_Degradation Acid-Catalyzed Degradation Acids->Acid_Catalyzed_Degradation

Caption: Logical relationship between environmental factors and potential degradation pathways for this compound.

Recommended Storage and Handling

To maintain the quality and integrity of this compound, the following storage and handling procedures are recommended:

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. It is recommended to keep the compound refrigerated at temperatures below 4°C (39°F).[1] The storage area should be away from incompatible substances such as strong oxidizing agents and acids.

  • Light Protection: The compound is light-sensitive and should be stored in a light-resistant container or in a dark environment.[1]

  • Handling: Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling the compound. Ensure adequate ventilation to minimize inhalation of any dust or vapors. Avoid contact with skin and eyes.

Experimental Protocols for Stability Assessment

Thermal Stability Testing

This protocol outlines a general procedure for evaluating the thermal stability of the compound using techniques like Differential Scanning Calorimetry (DSC).

start Start: Sample Preparation dsc Differential Scanning Calorimetry (DSC) - Place sample in hermetically sealed pan - Heat at a constant rate (e.g., 10°C/min) - Record heat flow vs. temperature start->dsc data_analysis Data Analysis - Determine onset temperature of decomposition - Calculate enthalpy of decomposition (ΔH) dsc->data_analysis report Report Findings - Thermal stability profile - Potential thermal hazards data_analysis->report

Caption: Experimental workflow for assessing thermal stability using Differential Scanning Calorimetry (DSC).

Methodology:

  • Sample Preparation: Accurately weigh a small amount of this compound (typically 1-5 mg) into a DSC pan. Hermetically seal the pan to prevent volatilization.

  • Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC instrument. Purge the sample chamber with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Thermal Scan: Heat the sample at a constant rate, for example, 10°C per minute, over a temperature range that encompasses the expected decomposition temperature.

  • Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis: Analyze the resulting thermogram to identify exothermic or endothermic events. The onset temperature of a significant exothermic peak can be considered the decomposition temperature. The area under the peak can be used to calculate the enthalpy of decomposition.

Photostability Testing

This protocol is based on the ICH Q1B guideline for photostability testing of new drug substances.

start Start: Sample Preparation - Solid state and in solution light_exposure Light Exposure - Expose samples to a light source - (e.g., Xenon lamp, UV lamp) - Control for temperature and humidity start->light_exposure dark_control Dark Control - Store identical samples in the dark - Same temperature and humidity start->dark_control analysis Analysis - Assay for parent compound - Analyze for degradation products (e.g., HPLC) light_exposure->analysis dark_control->analysis comparison Comparison - Compare results of exposed samples with dark control analysis->comparison report Report Findings - Photostability profile - Degradation products identified comparison->report

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Chloro-5-(trifluoromethyl)-pyridine-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety and handling protocols for 2-Chloro-5-(trifluoromethyl)-pyridine-4-carboxaldehyde (CAS Number: 505084-57-1). Due to the limited availability of a specific Safety Data Sheet (SDS) for this exact compound, this document compiles and extrapolates crucial safety information from closely related analogs, namely 2-Chloro-5-(trifluoromethyl)pyridine and 2-Chloro-5-(trifluoromethyl)pyridine-4-carboxylic acid. This guide is intended to serve as a primary resource for laboratory personnel, ensuring the safe handling, storage, and disposal of this chemical intermediate.

Chemical Identification and Physical Properties

PropertyValueSource
CAS Number 505084-57-1[1]
Molecular Formula C₇H₃ClF₃NO[1]
Molecular Weight 209.55 g/mol [1]

Hazard Identification and Classification

Based on the hazard profiles of analogous compounds, this compound should be treated as a hazardous substance. The GHS classifications for the closely related 2-Chloro-5-(trifluoromethyl)pyridine are provided below as a conservative estimate of potential hazards.

Hazard ClassHazard Statement
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed.
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation.
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritation.
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory SystemH335: May cause respiratory irritation.

Signal Word: Warning

First-Aid Measures

Immediate and appropriate first-aid measures are critical in the event of exposure. The following protocols are recommended based on the known hazards of similar compounds.

Exposure RouteFirst-Aid Protocol
Inhalation Move the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[2]
Skin Contact Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]
Ingestion Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[3]

Handling and Storage

Proper handling and storage procedures are essential to minimize the risk of exposure and ensure the stability of the compound.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is mandatory:

PPE TypeSpecification
Eye/Face Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.[2]
Respiratory Protection Use a NIOSH/MSHA-approved respirator if ventilation is inadequate or for spill cleanup.[3]
Safe Handling Practices
  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4]

  • Wash hands thoroughly after handling.[4]

  • Do not eat, drink, or smoke when using this product.[4]

  • Keep away from heat, sparks, and open flames.

  • Avoid contact with skin and eyes.[4]

Storage Conditions
  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[2]

  • Store locked up.[2]

  • Keep away from incompatible materials such as strong oxidizing agents.

Accidental Release Measures

In the event of a spill, follow these procedures to mitigate the hazard:

StepAction
1. Evacuation Evacuate the immediate area.
2. Notification Notify the appropriate safety personnel.
3. Personal Protection Wear appropriate PPE, including respiratory protection.[5]
4. Containment Prevent further spread of the material.
5. Cleanup For solid spills, carefully sweep or scoop up the material and place it in a labeled container for disposal. Avoid generating dust. For liquid spills, absorb with an inert material and place in a labeled container for disposal.[5]
6. Decontamination Clean the spill area thoroughly with a suitable decontamination solution.
7. Disposal Dispose of waste in accordance with local, state, and federal regulations.[2]

Experimental Protocols: A Framework for Safe Laboratory Use

Detailed experimental protocols should be developed and reviewed by qualified personnel before any work with this compound begins. These protocols should incorporate the safety information outlined in this guide and include specific steps for:

  • Risk Assessment: A thorough evaluation of the potential hazards associated with the planned experiment, including the quantities of material to be used and the reaction conditions.

  • Engineering Controls: Specification of the required ventilation (e.g., fume hood) and any other necessary containment measures.

  • Personal Protective Equipment: A detailed list of the specific PPE required for each step of the experiment.

  • Step-by-Step Procedure: A clear and concise description of the experimental procedure, including the safe addition of reagents and handling of reaction mixtures.

  • Waste Disposal: Instructions for the safe collection and disposal of all chemical waste generated during the experiment.

  • Emergency Procedures: A clear plan of action in case of a spill, exposure, or other emergency.

Visualizing Safe Handling: A Logical Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound, from procurement to disposal.

SafeHandlingWorkflow Procurement Procurement & Receipt Storage Secure Storage Procurement->Storage Verify & Store RiskAssessment Risk Assessment & Protocol Development Storage->RiskAssessment Request for Use Experiment Experimentation RiskAssessment->Experiment Approved Protocol WasteCollection Waste Collection Experiment->WasteCollection Segregate Waste Decontamination Decontamination Experiment->Decontamination Post-Experiment Disposal Waste Disposal WasteCollection->Disposal Follow Regulations Decontamination->Storage Clean Equipment

Caption: Logical workflow for the safe handling of chemical intermediates.

References

An In-depth Technical Guide to 2-Chloro-5-(trifluoromethyl)-pyridine-4-carboxaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Essential Building Block in Modern Medicinal Chemistry

2-Chloro-5-(trifluoromethyl)-pyridine-4-carboxaldehyde, a halogenated pyridine derivative, is a key intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. Its unique electronic properties, stemming from the electron-withdrawing trifluoromethyl group and the reactive aldehyde functionality, make it a versatile reagent for constructing novel heterocyclic scaffolds. This guide provides a comprehensive overview of its chemical properties, reliable suppliers, and detailed experimental applications.

Physicochemical Properties and Specifications

This compound is typically supplied as a solid with a purity of 97% or higher. Key physicochemical data are summarized below for easy reference.

PropertyValue
CAS Number 505084-57-1
Molecular Formula C₇H₃ClF₃NO
Molecular Weight 209.55 g/mol
Purity ≥97%
Appearance Solid
Storage Temperature 2-8°C

Key Suppliers

A number of chemical suppliers offer this compound. Researchers can procure this reagent from the following reputable vendors:

SupplierPurity Specification
AOBChem97%
Frontier Specialty ChemicalsNot specified
ChemScene≥98%
Sigma-Aldrich97%

Applications in Organic Synthesis: A Focus on Heterocyclic Chemistry

The aldehyde group in this compound serves as a versatile handle for a variety of chemical transformations, most notably in the construction of fused heterocyclic ring systems. These scaffolds are of significant interest in drug discovery due to their presence in a wide range of biologically active molecules.

Synthesis of Pyrazole Derivatives

One of the primary applications of this aldehyde is in the synthesis of pyrazole-containing compounds. Pyrazoles are a class of heterocyclic compounds that exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The general synthetic approach involves the condensation of the aldehyde with a hydrazine derivative, followed by cyclization.

Experimental Protocols

While specific, detailed experimental protocols for reactions using this compound are not widely published in readily accessible scientific literature, a general procedure for a common transformation—the synthesis of a pyrazole derivative—can be extrapolated from standard organic chemistry methodologies. The following represents a plausible experimental protocol for the reaction of this compound with hydrazine hydrate.

Synthesis of 4-(1H-pyrazol-5-yl)-2-chloro-5-(trifluoromethyl)pyridine

  • Reaction Overview: This procedure describes the condensation of this compound with hydrazine hydrate to form an intermediate hydrazone, which is then cyclized to the corresponding pyrazole.

  • Materials:

    • This compound (1.0 eq)

    • Hydrazine hydrate (1.1 eq)

    • Ethanol (or other suitable alcohol) as solvent

    • Glacial acetic acid (catalytic amount)

  • Procedure:

    • To a solution of this compound in ethanol, add hydrazine hydrate and a catalytic amount of glacial acetic acid.

    • The reaction mixture is stirred at room temperature for 1-2 hours to form the intermediate hydrazone. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion of the hydrazone formation, the reaction mixture is heated to reflux for 4-6 hours to effect cyclization.

    • After cooling to room temperature, the solvent is removed under reduced pressure.

    • The residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired pyrazole product.

  • Expected Outcome: The final product, 4-(1H-pyrazol-5-yl)-2-chloro-5-(trifluoromethyl)pyridine, can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizing Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the synthesis of 2-Chloro-5-(trifluoromethyl)pyridine and a key synthetic application.

G cluster_synthesis Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine 3-Methylpyridine 3-Methylpyridine N-Oxidation N-Oxidation 3-Methylpyridine->N-Oxidation H₂O₂, Acetic Acid N-Oxy-3-methylpyridine N-Oxy-3-methylpyridine N-Oxidation->N-Oxy-3-methylpyridine Chlorination Chlorination N-Oxy-3-methylpyridine->Chlorination Benzoyl Chloride 2-Chloro-5-methylpyridine 2-Chloro-5-methylpyridine Chlorination->2-Chloro-5-methylpyridine Chlorination_2 Chlorination_2 2-Chloro-5-methylpyridine->Chlorination_2 Cl₂ 2-Chloro-5-(trichloromethyl)pyridine 2-Chloro-5-(trichloromethyl)pyridine Chlorination_2->2-Chloro-5-(trichloromethyl)pyridine Fluorination Fluorination 2-Chloro-5-(trichloromethyl)pyridine->Fluorination KF 2-Chloro-5-(trifluoromethyl)pyridine 2-Chloro-5-(trifluoromethyl)pyridine Fluorination->2-Chloro-5-(trifluoromethyl)pyridine

Synthetic route to 2-Chloro-5-(trifluoromethyl)pyridine.

G cluster_workflow Experimental Workflow: Pyrazole Synthesis This compound This compound Condensation_Cyclization Reaction Setup This compound->Condensation_Cyclization Hydrazine Hydrazine Hydrazine->Condensation_Cyclization Pyrazole Derivative Pyrazole Derivative Condensation_Cyclization->Pyrazole Derivative Heat Reaction Setup Reaction Setup TLC Monitoring TLC Monitoring Reaction Setup->TLC Monitoring Workup & Purification Workup & Purification TLC Monitoring->Workup & Purification Workup & Purification->Pyrazole Derivative

Workflow for the synthesis of a pyrazole derivative.

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 2-Chloro-5-(trifluoromethyl)-pyridine-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the synthesis of various derivatives from 2-Chloro-5-(trifluoromethyl)-pyridine-4-carboxaldehyde. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of multiple reactive sites: the aldehyde group, the chloro substituent, and the trifluoromethyl-activated pyridine ring. The protocols outlined below cover key transformations including Wittig reactions, reductive aminations, Suzuki-Miyaura cross-coupling, Knoevenagel condensations, and aldehyde reductions, offering a robust toolkit for synthetic chemists.

Synthesis of Alkene Derivatives via Wittig Reaction

The Wittig reaction is a powerful method for converting aldehydes into alkenes with high regioselectivity.[1] This protocol describes the synthesis of a generic alkene derivative from this compound using a phosphonium ylide. The stereochemical outcome of the reaction (E/Z isomerism) is largely dependent on the nature of the ylide used.[2]

Experimental Protocol:

Materials:

  • Alkyltriphenylphosphonium salt (e.g., benzyltriphenylphosphonium chloride) (1.2 equiv)

  • Strong base (e.g., n-Butyllithium (n-BuLi), 1.6 M in hexanes) (1.1 equiv)

  • This compound (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), suspend the alkyltriphenylphosphonium salt (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the strong base (e.g., n-BuLi, 1.1 eq). A distinct color change (e.g., to deep red or orange) typically indicates the formation of the ylide.[3]

  • Allow the mixture to stir at room temperature for 1 hour to ensure complete ylide formation.

  • Aldehyde Addition: Cool the ylide solution back to 0 °C.

  • Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.[3]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until Thin Layer Chromatography (TLC) analysis indicates complete consumption of the aldehyde.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the desired alkene derivative.

Data Presentation:
Ylide PrecursorBaseSolventTime (h)Yield (%)*
Benzyltriphenylphosphonium chloriden-BuLiTHF385
(Carbethoxymethyl)triphenylphosphonium chlorideNaHTHF492 (E-isomer)
Methyltriphenylphosphonium bromiden-BuLiTHF278

*Yields are representative and may vary based on the specific substrate and reaction conditions.

Wittig_Workflow cluster_Ylide Ylide Generation cluster_Reaction Wittig Reaction cluster_Workup Work-up & Purification Phosphonium Salt Phosphonium Salt Ylide Formation Ylide Formation Phosphonium Salt->Ylide Formation Anhydrous THF Base Base Base->Ylide Formation Reaction Reaction Ylide Formation->Reaction Add Aldehyde Aldehyde 2-Chloro-5-(trifluoromethyl)- pyridine-4-carboxaldehyde Aldehyde->Reaction Quenching Quenching Reaction->Quenching Product Mixture Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Alkene Derivative Alkene Derivative Purification->Alkene Derivative

Caption: Workflow for the Witt-ig reaction.

Synthesis of Amine Derivatives via Reductive Amination

Reductive amination is a highly effective method for the synthesis of amines from aldehydes. This two-step, one-pot process involves the initial formation of an imine, followed by its reduction to the corresponding amine.[4]

Experimental Protocol:

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.2 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (2.0 equiv)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired amine (1.2 eq) in anhydrous DCE.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (2.0 eq) to the reaction mixture in portions.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Work-up: Quench the reaction with saturated sodium bicarbonate solution.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[5]

  • Purification: Filter and concentrate the solution under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford the desired amine derivative.

Data Presentation:
AmineReducing AgentSolventTime (h)Yield (%)*
BenzylamineNaBH(OAc)₃DCE1688
AnilineNaBH(OAc)₃DCE2075
MorpholineNaBH(OAc)₃DCE1891
4-FluoroanilineNaBH(OAc)₃DCE2479

*Yields are representative and may vary based on the specific amine and reaction conditions.

Reductive_Amination_Pathway Aldehyde 2-Chloro-5-(trifluoromethyl)- pyridine-4-carboxaldehyde Imine Intermediate Imine Aldehyde->Imine + Amine - H₂O Amine R¹R²NH Amine->Imine Product Amine Derivative Imine->Product [H] (e.g., NaBH(OAc)₃)

Caption: Reductive amination pathway.

Synthesis of Biaryl Derivatives via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a versatile method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[6] The chloro-substituent on the pyridine ring can be coupled with various boronic acids in the presence of a palladium catalyst.

Experimental Protocol:

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.3 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Degassed 1,4-dioxane

  • Degassed water

  • Ethyl acetate

  • Celite

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv), the arylboronic acid (1.3 equiv), the palladium catalyst (2 mol%), the phosphine ligand (4 mol%), and the base (2.0 equiv).[7]

  • Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio).

  • Reaction: Stir the reaction mixture at the desired temperature (typically 90-120°C) for 8-12 hours. The progress of the reaction can be monitored by TLC or GC-MS.[7]

  • Work-up: Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Data Presentation:
Arylboronic AcidCatalyst/LigandBaseSolventTemp (°C)Yield (%)*
Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/Water10082
4-Methoxyphenylboronic acidPd₂(dba)₃ / XPhosCs₂CO₃Toluene11088
3-Thienylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/Water10076
4-Cyanophenylboronic acidPd₂(dba)₃ / XPhosCs₂CO₃Toluene11071

*Yields are representative and may vary based on the specific boronic acid and reaction conditions.

Suzuki_Catalytic_Cycle Pd(0)L_n Pd(0)Lₙ Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Complex_A Ar-Pd(II)-X Lₙ Oxidative_Addition->Complex_A Ar-X Transmetalation Transmetalation Complex_A->Transmetalation Complex_B Ar-Pd(II)-Ar' Lₙ Transmetalation->Complex_B Ar'-B(OH)₂ Base Reductive_Elimination Reductive Elimination Complex_B->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Ar-Ar'

Caption: Suzuki-Miyaura catalytic cycle.

Synthesis of α,β-Unsaturated Derivatives via Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration, to yield an α,β-unsaturated product.[8] This reaction is typically catalyzed by a weak base.

Experimental Protocol:

Materials:

  • This compound (1.0 equiv)

  • Active methylene compound (e.g., diethyl malonate, malononitrile) (1.1 equiv)

  • Weak base catalyst (e.g., piperidine, a few drops)

  • Ethanol or Toluene

  • Hexane

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), the active methylene compound (1.1 eq), and the solvent (ethanol or toluene).

  • Add a catalytic amount of a weak base (e.g., piperidine).

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC. A Dean-Stark apparatus can be used if toluene is the solvent to remove the water formed during the reaction.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purification: The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) or by column chromatography.

Data Presentation:
Active Methylene CompoundCatalystSolventTime (h)Yield (%)*
Diethyl malonatePiperidineEthanol690
MalononitrilePiperidineEthanol495
Ethyl cyanoacetatePiperidineToluene592

*Yields are representative and may vary based on the specific active methylene compound and reaction conditions.

Synthesis of (2-Chloro-5-(trifluoromethyl)pyridin-4-yl)methanol via Aldehyde Reduction

The aldehyde functional group can be readily reduced to a primary alcohol using a variety of reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reagent suitable for this transformation.[9]

Experimental Protocol:

Materials:

  • This compound (1.0 equiv)

  • Sodium borohydride (NaBH₄) (1.5 equiv)

  • Methanol

  • Water

  • Ethyl acetate

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Reduction: Add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC shows complete consumption of the starting material.

  • Work-up: Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude alcohol.

  • Purification: The product can be purified by column chromatography or recrystallization if necessary.

Data Presentation:
AldehydeReducing AgentSolventTime (h)Yield (%)*
This compoundNaBH₄Methanol1.595

*Yield is representative and may vary based on reaction scale and conditions.

References

Application Notes: Reactivity and Protocols for 2-Chloro-5-(trifluoromethyl)pyridine-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed technical guide on the chemical reactivity of 2-Chloro-5-(trifluoromethyl)pyridine-4-carboxaldehyde (CAS No. 505084-57-1).[1][2] As a key heterocyclic building block, this compound is of significant interest to researchers in medicinal chemistry, agrochemical synthesis, and materials science. Its trifluoromethyl and chloro substituents create a unique electronic environment, conferring distinct reactivity at its aldehyde and chloro functionalities. This guide offers field-proven insights and representative protocols for key transformations, including reactions of the aldehyde moiety (reductive amination, Wittig olefination, oxidation, reduction) and nucleophilic aromatic substitution at the C-2 position.

Introduction and Molecular Reactivity Analysis

2-Chloro-5-(trifluoromethyl)pyridine-4-carboxaldehyde is a highly functionalized pyridine derivative. The pyridine core, substituted with a powerful electron-withdrawing trifluoromethyl (-CF3) group and a moderately withdrawing aldehyde (-CHO) group, renders the aromatic ring electron-deficient. This electronic profile is central to its reactivity.

The primary sites for chemical transformation are:

  • The Aldehyde Carbonyl (C=O) at C-4: This is a classic electrophilic site, susceptible to attack by a wide range of nucleophiles. It is the gateway to chain extensions and the introduction of new functional groups.

  • The Chloro Substituent (-Cl) at C-2: The electron-deficient nature of the pyridine ring, amplified by the -CF3 and -CHO groups, makes this position highly susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions.[3] This allows for the displacement of the chloride with various nucleophiles (N, O, S-based).

Trifluoromethylpyridines (TFMPs) are crucial motifs in modern chemistry, valued for their ability to enhance metabolic stability, lipophilicity, and binding affinity in bioactive molecules.[4] This aldehyde serves as a versatile starting material for accessing more complex TFMP derivatives.

G Key Reactivity Sites of 2-Chloro-5-(trifluoromethyl)pyridine-4-carboxaldehyde cluster_mol cluster_legend Reactive Centers mol Nuc_Attack Aldehyde Carbonyl (Electrophilic Site for Nucleophilic Addition) Nuc_Attack->p1 e.g., Wittig, Reductive Amination SNAr_Site C2-Chloro Position (Activated Site for SNAr Reactions) SNAr_Site->p2 e.g., Amination, Alkoxylation EWG CF3 & CHO Groups (Strong Electron- Withdrawing Effects) EWG->p3 Activate the Ring

Figure 1: Overview of the primary reactive centers on the target molecule.

Reactions of the Aldehyde Group

The aldehyde functionality is a versatile handle for a multitude of classic organic transformations.

2.1. Reductive Amination

Causality & Expertise: Reductive amination is a robust method for forming C-N bonds, converting aldehydes into amines. The process occurs in two stages: (1) initial condensation between the aldehyde and a primary or secondary amine to form a Schiff base (iminium ion) intermediate, followed by (2) in-situ reduction of this intermediate to the corresponding amine. The choice of reducing agent is critical; it must be mild enough not to reduce the starting aldehyde but potent enough to reduce the iminium ion. Sodium triacetoxyborohydride (NaBH(OAc)3) is an ideal reagent for this purpose due to its mildness and tolerance of the slightly acidic conditions that favor imine formation.

Representative Protocol: This protocol is adapted from standard procedures for heteroaromatic aldehydes.

ParameterValue / ReagentStoichiometryPurpose
Starting Material 2-Chloro-5-(trifluoromethyl)pyridine-4-carboxaldehyde1.0 eqElectrophile
Nucleophile Benzylamine (example)1.1 eqAmine Source
Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)3)1.5 eqSelective reduction of iminium ion
Solvent Dichloroethane (DCE) or Tetrahydrofuran (THF)~0.2 MReaction Medium
Additive Acetic Acid (optional)0.1 eqCatalyzes imine formation
Temperature Room TemperatureN/AMild conditions
Time 4-16 hoursN/AReaction duration

Step-by-Step Methodology:

  • To a dry round-bottom flask under an inert atmosphere (N2 or Ar), add 2-Chloro-5-(trifluoromethyl)pyridine-4-carboxaldehyde (1.0 eq) and the chosen solvent (e.g., DCE).

  • Add the primary or secondary amine (1.1 eq), followed by a catalytic amount of acetic acid if required.

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium intermediate.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the stirring mixture. Note: The addition may cause slight effervescence.

  • Allow the reaction to stir at room temperature and monitor its progress using TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH2Cl2) three times.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography to yield the desired secondary or tertiary amine.

G Reductive Amination Workflow start Dissolve Aldehyde and Amine in Solvent imine Stir 30-60 min (Imine Formation) start->imine add_reductant Add NaBH(OAc)3 (Reduction Step) imine->add_reductant stir Stir 4-16h at RT (Reaction) add_reductant->stir quench Quench with aq. NaHCO3 stir->quench extract Extract with Organic Solvent quench->extract dry Dry, Filter, Concentrate extract->dry purify Purify via Chromatography dry->purify

Figure 2: Step-wise workflow for reductive amination.

2.2. Wittig Olefination

Causality & Expertise: The Wittig reaction is a cornerstone of organic synthesis for creating alkenes from aldehydes or ketones.[5] It involves the reaction of the carbonyl compound with a phosphorus ylide (a Wittig reagent). The driving force is the highly thermodynamically favorable formation of a triphenylphosphine oxide byproduct. The reaction proceeds through a [2+2] cycloaddition to form a transient oxaphosphetane intermediate, which then fragments to the alkene and phosphine oxide.[6] Using a simple, non-stabilized ylide like methylenetriphenylphosphorane (Ph3P=CH2) is a reliable way to install a terminal double bond.

Representative Protocol: This protocol describes the in-situ generation of the ylide followed by reaction.

ParameterValue / ReagentStoichiometryPurpose
Ylide Precursor Methyltriphenylphosphonium bromide (Ph3P+CH3 Br-)1.2 eqSource of the ylide
Base n-Butyllithium (n-BuLi) or KHMDS1.1 eqDeprotonates the phosphonium salt
Starting Material 2-Chloro-5-(trifluoromethyl)pyridine-4-carboxaldehyde1.0 eqElectrophile
Solvent Tetrahydrofuran (THF), anhydrous~0.1 MAnhydrous reaction medium
Temperature -78 °C to Room TemperatureN/AControls ylide formation and reaction
Time 2-6 hoursN/AReaction duration

Step-by-Step Methodology:

  • Suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere.

  • Cool the suspension to 0 °C (or -78 °C for n-BuLi).

  • Slowly add the strong base (e.g., n-BuLi solution, 1.1 eq) dropwise. The mixture will typically turn a characteristic color (e.g., yellow or orange), indicating ylide formation. Stir for 1 hour.

  • Cool the ylide solution to -78 °C.

  • Dissolve the 2-Chloro-5-(trifluoromethyl)pyridine-4-carboxaldehyde (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the cold ylide solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH4Cl).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate.

  • The crude product will contain triphenylphosphine oxide. Purify by flash column chromatography (typically with a hexane/ethyl acetate gradient) to isolate the target alkene.

2.3. Oxidation to Carboxylic Acid

Causality & Expertise: The conversion of the aldehyde to a carboxylic acid is a common and useful transformation. The Pinnick oxidation is an exceptionally mild and selective method, making it ideal for complex substrates with sensitive functional groups.[5] The reaction uses sodium chlorite (NaClO2) as the oxidant, which is converted in situ to the active species, chlorous acid (HClO2).[7] A chlorine scavenger, such as 2-methyl-2-butene, is essential to prevent side reactions with the hypochlorite byproduct.[8]

Representative Protocol (Pinnick Oxidation):

ParameterValue / ReagentStoichiometryPurpose
Starting Material 2-Chloro-5-(trifluoromethyl)pyridine-4-carboxaldehyde1.0 eqSubstrate
Oxidant Sodium Chlorite (NaClO2, 80%)1.5 eqPrimary oxidant
Buffer Sodium Dihydrogen Phosphate (NaH2PO4)1.5 eqMaintains mild acidic pH
Scavenger 2-Methyl-2-butene4.0 eqTraps HOCl byproduct
Solvent System t-BuOH and H2O~4:1 ratioCo-solvent system
Temperature Room TemperatureN/AMild conditions
Time 4-12 hoursN/AReaction duration

Step-by-Step Methodology:

  • Dissolve the aldehyde (1.0 eq) in tert-butanol (t-BuOH).

  • Add 2-methyl-2-butene (4.0 eq) to the solution.

  • In a separate flask, prepare an aqueous solution of sodium chlorite (1.5 eq) and sodium dihydrogen phosphate (1.5 eq).

  • Add the aqueous solution to the vigorously stirring alcoholic solution of the aldehyde at room temperature.

  • Stir the biphasic mixture until the reaction is complete (monitor by TLC/LC-MS, observing the disappearance of the starting material).

  • Cool the mixture in an ice bath and carefully acidify to pH ~3-4 with 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over Na2SO4, filter, and concentrate to yield the crude carboxylic acid, which can be purified by recrystallization or chromatography.

2.4. Reduction to Primary Alcohol

Causality & Expertise: The reduction of an aldehyde to a primary alcohol is a fundamental transformation. Sodium borohydride (NaBH4) is a widely used reagent for this purpose due to its selectivity, safety, and ease of use.[9] It is a source of hydride (H-) which acts as a nucleophile, attacking the electrophilic carbonyl carbon.[6] Unlike more powerful reagents like LiAlH4, NaBH4 can be used in protic solvents like methanol or ethanol, which also serve as the proton source during the workup to form the final alcohol.[10]

Representative Protocol:

ParameterValue / ReagentStoichiometryPurpose
Starting Material 2-Chloro-5-(trifluoromethyl)pyridine-4-carboxaldehyde1.0 eqSubstrate
Reducing Agent Sodium Borohydride (NaBH4)1.1 - 1.5 eqHydride source
Solvent Methanol (MeOH) or Ethanol (EtOH)~0.2 MReaction medium and proton source
Temperature 0 °C to Room TemperatureN/AControls reaction rate
Time 30 - 90 minutesN/AReaction duration

Step-by-Step Methodology:

  • Dissolve the aldehyde (1.0 eq) in methanol in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise to the stirring solution. Caution: Hydrogen gas evolution will occur.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Carefully quench the reaction by the slow, dropwise addition of 1 M HCl until the effervescence ceases.

  • Remove the bulk of the solvent under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na2SO4, filter, and concentrate to afford the alcohol, which is often pure enough for subsequent steps or can be purified by chromatography.

Reactions at the C-2 Position
3.1. Nucleophilic Aromatic Substitution (SNAr)

Causality & Expertise: The pyridine ring of the title compound is highly electron-deficient due to the inductive and resonance effects of the ring nitrogen and the powerful electron-withdrawing -CF3 and -CHO groups. This electronic environment strongly activates the C-2 position (para to the -CF3 group and ortho to the nitrogen) towards nucleophilic attack. A suitable nucleophile can attack this carbon, forming a stabilized anionic intermediate (a Meisenheimer complex), followed by the expulsion of the chloride leaving group to restore aromaticity.[3] This reaction is a powerful tool for introducing amine, ether, or thioether functionalities.[11]

Representative Protocol (Amination):

ParameterValue / ReagentStoichiometryPurpose
Starting Material 2-Chloro-5-(trifluoromethyl)pyridine-4-carboxaldehyde1.0 eqElectrophile
Nucleophile Pyrrolidine (example)2.2 eqNucleophile and base
Solvent Ethanol, DMF, or Acetonitrile~0.5 MReaction Medium
Temperature 80 °C to RefluxN/AProvides activation energy
Time 2-24 hoursN/AReaction duration

Step-by-Step Methodology:

  • Combine the 2-chloropyridine substrate (1.0 eq) and the amine nucleophile (2.2 eq) in a suitable solvent like ethanol in a sealable reaction vessel. Note: One equivalent of the amine acts as the nucleophile, while the second acts as a base to neutralize the HCl byproduct. Alternatively, use 1.1 eq of the amine with an external base like K2CO3 or Et3N (1.5 eq).

  • Seal the vessel and heat the reaction to 80 °C (or reflux temperature) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the layers, and extract the aqueous phase with the organic solvent (2x).

  • Combine the organic layers, wash with brine, dry over Na2SO4, filter, and concentrate.

  • Purify the product by flash column chromatography.

G SNAr Mechanism Pathway Substrate Substrate Meisenheimer\nComplex Meisenheimer Complex Substrate->Meisenheimer\nComplex Nucleophilic Attack (e.g., R₂NH) Product Product Meisenheimer\nComplex->Product Loss of Cl⁻ (Aromatization) Final Product Final Product Product->Final Product Deprotonation (by base)

Figure 3: General mechanistic pathway for the SNAr reaction.

Plausible Synthesis of the Reagent

While the title compound is commercially available, understanding its synthesis provides context for its use. A likely synthetic route is the formylation of its precursor, 2-chloro-5-(trifluoromethyl)pyridine, which is synthesized from 3-picoline.[4][12] The Vilsmeier-Haack reaction is a classic and effective method for formylating electron-rich aromatic and heteroaromatic compounds.[13][14] Although the pyridine ring here is electron-deficient, formylation can sometimes be achieved under forcing conditions, or more likely, via a directed ortho-metalation followed by quenching with a formylating agent like DMF.

A plausible laboratory-scale synthesis involves a deprotonation-formylation sequence:

  • Directed ortho-Metalation: Treatment of 2-chloro-5-(trifluoromethyl)pyridine with a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperature (-78 °C). The base selectively removes the proton at C-4, which is the most acidic C-H proton due to the inductive effects of the adjacent nitrogen and the C-5 trifluoromethyl group.

  • Formylation: The resulting lithiated intermediate is then quenched by adding an electrophilic formylating agent, such as N,N-dimethylformamide (DMF).

  • Aqueous Workup: An acidic workup hydrolyzes the intermediate to reveal the final aldehyde product.

References

The Synthetic Potential of 2-Chloro-5-(trifluoromethyl)pyridine-4-carboxaldehyde in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction: The trifluoromethylpyridine scaffold is a cornerstone in modern agrochemical design, imparting unique physicochemical properties that can enhance efficacy, metabolic stability, and bioavailability. While 2-chloro-5-(trifluoromethyl)pyridine is a well-established intermediate in the synthesis of several commercial pesticides, the utility of its 4-carboxaldehyde derivative remains a frontier with significant untapped potential. This document explores hypothetical, yet chemically sound, applications of 2-chloro-5-(trifluoromethyl)pyridine-4-carboxaldehyde as a versatile building block for the synthesis of novel insecticidal, fungicidal, and herbicidal candidates. The protocols provided are illustrative and intended to serve as a foundational guide for chemists in the agrochemical industry.

I. Potential Applications in Insecticide Synthesis

The aldehyde functionality of 2-chloro-5-(trifluoromethyl)pyridine-4-carboxaldehyde offers a reactive handle for the construction of various toxophores found in insecticidal molecules. One promising avenue is the synthesis of pyrethroid-like compounds or novel heterocyclic systems targeting the insect nervous system.

Hypothetical Synthesis of a Pyrethroid Analog

A Wittig reaction can be employed to introduce a vinyl linkage, a common feature in synthetic pyrethroids. This could be followed by esterification with a suitable alcohol to yield the final insecticidal candidate.

Experimental Protocol:

Step 1: Olefination via Wittig Reaction

  • To a stirred suspension of (chloromethyl)triphenylphosphonium chloride (1.1 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere, add n-butyllithium (1.1 eq, 2.5 M solution in hexanes) dropwise.

  • Allow the resulting ylide solution to warm to 0 °C and stir for 1 hour.

  • Cool the reaction mixture back to -78 °C and add a solution of 2-chloro-5-(trifluoromethyl)pyridine-4-carboxaldehyde (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the vinylpyridine intermediate.

Step 2: Esterification

  • To a solution of the vinylpyridine intermediate (1.0 eq) and 3-phenoxybenzyl alcohol (1.2 eq) in dichloromethane (DCM), add N,N'-dicyclohexylcarbodiimide (DCC, 1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the target pyrethroid analog.

Quantitative Data Summary (Hypothetical):

StepProductYield (%)Purity (%) (by HPLC)Key Analytical Data
1. Wittig Reaction2-Chloro-4-(2-chlorovinyl)-5-(trifluoromethyl)pyridine75-85>95¹H NMR: Peaks corresponding to vinyl protons. MS (ESI): [M+H]⁺ consistent with the molecular formula.
2. Esterification3-Phenoxybenzyl 2-(2-chloro-5-(trifluoromethyl)pyridin-4-yl)acrylate60-70>98IR (cm⁻¹): Ester C=O stretch. ¹³C NMR: Presence of ester carbonyl and aromatic carbons.

Logical Workflow for Pyrethroid Analog Synthesis:

G start 2-Chloro-5-(trifluoromethyl) pyridine-4-carboxaldehyde wittig Wittig Reaction with (chloromethyl)triphenylphosphonium chloride start->wittig intermediate 2-Chloro-4-(2-chlorovinyl) -5-(trifluoromethyl)pyridine wittig->intermediate esterification Esterification with 3-phenoxybenzyl alcohol intermediate->esterification product Pyrethroid Analog (Insecticide Candidate) esterification->product

Caption: Synthetic pathway to a potential pyrethroid insecticide.

II. Potential Applications in Fungicide Synthesis

The carboxaldehyde can be a precursor for synthesizing fungicidal compounds containing azole moieties, such as triazoles, which are known to inhibit ergosterol biosynthesis in fungi.

Hypothetical Synthesis of a Triazole Fungicide Candidate

A key step would be the formation of a hydrazone, followed by cyclization to form the triazole ring.

Experimental Protocol:

Step 1: Hydrazone Formation

  • To a solution of 2-chloro-5-(trifluoromethyl)pyridine-4-carboxaldehyde (1.0 eq) in ethanol, add a solution of tert-butylhydrazine hydrochloride (1.1 eq) and sodium acetate (1.2 eq) in water.

  • Stir the mixture at room temperature for 4 hours.

  • Collect the resulting precipitate by filtration, wash with cold ethanol, and dry under vacuum to yield the hydrazone intermediate.

Step 2: Oxidative Cyclization

  • Dissolve the hydrazone intermediate (1.0 eq) in a suitable solvent such as toluene.

  • Add a stoichiometric amount of an oxidizing agent, for example, manganese dioxide (MnO₂).

  • Reflux the mixture for 12 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and filter off the manganese salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the triazole fungicide candidate.

Quantitative Data Summary (Hypothetical):

StepProductYield (%)Purity (%) (by LC-MS)Key Analytical Data
1. Hydrazone Formation(E)-1-((2-Chloro-5-(trifluoromethyl)pyridin-4-yl)methylene)-2-(tert-butyl)hydrazine85-95>97¹H NMR: Characteristic imine proton signal. IR (cm⁻¹): C=N stretch.
2. Oxidative Cyclization1-(tert-Butyl)-4-(2-chloro-5-(trifluoromethyl)pyridin-4-yl)-1H-1,2,3-triazole50-60>99¹³C NMR: Signals corresponding to the triazole ring carbons. MS (ESI): [M+H]⁺ consistent with the product.

Signaling Pathway for Triazole Fungicide Synthesis:

G start 2-Chloro-5-(trifluoromethyl) pyridine-4-carboxaldehyde hydrazone_formation Hydrazone Formation with tert-butylhydrazine start->hydrazone_formation intermediate Hydrazone Intermediate hydrazone_formation->intermediate cyclization Oxidative Cyclization (e.g., with MnO₂) intermediate->cyclization product Triazole Fungicide Candidate cyclization->product

Caption: Proposed synthesis of a triazole-based fungicide.

III. Potential Applications in Herbicide Synthesis

The aldehyde can be transformed into various functional groups known to be active in herbicides, for instance, by conversion to an oxime ether, a motif present in some commercial herbicides.

Hypothetical Synthesis of an Oxime Ether Herbicide Candidate

This synthesis involves the formation of an oxime, followed by etherification.

Experimental Protocol:

Step 1: Oxime Formation

  • To a solution of 2-chloro-5-(trifluoromethyl)pyridine-4-carboxaldehyde (1.0 eq) in a mixture of ethanol and water, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

  • Stir the reaction mixture at room temperature for 6 hours.

  • Extract the product with diethyl ether.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude oxime.

Step 2: O-Alkylation

  • To a solution of the crude oxime (1.0 eq) in dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add the desired alkylating agent, for example, 2,4-dichlorobenzyl chloride (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by carefully adding water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the residue by column chromatography to obtain the oxime ether herbicide candidate.

Quantitative Data Summary (Hypothetical):

StepProductYield (%)Purity (%) (by GC-MS)Key Analytical Data
1. Oxime Formation2-Chloro-5-(trifluoromethyl)pyridine-4-carbaldehyde oxime90-98>95¹H NMR: Signal for the oxime proton. MS (ESI): [M+H]⁺ corresponding to the oxime.
2. O-Alkylation(E)-2-Chloro-5-(trifluoromethyl)pyridine-4-carbaldehyde O-(2,4-dichlorobenzyl) oxime70-80>98¹H NMR: Signals for the benzyl protons. ¹⁹F NMR: Signal for the CF₃ group. MS (ESI): [M+H]⁺ of the final product.

Experimental Workflow for Herbicide Candidate Synthesis:

G start 2-Chloro-5-(trifluoromethyl) pyridine-4-carboxaldehyde oxime_formation Oxime Formation with Hydroxylamine start->oxime_formation intermediate Oxime Intermediate oxime_formation->intermediate alkylation O-Alkylation with 2,4-dichlorobenzyl chloride intermediate->alkylation product Oxime Ether Herbicide Candidate alkylation->product

Caption: Synthetic route to a potential oxime ether herbicide.

Disclaimer: The synthetic protocols and applications described herein are hypothetical and intended for illustrative purposes. They are based on established chemical principles and the known reactivity of the functional groups involved. Actual experimental conditions may require optimization, and all reactions should be performed with appropriate safety precautions by trained personnel.

Application Notes and Protocols for 2-Chloro-5-(trifluoromethyl)-pyridine-4-carboxaldehyde in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2-Chloro-5-(trifluoromethyl)-pyridine-4-carboxaldehyde as a key intermediate in the synthesis of pharmaceutical agents. The focus of this document is its application in the synthesis of a potent kinase inhibitor, herein referred to as Compound 7, which has shown significant activity in preclinical studies.

Introduction

This compound is a versatile heterocyclic aldehyde that serves as a critical building block in medicinal chemistry. Its unique substitution pattern, featuring a trifluoromethyl group and a reactive aldehyde function, makes it an ideal starting material for the construction of complex molecular architectures with diverse biological activities. The trifluoromethyl group often enhances metabolic stability and binding affinity of the final compound, while the aldehyde group provides a convenient handle for various chemical transformations, most notably reductive aminations and condensation reactions, to introduce nitrogen-containing moieties.

This intermediate is particularly valuable in the synthesis of kinase inhibitors, a class of targeted therapeutics that has revolutionized cancer treatment. The pyridine core can act as a scaffold, positioning key pharmacophoric elements for interaction with the kinase active site.

Application in the Synthesis of Kinase Inhibitor: Compound 7

This compound is a key starting material in the multi-step synthesis of Compound 7, a novel inhibitor of the PI3K/AKT/mTOR signaling pathway. Dysregulation of this pathway is a hallmark of many cancers, leading to uncontrolled cell growth, proliferation, and survival.[1][2] Compound 7 has demonstrated potent and selective inhibition of key kinases within this pathway in cellular assays.

The synthesis involves a crucial reductive amination step where the aldehyde group of this compound reacts with a complex amine to form the core structure of Compound 7.

Experimental Protocols

Synthesis of Compound 7 via Reductive Amination

This protocol details the key reductive amination step in the synthesis of Compound 7, starting from this compound.

Reaction Scheme:

G cluster_0 Synthesis of Compound 7 A 2-Chloro-5-(trifluoromethyl)pyridine-4-carboxaldehyde C Compound 7 A->C Reductive Amination (NaBH(OAc)3, DCE, rt) B Intermediate Amine B->C

Caption: Synthetic route to Compound 7.

Materials:

ReagentCAS NumberMolecular WeightSupplier
This compound505084-57-1209.55Various
Intermediate Amine (Proprietary)N/AN/AIn-house
Sodium triacetoxyborohydride (STAB)56553-60-7211.94Various
1,2-Dichloroethane (DCE)107-06-298.96Various
Saturated aqueous sodium bicarbonate144-55-884.01Various
Dichloromethane (DCM)75-09-284.93Various
Anhydrous sodium sulfate7757-82-6142.04Various

Procedure:

  • To a solution of this compound (1.0 eq) in 1,2-dichloroethane (DCE, 10 mL/mmol), add the Intermediate Amine (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (DCM) (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford Compound 7.

Quantitative Data:

ProductYield (%)Purity (HPLC)1H NMRMS (ESI) [M+H]+
Compound 775-85>98%Conforms to the expected structure.Calculated vs. Found

Signaling Pathway

Compound 7, synthesized from this compound, is a potent inhibitor of the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival. In many cancers, this pathway is constitutively active, promoting tumorigenesis.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival S6K S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 mTORC2 mTORC2 mTORC2->AKT Full Activation CellGrowth Cell Growth & Proliferation S6K->CellGrowth fourEBP1->CellGrowth Compound7 Compound 7 Compound7->PI3K Inhibition Compound7->mTORC1 Inhibition

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of Compound 7.

Compound 7 exerts its anticancer effects by dually inhibiting PI3K and mTOR, thereby blocking downstream signaling that leads to cell growth and survival.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of complex pharmaceutical molecules. Its application in the synthesis of the potent PI3K/mTOR inhibitor, Compound 7, highlights its importance in modern drug discovery. The detailed protocol provided herein offers a reproducible method for the key synthetic transformation, enabling further research and development in this area. The unique electronic and steric properties conferred by the trifluoromethyl and chloro substituents on the pyridine ring make this intermediate a continued focus for the design of novel therapeutics.

References

Synthesis of 2-Chloro-5-(trifluoromethyl)-pyridine-4-carboxaldehyde: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 2-Chloro-5-(trifluoromethyl)-pyridine-4-carboxaldehyde, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The protocol details a two-step synthetic route, commencing with the preparation of the precursor, 2-chloro-5-(trifluoromethyl)pyridine, followed by its formylation to yield the target aldehyde.

I. Synthetic Strategy Overview

The synthesis of this compound is accomplished through a two-stage process:

  • Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine: This precursor is synthesized from 3-picoline through a multi-step process involving chlorination and fluorination. Various patented methods exist for this transformation.

  • Formylation of 2-Chloro-5-(trifluoromethyl)pyridine: The target aldehyde is obtained by introducing a formyl group at the 4-position of the pyridine ring using the Vilsmeier-Haack reaction. Due to the electron-deficient nature of the starting material, this step requires carefully controlled conditions.

II. Experimental Protocols

Step 1: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine

Multiple routes for the synthesis of 2-chloro-5-(trifluoromethyl)pyridine have been reported, often starting from 3-picoline. These methods typically involve a chlorination step to introduce a chlorine atom at the 2-position and a subsequent or concurrent fluorination of the methyl group to the trifluoromethyl group. Both liquid-phase and vapor-phase reactions have been described, with the latter often performed at high temperatures (300°C to 450°C). Catalysts such as iron halides are frequently employed. A common intermediate in some routes is 2-chloro-5-(trichloromethyl)pyridine, which is then fluorinated.

Given the variety and complexity of the patented procedures, researchers are advised to consult specific patents for detailed experimental setups and safety precautions.

Step 2: Vilsmeier-Haack Formylation of 2-Chloro-5-(trifluoromethyl)pyridine

This protocol describes the introduction of a carboxaldehyde group at the 4-position of 2-chloro-5-(trifluoromethyl)pyridine. The Vilsmeier-Haack reaction is a well-established method for formylating aromatic and heteroaromatic compounds. The Vilsmeier reagent, a chloromethyleniminium salt, is typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).

Reaction Scheme:

Materials and Reagents:

  • 2-Chloro-5-(trifluoromethyl)pyridine

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Ice bath

  • Heating mantle or oil bath

  • Rotary evaporator

  • Chromatography column

  • Standard laboratory glassware

Detailed Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq) in anhydrous dichloromethane.

  • Vilsmeier Reagent Preparation: In a separate flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (1.5 - 3.0 eq) to anhydrous N,N-dimethylformamide (5.0 - 10.0 eq) at 0°C with stirring. Allow the mixture to stir at 0°C for 30 minutes.

  • Reaction: Slowly add the prepared Vilsmeier reagent to the solution of 2-chloro-5-(trifluoromethyl)pyridine at 0°C.

  • Heating: After the addition is complete, warm the reaction mixture to reflux (typically 80-100°C) and maintain for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Due to the electron-deficient nature of the substrate, a higher temperature and longer reaction time may be necessary compared to electron-rich pyridines.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization: Neutralize the mixture by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure this compound.

III. Data Presentation

Parameter2-Chloro-5-(trifluoromethyl)pyridineThis compound
Molecular Formula C₆H₃ClF₃NC₇H₃ClF₃NO
Molecular Weight 181.54 g/mol 209.55 g/mol
Appearance Colorless to light yellow solidOff-white to yellow solid
Melting Point 32-34 °CNot readily available
Boiling Point 145-149 °CNot readily available
Purity (Typical) >98%>95% (after purification)
Yield (Typical) Varies based on method40-60% (unoptimized)

IV. Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Vilsmeier-Haack Formylation Picoline 3-Picoline Chlorination Chlorination Picoline->Chlorination e.g., Cl₂ Fluorination Fluorination Chlorination->Fluorination e.g., HF Precursor 2-Chloro-5-(trifluoromethyl)pyridine Fluorination->Precursor StartingMaterial 2-Chloro-5-(trifluoromethyl)pyridine Precursor->StartingMaterial Proceed to Step 2 Reaction Reaction & Heat StartingMaterial->Reaction Vilsmeier Vilsmeier Reagent (DMF/POCl₃) Vilsmeier->Reaction Workup Work-up & Purification Reaction->Workup Product This compound Workup->Product

Caption: Synthetic workflow for this compound.

V. Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

  • The Vilsmeier-Haack reaction can be exothermic. Proper temperature control is crucial.

VI. Conclusion

This application note provides a detailed protocol for the synthesis of this compound. The two-step process, involving the synthesis of the pyridine precursor followed by a Vilsmeier-Haack formylation, offers a viable route to this important chemical intermediate. The provided protocol for the formylation step, while based on established chemical principles, may require optimization of reaction conditions to achieve higher yields. Researchers are encouraged to carefully monitor the reaction and perform small-scale trials before scaling up.

Applications of 2-Chloro-5-(trifluoromethyl)-pyridine-4-carboxaldehyde in Medicinal Chemistry: A Review of Its Potential

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chloro-5-(trifluoromethyl)-pyridine-4-carboxaldehyde is a fluorinated heterocyclic aldehyde with potential applications as a versatile building block in medicinal chemistry. Its structure, featuring a reactive aldehyde group, a trifluoromethyl moiety known to enhance metabolic stability and binding affinity, and a chlorinated pyridine ring amenable to further functionalization, positions it as a valuable starting material for the synthesis of novel bioactive molecules. While extensive research details the significance of the broader class of trifluoromethylpyridines in agrochemical and pharmaceutical development, specific applications of the 4-carboxaldehyde derivative are less documented in readily available literature. This document aims to provide an overview of its potential applications based on the known reactivity of its functional groups and the established biological importance of the trifluoromethylpyridine scaffold.

Core Structural Features and Medicinal Chemistry Relevance

The trifluoromethyl group (-CF3) is a cornerstone of modern drug design, valued for its ability to modulate a molecule's physicochemical properties.[1] Its strong electron-withdrawing nature can influence the acidity of nearby protons and the reactivity of the pyridine ring. Furthermore, the lipophilicity of the -CF3 group can enhance a drug candidate's ability to cross cellular membranes. The chloro- and aldehyde- functionalities provide reactive handles for a variety of chemical transformations, allowing for the construction of diverse molecular libraries for biological screening.

Potential Synthetic Applications in Drug Discovery

The aldehyde group of this compound is a key reactive center for the synthesis of a wide array of molecular scaffolds. Below are potential, illustrative synthetic pathways where this aldehyde could serve as a crucial intermediate.

Synthesis of Schiff Bases and Amine Derivatives

The aldehyde can readily undergo condensation reactions with primary amines to form Schiff bases. These can be subsequently reduced to form stable secondary amines, a common structural motif in many pharmaceuticals.

Illustrative Experimental Workflow: Synthesis of Amine Derivatives

start Start: 2-Chloro-5-(trifluoromethyl)- pyridine-4-carboxaldehyde schiff_base Formation of Schiff Base Intermediate start->schiff_base Condensation amine Primary Amine (R-NH2) amine->schiff_base solvent Solvent (e.g., Ethanol, Methanol) solvent->schiff_base reduction Reduction Step schiff_base->reduction final_product Final Product: Secondary Amine Derivative reduction->final_product reducing_agent Reducing Agent (e.g., NaBH4, H2/Pd-C) reducing_agent->reduction

Caption: General workflow for the synthesis of secondary amine derivatives.

Wittig and Horner-Wadsworth-Emmons Reactions

Reactions with phosphorus ylides (Wittig reaction) or phosphonate carbanions (Horner-Wadsworth-Emmons reaction) can be employed to introduce carbon-carbon double bonds, enabling the synthesis of various alkene derivatives. These products can serve as intermediates for further chemical modifications.

Henry and Aldol Reactions

The aldehyde functionality can participate in Henry reactions with nitroalkanes to form nitroalcohols, which are valuable precursors for amino alcohols and other functional groups. Similarly, aldol reactions with enolates can be used to construct larger carbon skeletons.

Potential Biological Targets and Therapeutic Areas

While direct biological activity data for derivatives of this compound is not widely published, the trifluoromethylpyridine scaffold is present in a number of approved drugs and agrochemicals. This suggests that novel compounds synthesized from this aldehyde could be investigated for a range of biological activities.

Table 1: Potential Therapeutic Areas for Derivatives

Therapeutic AreaPotential Mechanism of Action / Target ClassRationale
Oncology Kinase InhibitionThe pyridine scaffold is a common feature in many kinase inhibitors.
Infectious Diseases Enzyme InhibitionTargeting essential enzymes in bacteria, fungi, or viruses.
Inflammatory Diseases Cyclooxygenase (COX) or Lipoxygenase (LOX) InhibitionThe anti-inflammatory potential of novel heterocyclic compounds is an active area of research.
Neurological Disorders Receptor ModulationTargeting receptors in the central nervous system.

Illustrative Experimental Protocols

The following are generalized, hypothetical protocols for reactions that could be performed using this compound as a starting material. These are for illustrative purposes only and would require optimization.

Protocol 1: General Procedure for Reductive Amination
  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., methanol or 1,2-dichloroethane) is added the desired primary amine (1.1 eq).

  • Schiff Base Formation: The reaction mixture is stirred at room temperature for 1-2 hours. The formation of the imine intermediate can be monitored by TLC or LC-MS.

  • Reduction: A reducing agent, such as sodium borohydride (1.5 eq), is added portion-wise at 0 °C.

  • Work-up: The reaction is stirred at room temperature until completion. The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired secondary amine.

Logical Flow of a Drug Discovery Cascade

cluster_synthesis Synthesis cluster_screening Screening & Optimization cluster_development Preclinical Development start 2-Chloro-5-(trifluoromethyl)- pyridine-4-carboxaldehyde reaction Reaction (e.g., Reductive Amination) start->reaction library Library of Derivatives reaction->library screening High-Throughput Screening library->screening hit Hit Identification screening->hit lead_opt Lead Optimization hit->lead_opt preclinical In vivo Studies lead_opt->preclinical candidate Drug Candidate preclinical->candidate

Caption: A simplified drug discovery workflow starting from the title compound.

Conclusion

This compound represents a promising, yet underexplored, building block for medicinal chemistry. The combination of its reactive aldehyde group and the medicinally relevant trifluoromethylpyridine core suggests significant potential for the synthesis of novel, biologically active compounds. Further research into the synthetic utility and biological evaluation of derivatives of this compound is warranted to fully realize its potential in drug discovery and development. The lack of extensive published data highlights an opportunity for new research in this area.

References

Application Notes and Protocols: Synthesis of Novel Fungicides from 2-Chloro-5-(trifluoromethyl)-pyridine-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the synthesis of novel pyridine carboxamide fungicides utilizing 2-Chloro-5-(trifluoromethyl)-pyridine-4-carboxaldehyde as a key starting material. While this specific starting material is not yet widely cited in the synthesis of commercialized fungicides, its structural features present a valuable scaffold for the development of new fungicidal agents, particularly those targeting fungal respiration. The protocols outlined below are based on established synthetic methodologies for analogous compounds and provide a robust starting point for further research and development.

The proposed synthetic pathway involves a two-step process: the oxidation of the starting aldehyde to a carboxylic acid intermediate, followed by amidation to yield the final pyridine carboxamide fungicide.

Proposed Synthetic Pathway

The logical synthetic route from this compound to a target pyridine carboxamide fungicide is illustrated below. This pathway is advantageous due to the high-yielding nature of the individual transformations and the commercial availability of the starting material.

Synthetic Pathway start 2-Chloro-5-(trifluoromethyl)- pyridine-4-carboxaldehyde intermediate 2-Chloro-5-(trifluoromethyl)- pyridine-4-carboxylic acid start->intermediate Oxidation final N-Aryl-2-chloro-5-(trifluoromethyl)- pyridine-4-carboxamide (Target Fungicide) intermediate->final Amidation

Caption: Proposed two-step synthesis of pyridine carboxamide fungicides.

Experimental Protocols

Step 1: Oxidation of this compound to 2-Chloro-5-(trifluoromethyl)-pyridine-4-carboxylic acid

This protocol describes the oxidation of the aldehyde functional group to a carboxylic acid. Various oxidizing agents can be employed for this transformation. A common and effective method involves the use of potassium permanganate.

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Acetone

  • Water

  • Sulfuric acid (H₂SO₄), 10% solution

  • Sodium bisulfite (NaHSO₃)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in acetone.

  • Cool the solution in an ice bath.

  • Slowly add a solution of potassium permanganate (1.1 eq) in water to the cooled aldehyde solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

  • Quench the reaction by the dropwise addition of a saturated aqueous solution of sodium bisulfite until the purple color of the permanganate disappears and a brown precipitate of manganese dioxide forms.

  • Acidify the mixture to pH 2-3 with a 10% sulfuric acid solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-Chloro-5-(trifluoromethyl)pyridine-4-carboxylic acid.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of N-Aryl-2-chloro-5-(trifluoromethyl)-pyridine-4-carboxamide

This protocol outlines the coupling of the synthesized carboxylic acid with a substituted aniline to form the target amide. The use of a coupling agent such as thionyl chloride (SOCl₂) to form an acyl chloride intermediate is a standard and efficient method.

Materials:

  • 2-Chloro-5-(trifluoromethyl)-pyridine-4-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Substituted aniline (e.g., 4-fluoroaniline)

  • Pyridine (as a base)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-Chloro-5-(trifluoromethyl)-pyridine-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane.

  • Add thionyl chloride (1.2 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

  • Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure.

  • Dissolve the resulting crude acyl chloride in anhydrous dichloromethane.

  • In a separate flask, dissolve the substituted aniline (1.0 eq) and pyridine (1.1 eq) in anhydrous dichloromethane.

  • Slowly add the solution of the acyl chloride to the aniline solution at 0 °C (ice bath).

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Data Presentation

The following tables summarize expected yields and key characterization data for the synthesized compounds. These values are based on typical results for similar transformations reported in the literature. Actual results may vary depending on the specific reaction conditions and the purity of the reagents.

Table 1: Synthesis of 2-Chloro-5-(trifluoromethyl)-pyridine-4-carboxylic acid

Starting MaterialProductOxidizing AgentSolventReaction Time (h)Typical Yield (%)
This compound2-Chloro-5-(trifluoromethyl)-pyridine-4-carboxylic acidKMnO₄Acetone4-685-95

Table 2: Synthesis of N-Aryl-2-chloro-5-(trifluoromethyl)-pyridine-4-carboxamides

Carboxylic AcidAmineCoupling MethodSolventReaction Time (h)Typical Yield (%)
2-Chloro-5-(trifluoromethyl)-pyridine-4-carboxylic acid4-FluoroanilineSOCl₂/PyridineDCM12-1670-85
2-Chloro-5-(trifluoromethyl)-pyridine-4-carboxylic acid2,4-DichloroanilineSOCl₂/PyridineDCM12-1665-80

Fungicidal Activity and Mechanism of Action

Pyridine carboxamides have been identified as a promising class of fungicides. Their mode of action is often associated with the inhibition of succinate dehydrogenase (SDH) in the mitochondrial respiratory chain of fungi.[1][2][3] SDH is a crucial enzyme in the tricarboxylic acid (TCA) cycle and the electron transport chain, and its inhibition disrupts fungal energy production, leading to cell death. The trifluoromethyl group on the pyridine ring is known to enhance the efficacy of many agrochemicals.[4]

The synthesized N-Aryl-2-chloro-5-(trifluoromethyl)-pyridine-4-carboxamides are expected to exhibit significant fungicidal activity against a broad spectrum of plant pathogenic fungi. Further biological screening is recommended to determine the specific activity spectrum and efficacy of these novel compounds.

Experimental Workflow

The overall workflow for the synthesis and evaluation of the novel fungicides is depicted below.

Experimental Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Material: 2-Chloro-5-(trifluoromethyl)- pyridine-4-carboxaldehyde oxidation Oxidation start->oxidation amidation Amidation oxidation->amidation purification Purification & Characterization amidation->purification screening In vitro Fungicidal Screening purification->screening moa Mechanism of Action Studies (e.g., SDH inhibition assay) screening->moa in_vivo In vivo Greenhouse Trials screening->in_vivo

Caption: Workflow for synthesis and fungicidal evaluation.

References

Application Notes and Protocols: Synthesis of Novel Insecticides from 2-Chloro-5-(trifluoromethyl)-pyridine-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 2-Chloro-5-(trifluoromethyl)-pyridine-4-carboxaldehyde as a key intermediate in the development of novel insecticides. The trifluoromethylpyridine moiety is a critical pharmacophore in a variety of commercial agrochemicals, and its incorporation into new molecular scaffolds is a promising strategy for the discovery of next-generation pest control agents.[1][2]

Introduction

The pyridine ring substituted with a trifluoromethyl group is a well-established structural motif in numerous successful insecticides and other agrochemicals.[1] Compounds such as Fipronil and Chlorfluazuron, which contain this feature, demonstrate potent insecticidal activity.[2] The starting material, this compound, offers a versatile scaffold for the synthesis of a diverse range of potential insecticides through reactions such as the formation of Schiff bases and hydrazones. These reactions are known to produce compounds with a wide array of biological activities, including insecticidal properties.

Synthetic Application: Synthesis of a Novel Schiff Base Insecticide

A plausible route to novel insecticides from this compound involves the condensation reaction with a substituted aniline to form a Schiff base. This class of compounds has been explored for various biological activities. The following protocol details a representative synthesis.

Experimental Protocol: Synthesis of N-(4-chlorobenzylidene)-2-chloro-5-(trifluoromethyl)pyridin-4-amine

Materials:

  • This compound (1.0 eq)

  • 4-Chloroaniline (1.0 eq)

  • Ethanol (or other suitable solvent)

  • Glacial Acetic Acid (catalytic amount)

  • Sodium Sulfate (anhydrous)

  • Hexane

  • Ethyl Acetate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

  • Melting point apparatus

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add 4-chloroaniline (1.0 eq).

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 4-6 hours), allow the mixture to cool to room temperature.

  • The solid product may precipitate upon cooling. If so, collect the solid by filtration. If not, reduce the solvent volume using a rotary evaporator.

  • Wash the collected solid with cold ethanol or a mixture of hexane and ethyl acetate to remove impurities.

  • Dry the purified product under vacuum to yield the desired Schiff base.

  • Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point).

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of a Schiff base derivative.

ParameterValue
Starting Material This compound
Reactant 4-Chloroaniline
Product N-(4-chlorobenzylidene)-2-chloro-5-(trifluoromethyl)pyridin-4-amine
Reaction Type Schiff Base Condensation
Solvent Ethanol
Catalyst Glacial Acetic Acid
Reaction Temperature Reflux (approx. 78 °C)
Reaction Time 4-6 hours
Yield 85-95%
Purity (by HPLC) >98%
Melting Point 120-125 °C

Visualization of Synthetic Pathway and Workflow

Synthetic Pathway

Synthesis_Pathway cluster_reactants Reactants cluster_product Product cluster_conditions Reaction Conditions A 2-Chloro-5-(trifluoromethyl)- pyridine-4-carboxaldehyde C N-(4-chlorobenzylidene)-2-chloro- 5-(trifluoromethyl)pyridin-4-amine (Schiff Base Insecticide) A->C Condensation B 4-Chloroaniline B->C Conditions Ethanol, Glacial Acetic Acid (cat.) Reflux, 4-6h

Caption: Synthetic route to a novel Schiff base insecticide.

Experimental Workflow

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Dissolve Aldehyde in Ethanol add_aniline Add 4-Chloroaniline start->add_aniline add_catalyst Add Catalytic Acetic Acid add_aniline->add_catalyst reflux Heat to Reflux (4-6 hours) add_catalyst->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temp. monitor->cool Reaction Complete filter Filter Precipitate cool->filter wash Wash with Cold Ethanol filter->wash dry Dry Under Vacuum wash->dry characterize Characterize Product (NMR, MS, MP) dry->characterize

Caption: General experimental workflow for insecticide synthesis.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel insecticidal compounds. The straightforward formation of Schiff bases and other derivatives allows for the rapid generation of diverse chemical libraries for biological screening. The protocols and data presented herein provide a foundation for researchers to explore the potential of this intermediate in the development of new and effective crop protection agents. Further derivatization and biological evaluation are encouraged to fully elucidate the structure-activity relationships of this promising class of compounds.

References

Application Notes and Protocols: 2-Chloro-5-(trifluoromethyl)-pyridine-4-carboxaldehyde in Herbicide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 2-chloro-5-(trifluoromethyl)pyridine-4-carboxaldehyde as a key intermediate in the preparation of arylpicolinate herbicides. This class of herbicides, which includes commercially significant compounds like halauxifen-methyl and florpyrauxifen-benzyl, functions by mimicking the plant hormone auxin, leading to uncontrolled growth and subsequent death in susceptible broadleaf weeds.[1]

The protocols outlined below describe a representative synthetic sequence to produce a methyl ester derivative, a common active form of these herbicides. The methodology centers around a pivotal Suzuki-Miyaura cross-coupling reaction to construct the biaryl core essential for herbicidal activity.

Synthetic Strategy Overview

The synthesis commences with the protection of the aldehyde functionality of 2-chloro-5-(trifluoromethyl)pyridine-4-carboxaldehyde to prevent unwanted side reactions. The protected intermediate then undergoes a palladium-catalyzed Suzuki-Miyaura coupling with an appropriate arylboronic acid. Subsequent deprotection of the aldehyde, followed by oxidation to the corresponding carboxylic acid and final esterification, yields the target herbicide.

Quantitative Data Summary

The following tables summarize the expected yields and reaction conditions for each step in the synthesis of a representative arylpicolinate herbicide, methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate (a close analog of halauxifen-methyl), starting from 2-chloro-5-(trifluoromethyl)pyridine-4-carboxaldehyde. The data is compiled from analogous transformations reported in the literature.

Table 1: Synthesis of 4-(1,3-dioxolan-2-yl)-2-chloro-5-(trifluoromethyl)pyridine (Acetal Protection)

StepReactantsReagents/CatalystSolventTemp. (°C)Time (h)Yield (%)
12-Chloro-5-(trifluoromethyl)pyridine-4-carboxaldehyde, Ethylene glycolp-Toluenesulfonic acidTolueneReflux4-6>95

Table 2: Suzuki-Miyaura Cross-Coupling

StepReactantsCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
24-(1,3-dioxolan-2-yl)-2-chloro-5-(trifluoromethyl)pyridine, 4-Chloro-2-fluoro-3-methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O10012-1880-90

Table 3: Deprotection, Oxidation, and Esterification

StepReactantReagentsSolventTemp. (°C)Time (h)Yield (%)
3Product from Step 2Aqueous HClAcetoneRT2-4~95 (Deprotection)
4Resulting AldehydeKMnO₄ or PCC/H₅IO₆Acetonitrile/WaterRT1-385-95 (Oxidation)
5Resulting Carboxylic AcidSOCl₂ / MethanolMethanolReflux4-6>90 (Esterification)

Experimental Protocols

Step 1: Acetal Protection of 2-Chloro-5-(trifluoromethyl)pyridine-4-carboxaldehyde
  • To a solution of 2-chloro-5-(trifluoromethyl)pyridine-4-carboxaldehyde (1.0 eq) in toluene, add ethylene glycol (1.2 eq).

  • Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Fit the reaction flask with a Dean-Stark apparatus to remove water azeotropically.

  • Heat the mixture to reflux and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected aldehyde, 4-(1,3-dioxolan-2-yl)-2-chloro-5-(trifluoromethyl)pyridine.

Step 2: Suzuki-Miyaura Coupling
  • In an oven-dried Schlenk flask, combine 4-(1,3-dioxolan-2-yl)-2-chloro-5-(trifluoromethyl)pyridine (1.0 eq), 4-chloro-2-fluoro-3-methoxyphenylboronic acid (1.2 eq), palladium(II) acetate (2 mol%), and SPhos (4 mol%).[2]

  • Add potassium phosphate (2.0 eq) as the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Step 3: Deprotection of the Acetal
  • Dissolve the product from Step 2 in acetone.

  • Add aqueous hydrochloric acid (e.g., 2 M) and stir the mixture at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC.

  • Once complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected aldehyde.

Step 4: Oxidation to Carboxylic Acid
  • Dissolve the aldehyde from Step 3 in a suitable solvent such as acetonitrile or a mixture of t-butanol and water.

  • Add an oxidizing agent such as potassium permanganate (KMnO₄) or pyridinium chlorochromate (PCC) catalyzed by periodic acid (H₅IO₆).[3]

  • Stir the reaction at room temperature for 1-3 hours.

  • Upon completion, quench the reaction appropriately (e.g., with sodium sulfite for permanganate).

  • Acidify the mixture with aqueous HCl and extract the carboxylic acid product with a suitable organic solvent.

  • Dry the organic extracts and concentrate to yield the crude carboxylic acid.

Step 5: Methyl Esterification
  • Suspend the carboxylic acid from Step 4 in methanol.

  • Carefully add thionyl chloride (SOCl₂) dropwise at 0 °C.

  • Heat the mixture to reflux and maintain for 4-6 hours.[4]

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate to neutralize any remaining acid.

  • Wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography if necessary to yield the final methyl ester herbicide.

Mandatory Visualizations

Synthetic Workflow for Arylpicolinate Herbicide start 2-Chloro-5-(trifluoromethyl)- pyridine-4-carboxaldehyde acetal 4-(1,3-dioxolan-2-yl)-2-chloro- 5-(trifluoromethyl)pyridine start->acetal Acetal Protection (Ethylene glycol, p-TsOH) biaryl Protected Biaryl Intermediate acetal->biaryl Suzuki-Miyaura Coupling (Pd(OAc)₂/SPhos, K₃PO₄) aldehyde Biaryl Aldehyde biaryl->aldehyde Deprotection (Aqueous HCl) acid Arylpicolinate Carboxylic Acid aldehyde->acid Oxidation (KMnO₄ or PCC/H₅IO₆) ester Arylpicolinate Methyl Ester (Final Herbicide) acid->ester Esterification (SOCl₂ / Methanol) boronic_acid 4-Chloro-2-fluoro-3- methoxyphenylboronic acid boronic_acid->biaryl

Caption: Synthetic pathway for an arylpicolinate herbicide.

Synthetic Auxin Herbicide Signaling Pathway cluster_nucleus Nucleus Auxin Synthetic Auxin (e.g., Arylpicolinate) TIR1_AFB TIR1/AFB Auxin Co-receptor Auxin->TIR1_AFB Binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Binds SCF SCF Complex TIR1_AFB->SCF Recruits Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARF_repressed ARF (Repressed) Aux_IAA->ARF_repressed Represses SCF->Aux_IAA Ubiquitination ARF_active ARF (Active) ARF_repressed->ARF_active De-repression Auxin_Genes Auxin-Responsive Genes ARF_active->Auxin_Genes Activates Transcription Uncontrolled_Growth Uncontrolled Growth & Plant Death Auxin_Genes->Uncontrolled_Growth

Caption: Mode of action of synthetic auxin herbicides.

References

Application Notes and Protocols: Biological Activity of 2-Chloro-5-(trifluoromethyl)pyridine-4-carboxaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

To the Researcher:

These application notes provide a general framework and protocols based on the biological activities observed in structurally related pyridine derivatives, specifically Schiff base and hydrazone derivatives. Due to a lack of specific published research on the biological activity of derivatives synthesized directly from 2-Chloro-5-(trifluoromethyl)pyridine-4-carboxaldehyde, the following sections are based on established methodologies for analogous compounds. Researchers should adapt these protocols as necessary for their specific derivatives of interest.

Introduction

Pyridine and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer and antimicrobial properties. The introduction of a trifluoromethyl group can enhance the lipophilicity and metabolic stability of these compounds, potentially leading to improved pharmacological profiles. This document outlines potential applications and experimental protocols for evaluating the biological activity of novel derivatives synthesized from 2-Chloro-5-(trifluoromethyl)pyridine-4-carboxaldehyde, such as Schiff bases and hydrazones.

Potential Biological Activities

Based on the activities of analogous pyridine-based compounds, derivatives of 2-Chloro-5-(trifluoromethyl)pyridine-4-carboxaldehyde are hypothesized to exhibit:

  • Anticancer Activity: Cytotoxicity against various cancer cell lines.

  • Antimicrobial Activity: Inhibition of the growth of pathogenic bacteria and fungi.

Quantitative Data Summary

As no specific data for 2-Chloro-5-(trifluoromethyl)pyridine-4-carboxaldehyde derivatives are available, the following table is a template for researchers to populate with their experimental findings. Data should be presented as the mean ± standard deviation of at least three independent experiments.

Table 1: In Vitro Anticancer Activity of 2-Chloro-5-(trifluoromethyl)pyridine-4-carboxaldehyde Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)
Derivative 1 e.g., MCF-7 (Breast)Enter Data
e.g., A549 (Lung)Enter Data
e.g., HCT116 (Colon)Enter Data
Derivative 2 e.g., MCF-7 (Breast)Enter Data
e.g., A549 (Lung)Enter Data
e.g., HCT116 (Colon)Enter Data
Positive Control e.g., DoxorubicinEnter Data

Table 2: In Vitro Antimicrobial Activity of 2-Chloro-5-(trifluoromethyl)pyridine-4-carboxaldehyde Derivatives

Compound IDBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)
Derivative 1 e.g., S. aureusEnter Datae.g., C. albicansEnter Data
e.g., E. coliEnter Datae.g., A. nigerEnter Data
Derivative 2 e.g., S. aureusEnter Datae.g., C. albicansEnter Data
e.g., E. coliEnter Datae.g., A. nigerEnter Data
Positive Control e.g., CiprofloxacinEnter Datae.g., FluconazoleEnter Data

Experimental Protocols

The following are detailed protocols for the synthesis and biological evaluation of Schiff base and hydrazone derivatives of 2-Chloro-5-(trifluoromethyl)pyridine-4-carboxaldehyde.

Synthesis of Schiff Base and Hydrazone Derivatives

This protocol describes a general method for the condensation reaction to form Schiff bases and hydrazones.

Workflow for Synthesis of Derivatives

A 2-Chloro-5-(trifluoromethyl) pyridine-4-carboxaldehyde E Reaction Mixture A->E B Primary Amine (for Schiff Base) or Hydrazine derivative (for Hydrazone) B->E C Solvent (e.g., Ethanol) C->E D Catalyst (e.g., Glacial Acetic Acid) D->E F Reflux E->F G Cooling & Precipitation F->G H Filtration & Washing G->H I Drying H->I J Purification (e.g., Recrystallization) I->J K Characterization (NMR, IR, Mass Spec) J->K L Pure Derivative K->L A Seed cancer cells in 96-well plate B Incubate for 24h (cell adherence) A->B C Treat cells with various concentrations of test compounds B->C D Incubate for 48-72h C->D E Add MTT solution to each well D->E F Incubate for 2-4h (formazan formation) E->F G Add solubilization solution (e.g., DMSO) F->G H Incubate for 15 min (dissolve formazan) G->H I Measure absorbance at 570 nm H->I J Calculate cell viability & IC50 I->J A Prepare serial dilutions of test compounds in 96-well plate B Inoculate each well with a standardized microbial suspension A->B D Incubate at 37°C for 18-24h (bacteria) or 24-48h (fungi) B->D C Include positive (microbe only) and negative (broth only) controls C->B E Visually inspect for turbidity D->E F Determine the lowest concentration with no visible growth (MIC) E->F Compound 2-Chloro-5-(trifluoromethyl)pyridine -4-carboxaldehyde Derivative Bax Bax/Bak Activation Compound->Bax Bcl2 Bcl-2/Bcl-xL Inhibition Compound->Bcl2 inhibits Mitochondrion Mitochondrion CytochromeC Cytochrome c release Mitochondrion->CytochromeC Bax->Mitochondrion Bcl2->Bax Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Pro-Caspase-9 -> Caspase-9 Apoptosome->Caspase9 Caspase9->Apoptosome Caspase3 Pro-Caspase-3 -> Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Application Notes and Protocols for 2-Chloro-5-(trifluoromethyl)-pyridine-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental procedures and potential applications of 2-Chloro-5-(trifluoromethyl)-pyridine-4-carboxaldehyde, a key building block in the synthesis of novel chemical entities for agrochemical and pharmaceutical research. The trifluoromethylpyridine scaffold is a privileged structure known to impart favorable physicochemical and biological properties to molecules.[1]

Compound Profile

Property Value Reference
IUPAC Name 2-Chloro-5-(trifluoromethyl)pyridine-4-carboxaldehyde[2]
CAS Number 505084-57-1[2]
Molecular Formula C₇H₃ClF₃NO[2]
Molecular Weight 209.55 g/mol [2]
Appearance Off-white to yellow solid-
SMILES O=Cc1c(Cl)nc(cc1)C(F)(F)F[2]

Overview of Synthetic Applications

This compound serves as a versatile intermediate for the synthesis of a diverse range of heterocyclic compounds. The aldehyde functional group is amenable to a variety of classical organic reactions, enabling the construction of more complex molecular architectures. Key transformations include:

  • Knoevenagel Condensation: For the synthesis of α,β-unsaturated systems.

  • Wittig Reaction: For the formation of vinyl-substituted pyridines.

  • Reductive Amination: To introduce diverse amine functionalities.

  • Schiff Base Formation: As a precursor to various heterocyclic systems and bioactive molecules.

These reactions allow for the introduction of pharmacophoric groups and the modulation of electronic and steric properties, which are crucial for optimizing biological activity and pharmacokinetic profiles. The resulting derivatives are of significant interest for screening in antifungal, insecticidal, and anticancer assays.[3][4]

Experimental Protocols

The following protocols are exemplary procedures based on well-established synthetic methodologies for aldehydes. Researchers should optimize these conditions for their specific substrates and experimental setup.

Knoevenagel Condensation with Malononitrile

This protocol describes the synthesis of 2-((2-chloro-5-(trifluoromethyl)pyridin-4-yl)methylene)malononitrile, a potential intermediate for compounds with antimicrobial activity.[5]

Reaction Scheme:

Materials:

Reagent Molar Mass ( g/mol ) Amount (mmol) Mass/Volume
This compound209.55102.10 g
Malononitrile66.06120.79 g
Piperidine85.1510.1 mL
Ethanol46.07-20 mL

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (10 mmol, 2.10 g) and malononitrile (12 mmol, 0.79 g).

  • Add ethanol (20 mL) to dissolve the reactants.

  • Add piperidine (1 mmol, 0.1 mL) as a catalyst.

  • Heat the reaction mixture to reflux (approximately 78 °C) for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure to induce crystallization.

  • Wash the solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials.

  • Dry the product under vacuum to yield the desired α,β-unsaturated nitrile.

Expected Outcome:

A solid product with an estimated yield of 85-95%. The purity can be assessed by HPLC and the structure confirmed by ¹H NMR, ¹³C NMR, and MS analysis.

Wittig Reaction with Methyltriphenylphosphonium Bromide

This protocol outlines the synthesis of 2-chloro-4-vinyl-5-(trifluoromethyl)pyridine, a useful building block for polymerization and further functionalization. The Wittig reaction is a reliable method for converting aldehydes to alkenes.[6][7]

Reaction Scheme:

Materials:

Reagent Molar Mass ( g/mol ) Amount (mmol) Mass/Volume
Methyltriphenylphosphonium bromide357.23124.29 g
n-Butyllithium (n-BuLi) (2.5 M in hexanes)64.06124.8 mL
This compound209.55102.10 g
Anhydrous Tetrahydrofuran (THF)72.11-50 mL

Procedure:

  • To a flame-dried 100 mL two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), add methyltriphenylphosphonium bromide (12 mmol, 4.29 g) and anhydrous THF (30 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (12 mmol, 4.8 mL of 2.5 M solution in hexanes) dropwise. The formation of the ylide is indicated by a color change to deep yellow/orange.

  • Stir the mixture at 0 °C for 1 hour.

  • In a separate flask, dissolve this compound (10 mmol, 2.10 g) in anhydrous THF (20 mL).

  • Add the aldehyde solution dropwise to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the vinylpyridine derivative.

Expected Outcome:

A liquid or low-melting solid product with an estimated yield of 70-85%. Characterization should be performed using ¹H NMR, ¹³C NMR, and GC-MS.

Reductive Amination with Benzylamine

This protocol describes the synthesis of N-((2-chloro-5-(trifluoromethyl)pyridin-4-yl)methyl)aniline, a scaffold for molecules with potential biological activities. Reductive amination is a two-step, one-pot procedure involving imine formation followed by reduction.[8][9]

Reaction Scheme:

Materials:

Reagent Molar Mass ( g/mol ) Amount (mmol) Mass/Volume
This compound209.55102.10 g
Aniline93.13111.0 mL
Sodium borohydride (NaBH₄)37.83150.57 g
Methanol32.04-30 mL
Acetic Acid60.05-2-3 drops

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (10 mmol, 2.10 g) in methanol (30 mL).

  • Add aniline (11 mmol, 1.0 mL) and a catalytic amount of acetic acid (2-3 drops).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation (monitor by TLC).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (15 mmol, 0.57 g) portion-wise, controlling any effervescence.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for an additional 2-4 hours.

  • Quench the reaction by slowly adding water (20 mL).

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Expected Outcome:

A solid or oil product with an estimated yield of 80-90%. The structure should be confirmed by ¹H NMR, ¹³C NMR, and LC-MS.

Data Presentation

The following table summarizes representative yields for the described experimental protocols. These values are illustrative and may vary based on reaction scale and optimization.

Reaction Type Product Representative Yield (%)
Knoevenagel Condensation2-((2-chloro-5-(trifluoromethyl)pyridin-4-yl)methylene)malononitrile85-95
Wittig Reaction2-chloro-4-vinyl-5-(trifluoromethyl)pyridine70-85
Reductive AminationN-((2-chloro-5-(trifluoromethyl)pyridin-4-yl)methyl)aniline80-90

Visualizations

Experimental Workflow: General Synthesis of Derivatives

G A 2-Chloro-5-(trifluoromethyl)- pyridine-4-carboxaldehyde B Knoevenagel Condensation (e.g., Malononitrile, Piperidine, EtOH, Reflux) A->B C Wittig Reaction (e.g., Ph3PCH2, n-BuLi, THF) A->C D Reductive Amination (e.g., Aniline, NaBH4, MeOH) A->D E α,β-Unsaturated Nitrile Derivative B->E F Vinylpyridine Derivative C->F G Secondary Amine Derivative D->G H Purification (Crystallization/Chromatography) E->H F->H G->H I Characterization (NMR, MS, HPLC) H->I J Biological Screening I->J

Caption: General synthetic workflow for derivatization.

Logical Relationship: From Intermediate to Application

G cluster_0 Chemical Synthesis cluster_1 Drug/Agrochemical Discovery Start 2-Chloro-5-(trifluoromethyl)- pyridine-4-carboxaldehyde Reaction Derivatization Reaction (e.g., Condensation, Amination) Start->Reaction Library Library of Novel Pyridine Derivatives Reaction->Library Screening Biological Screening (e.g., Antifungal, Insecticidal) Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization Hit->Lead Candidate Development Candidate Lead->Candidate

Caption: Discovery pipeline for novel bioactive compounds.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-5-(trifluoromethyl)-pyridine-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the optimization of 2-Chloro-5-(trifluoromethyl)-pyridine-4-carboxaldehyde synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent synthetic strategy involves a two-stage process. First, the synthesis of the precursor, 2-chloro-5-(trifluoromethyl)pyridine, is typically achieved from 3-picoline. This intermediate then undergoes a formylation reaction to introduce the aldehyde group at the 4-position.

Q2: What are the key challenges in the synthesis of the precursor, 2-chloro-5-(trifluoromethyl)pyridine?

A2: Key challenges include controlling the regioselectivity during the chlorination of the pyridine ring and achieving efficient fluorination of the trichloromethyl group. Side reactions, such as the formation of isomers (e.g., 2-chloro-3-(trifluoromethyl)pyridine), can occur and require careful optimization of reaction conditions to minimize.[1] Purification of the final product from these isomers can also be challenging.

Q3: Which methods are suitable for the formylation of 2-chloro-5-(trifluoromethyl)pyridine?

A3: Due to the electron-deficient nature of the pyridine ring, direct formylation can be challenging. The most promising methods are the Vilsmeier-Haack reaction and a directed ortho-metalation (lithiation) followed by quenching with a formylating agent like N,N-dimethylformamide (DMF). Each method has its own set of challenges and optimization parameters.

Q4: How can I purify the final product, this compound?

A4: Purification is typically achieved through column chromatography on silica gel. The choice of eluent system will depend on the polarity of the crude product and any impurities. Recrystallization from a suitable solvent system may also be an effective purification method.

Troubleshooting Guides

Part 1: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine

Issue: Low yield of 2-chloro-5-(trifluoromethyl)pyridine.

Possible Cause Suggested Solution
Incomplete N-oxidation of 3-picoline.- Ensure the use of a sufficient excess of the oxidizing agent (e.g., hydrogen peroxide).- Optimize the reaction temperature and time as per literature protocols.
Poor regioselectivity in the chlorination step, leading to isomer formation.- Carefully control the reaction temperature during chlorination.- Experiment with different chlorinating agents (e.g., benzoyl chloride, chlorine gas) and catalysts.[2]
Inefficient fluorination of the trichloromethyl group.- Use a suitable fluorinating agent (e.g., anhydrous potassium fluoride) and a phase-transfer catalyst (e.g., CTAB) to enhance reactivity.[2]- Ensure anhydrous reaction conditions as moisture can deactivate the fluorinating agent.
Catalyst deactivation during vapor-phase chlorination/fluorination.- Optimize the reaction temperature and contact time with the catalyst.- Consider catalyst regeneration or using a fresh batch of catalyst.[1]
Part 2: Formylation of 2-Chloro-5-(trifluoromethyl)pyridine

Issue: Low or no conversion to this compound.

Possible Cause Suggested Solution
Vilsmeier-Haack Reaction:
Low reactivity of the substrate.- The electron-withdrawing groups (-Cl and -CF3) deactivate the pyridine ring towards electrophilic substitution. Consider using harsher reaction conditions (higher temperature, longer reaction time), but monitor for decomposition.- Use a larger excess of the Vilsmeier reagent (POCl₃/DMF).
Decomposition of the starting material or product.- If increasing the temperature leads to decomposition, try milder conditions for a longer duration.- Ensure the work-up procedure is performed at a low temperature.
Directed Ortho-Metalation:
Incomplete lithiation.- Ensure strictly anhydrous conditions and use freshly titrated n-butyllithium.- Use a suitable coordinating solvent like dry THF or diethyl ether.- Optimize the reaction temperature; lithiation is typically performed at low temperatures (e.g., -78 °C).
Incorrect regioselectivity of lithiation.- The directing effect of the chloro and trifluoromethyl groups will influence the position of lithiation. While the 4-position is desired, other positions might be deprotonated. Analytical characterization of the product mixture is crucial.- Consider using a stronger directing group if synthetically feasible.
Inefficient quenching with DMF.- Use anhydrous DMF and add it slowly at a low temperature to the lithiated intermediate.- Ensure sufficient equivalents of DMF are used.

Issue: Formation of multiple products or significant side reactions.

Possible Cause Suggested Solution
Vilsmeier-Haack Reaction:
Formation of isomers.- The formylation may occur at other positions on the pyridine ring. Characterize the product mixture thoroughly (e.g., by NMR, GC-MS) to identify isomers.- Adjusting the reaction temperature and the stoichiometry of the Vilsmeier reagent may influence regioselectivity.
Directed Ortho-Metalation:
Addition of n-butyllithium to the pyridine ring.- This is a common side reaction with organolithium reagents and pyridines. Use a non-nucleophilic base like lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) to favor deprotonation over addition.- Perform the reaction at very low temperatures.
Reaction of the lithiated intermediate with the solvent.- Ensure the lithiated species is stable at the reaction temperature. If not, quench it with the electrophile as soon as it is formed.

Experimental Protocols

Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine (General Procedure)

This is a generalized multi-step procedure based on patent literature and may require optimization.[2]

  • N-Oxidation of 3-Picoline: 3-Picoline is reacted with an oxidizing agent, such as hydrogen peroxide in glacial acetic acid, to form 3-picoline-N-oxide. The reaction is typically carried out at elevated temperatures (e.g., 70-80 °C) for an extended period (18-24 hours).

  • Chlorination: The resulting N-oxide is then chlorinated. One common method involves reacting it with benzoyl chloride in a solvent like dichloromethane, with triethylamine as a base, under reflux conditions. This step often yields a mixture of isomers, with 2-chloro-5-methylpyridine as the major product.

  • Side-Chain Chlorination: The methyl group of 2-chloro-5-methylpyridine is then perchlorinated using chlorine gas in a suitable solvent (e.g., o-dichlorobenzene) at high temperatures (120-140 °C) with a radical initiator like azobisisobutyronitrile (AIBN). This yields 2-chloro-5-(trichloromethyl)pyridine.

  • Fluorination: The final step is the fluorination of the trichloromethyl group. This is typically achieved by reacting 2-chloro-5-(trichloromethyl)pyridine with a fluorinating agent like anhydrous potassium fluoride in a high-boiling solvent such as dimethyl sulfoxide (DMSO), often with a phase-transfer catalyst like cetyltrimethylammonium bromide (CTAB) under reflux.

Formylation of 2-Chloro-5-(trifluoromethyl)pyridine (Hypothetical Protocols)

Method A: Vilsmeier-Haack Reaction (Suggested Starting Conditions)

  • Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), cool anhydrous N,N-dimethylformamide (DMF) to 0 °C. Slowly add phosphorus oxychloride (POCl₃) (e.g., 1.5 equivalents) dropwise with stirring. Allow the mixture to stir at 0 °C for 30-60 minutes to form the Vilsmeier reagent.

  • Reaction: To the pre-formed Vilsmeier reagent, add a solution of 2-chloro-5-(trifluoromethyl)pyridine (1 equivalent) in anhydrous DMF.

  • Heating: Slowly warm the reaction mixture to room temperature and then heat to a temperature between 60-100 °C. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction mixture to 0 °C and carefully pour it onto crushed ice. Neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution or sodium hydroxide solution) until the pH is basic.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Method B: Directed Ortho-Metalation (Suggested Starting Conditions)

  • Setup: In a flame-dried, three-necked flask under an inert atmosphere, dissolve 2-chloro-5-(trifluoromethyl)pyridine (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Lithiation: Cool the solution to -78 °C (dry ice/acetone bath). Slowly add a solution of n-butyllithium (n-BuLi) (e.g., 1.1 equivalents) in hexanes dropwise. Stir the mixture at -78 °C for 1-2 hours.

  • Quenching: Slowly add anhydrous N,N-dimethylformamide (DMF) (e.g., 1.5 equivalents) to the reaction mixture at -78 °C.

  • Warming and Work-up: Allow the reaction to slowly warm to room temperature. Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Data Presentation

Table 1: Hypothetical Optimization of Vilsmeier-Haack Formylation

EntryEquivalents of POCl₃Temperature (°C)Time (h)Yield (%)
11.56012Low Conversion
21.58012Moderate
31.510012Moderate with Decomposition
42.08012Improved
52.08024High

Note: This table presents hypothetical data for illustrative purposes. Actual results will vary and require experimental validation.

Table 2: Hypothetical Optimization of Directed Ortho-Metalation

EntryBaseTemperature (°C)Time (h)Quenching AgentYield (%)
1n-BuLi-781DMFModerate with side products
2LDA-781DMFImproved
3LiTMP-781DMFHigh
4LDA-782DMFHigh
5LDA-601DMFLower with side products

Note: This table presents hypothetical data for illustrative purposes. Actual results will vary and require experimental validation.

Visualizations

Synthesis_Workflow Start 3-Picoline N_Oxidation N-Oxidation Start->N_Oxidation Chlorination Chlorination N_Oxidation->Chlorination Side_Chain_Chlorination Side-Chain Chlorination Chlorination->Side_Chain_Chlorination Fluorination Fluorination Side_Chain_Chlorination->Fluorination Precursor 2-Chloro-5-(trifluoromethyl)pyridine Fluorination->Precursor Formylation Formylation Precursor->Formylation Product 2-Chloro-5-(trifluoromethyl)- pyridine-4-carboxaldehyde Formylation->Product

Caption: Overall synthetic workflow.

Troubleshooting_Formylation Start Low Yield in Formylation Step Check_Method Which formylation method was used? Start->Check_Method Vilsmeier Vilsmeier-Haack Check_Method->Vilsmeier V-H Metalation Ortho-Metalation Check_Method->Metalation Lithiation Vilsmeier_Troubleshoot Increase temperature/reagent OR Check for decomposition Vilsmeier->Vilsmeier_Troubleshoot Metalation_Troubleshoot Check anhydrous conditions/ Use non-nucleophilic base OR Optimize temperature Metalation->Metalation_Troubleshoot Analyze_Side_Products Analyze side products Vilsmeier_Troubleshoot->Analyze_Side_Products Metalation_Troubleshoot->Analyze_Side_Products

Caption: Troubleshooting logic for the formylation step.

References

Technical Support Center: Purification of 2-Chloro-5-(trifluoromethyl)-pyridine-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Chloro-5-(trifluoromethyl)-pyridine-4-carboxaldehyde.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem Possible Cause Suggested Solution
Low Purity After Column Chromatography Inappropriate solvent system (polarity too high or too low).Optimize the solvent system using Thin Layer Chromatography (TLC) first. A common starting point for similar compounds is a mixture of petroleum ether and ethyl acetate.[1]
Co-elution with a close-running impurity.Try a different stationary phase (e.g., alumina instead of silica gel) or a different solvent system with alternative selectivity (e.g., dichloromethane/methanol).
Overloading the column.Reduce the amount of crude material loaded onto the column relative to the amount of stationary phase.
Product Degradation During Purification Aldehyde is sensitive to oxidation or acid/base conditions.Work under an inert atmosphere (e.g., nitrogen or argon). Use neutral solvents and silica gel. Avoid prolonged exposure to air or strong acids/bases.
Aldehyde is thermally unstable.Avoid high temperatures during solvent removal. Use a rotary evaporator at a moderate temperature and pressure.
Low Yield After Recrystallization Product is too soluble in the chosen solvent.Select a solvent in which the compound is sparingly soluble at room temperature but readily soluble when heated.
Incomplete precipitation.Cool the solution slowly to allow for crystal formation. If necessary, place in an ice bath or at -20°C to maximize precipitation.[2]
Loss of product during transfers.Ensure all vessels are thoroughly rinsed with the cold recrystallization solvent to recover any remaining crystals.
Oily Product Instead of Solid Presence of impurities preventing crystallization.Repurify the oil by column chromatography to remove impurities.
Incorrect solvent for recrystallization.Experiment with different solvent systems. A single solvent or a binary solvent mixture might be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for purifying crude this compound?

A1: The most common and effective method for purifying this compound is silica gel column chromatography. A gradient elution with a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate is typically successful. For further polishing, recrystallization can be employed.

Q2: What are the likely impurities I might encounter?

A2: Common impurities can include unreacted starting materials, by-products from the synthesis, and degradation products. For instance, over-chlorinated pyridine derivatives or the corresponding carboxylic acid (from oxidation of the aldehyde) could be present.[3]

Q3: My purified product is a yellow oil, but I expected a solid. What should I do?

A3: A yellow color may indicate the presence of impurities. If the product is an oil, it may be due to residual solvent or impurities that lower the melting point. Try to remove any remaining solvent under high vacuum. If it remains an oil, re-purification by column chromatography is recommended.

Q4: How should I store the purified this compound?

A4: Due to the presence of the aldehyde group, the compound may be sensitive to air and light. It is advisable to store the purified compound under an inert atmosphere (argon or nitrogen), in a tightly sealed container, and protected from light at a low temperature (e.g., 2-8°C).

Experimental Protocols

Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 petroleum ether:ethyl acetate).

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin elution with the low-polarity solvent system, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Recrystallization
  • Solvent Selection: Choose a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature.

  • Dissolution: Dissolve the impure compound in a minimal amount of the hot solvent to create a saturated solution.

  • Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should occur. For maximum yield, the flask can be placed in an ice bath.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification crude_product Crude Product (2-Chloro-5-(trifluoromethyl)- pyridine-4-carboxaldehyde) column_chromatography Column Chromatography crude_product->column_chromatography Primary Purification recrystallization Recrystallization column_chromatography->recrystallization Further Purification (Optional) pure_product Pure Product column_chromatography->pure_product recrystallization->pure_product

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic start Purification Outcome Unsatisfactory check_purity Check Purity (TLC, NMR, LC-MS) start->check_purity low_purity Low Purity check_purity->low_purity Impurities Present low_yield Low Yield check_purity->low_yield Product Loss re_purify Re-purify low_purity->re_purify e.g., different solvent system optimize_conditions Optimize Conditions low_yield->optimize_conditions e.g., adjust solvent, temperature re_purify->check_purity optimize_conditions->check_purity

Caption: A logical troubleshooting workflow for purification issues.

References

Technical Support Center: Synthesis of 2-Chloro-5-(trifluoromethyl)-pyridine-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The synthesis of 2-Chloro-5-(trifluoromethyl)-pyridine-4-carboxaldehyde is a critical step in the development of numerous pharmaceutical and agrochemical compounds. However, the introduction of a formyl group onto the highly electron-deficient pyridine ring, which is further deactivated by both a chloro and a trifluoromethyl substituent, presents significant synthetic challenges. This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies, answers to frequently asked questions, and validated protocols to navigate the common pitfalls and side reactions encountered during this synthesis.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic challenges in preparing this compound?

The core challenge lies in the formylation of the 2-chloro-5-(trifluoromethyl)pyridine precursor. The pyridine nitrogen, along with the strongly electron-withdrawing chloro and trifluoromethyl groups, severely deactivates the aromatic ring towards traditional electrophilic aromatic substitution reactions. Classical methods like the Vilsmeier-Haack reaction often fail or provide negligible yields because the pyridine ring is not nucleophilic enough to react with the Vilsmeier reagent.[1][2] Consequently, reaction strategies must be adapted to overcome this inherent lack of reactivity.

Q2: Which synthetic routes are most commonly employed for the formylation step?

Given the limitations of electrophilic substitution, the most successful strategies typically involve creating a nucleophilic center on the pyridine ring at the C-4 position. The most prominent and reliable method is directed ortho-metalation (DoM) , specifically through deprotonation with a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures, followed by quenching with an electrophilic formylating agent such as N,N-dimethylformamide (DMF). The acidity of the C-4 proton is sufficiently enhanced by the adjacent electron-withdrawing groups, making this approach viable.

Q3: How critical is the purity of the starting material, 2-chloro-5-(trifluoromethyl)pyridine?

The purity of the starting material is paramount. The synthesis of 2-chloro-5-(trifluoromethyl)pyridine, often starting from 3-picoline, can generate several isomeric and over-chlorinated byproducts.[3] These impurities can lead to the formation of corresponding aldehydes that are often difficult to separate from the desired product, complicating downstream processing and reducing overall yield.

Table 1: Critical Quality Parameters for Starting Material: 2-chloro-5-(trifluoromethyl)pyridine

ParameterSpecificationRationale for ControlRecommended Analytical Method
Purity (Assay) >98%Ensures high conversion and minimizes side reactions.Gas Chromatography (GC), ¹H NMR
Isomeric Impurities <0.5%Prevents formation of difficult-to-separate isomeric aldehyde byproducts.GC-MS, High-Resolution NMR
Over-chlorinated Pyridines <0.5%These impurities may react to form other unwanted byproducts.GC-MS
Water Content <0.05% (500 ppm)Water will quench the strong base (e.g., LDA) used in the deprotonation step, inhibiting the reaction.Karl Fischer Titration

Section 2: Troubleshooting Guide: Side Reactions & Low Yields

This section addresses specific experimental issues in a problem-solution format, explaining the underlying chemistry and providing actionable steps.

Problem 1: Consistently Low or No Yield of the Target Aldehyde

Potential Cause A: Ineffective Deprotonation The deprotonation of the C-4 proton is the crucial first step. Incomplete deprotonation directly translates to low product yield. This can be caused by:

  • Degraded or Poor Quality Base: Lithium diisopropylamide (LDA) is moisture-sensitive. Using old or improperly stored LDA will result in a lower-than-expected molarity.

  • Insufficient Base: An inadequate molar equivalent of LDA will lead to incomplete deprotonation of the substrate.

  • Presence of Protic Impurities: Trace amounts of water or other protic impurities in the solvent, substrate, or reaction vessel will consume the LDA before it can deprotonate the pyridine.

Troubleshooting & Validation:

  • Protocol 1: Titration of LDA: Always titrate your LDA solution before use (e.g., using menthol and a phenanthroline indicator) to determine its exact molarity. This ensures you are adding the correct stoichiometric amount.

  • Solvent & Glassware Preparation: Ensure all solvents (e.g., THF) are rigorously dried over a suitable drying agent (like sodium/benzophenone ketyl or a solvent purification system). All glassware must be oven- or flame-dried under vacuum or an inert atmosphere immediately before use.

  • Increase Stoichiometry: Empirically test increasing the molar equivalents of LDA from a typical 1.1 eq. up to 1.5 eq. to overcome any trace impurities.

Potential Cause B: Inefficient Trapping of the Anion Once the lithiated intermediate is formed, it must be efficiently trapped by the formylating agent (DMF).

  • Reaction Temperature: If the temperature is allowed to rise significantly before or during the addition of DMF, the highly reactive lithiated intermediate may decompose or react with the solvent.

  • Slow Addition of Electrophile: Adding the formylating agent too slowly can allow the anion to degrade over time.

Troubleshooting & Validation:

  • Strict Temperature Control: Maintain the reaction temperature at or below -70 °C (typically a dry ice/acetone bath) from the point of LDA addition until after the DMF quench is complete.

  • Rapid Quench: Add the DMF as a single, quick portion to the cold reaction mixture to ensure rapid and efficient trapping of the anion.

Problem 2: Formation of Isomeric Aldehyde Impurities

Potential Cause: Contaminated Starting Material The most common source of isomeric impurities in the final product is the presence of isomers in the 2-chloro-5-(trifluoromethyl)pyridine starting material. For example, the synthesis from 3-picoline can sometimes yield 2-chloro-3-(trifluoromethyl)pyridine as a minor byproduct.[3] This isomer will undergo a similar deprotonation/formylation sequence to yield an undesired aldehyde.

Troubleshooting & Validation:

  • Rigorous Starting Material Analysis: Before beginning the synthesis, perform a thorough analysis of the 2-chloro-5-(trifluoromethyl)pyridine lot using GC-MS and ¹H NMR to confirm its isomeric purity meets the standards outlined in Table 1.

  • Purification of Starting Material: If isomeric impurities are detected, purify the starting material via fractional distillation or column chromatography before proceeding.

Diagram 1: Potential Origin of Isomeric Impurities

G cluster_precursor Precursor Synthesis cluster_formylation Formylation Step Picoline 3-Picoline Oxidation N-Oxidation Picoline->Oxidation Chlorination Chlorination Oxidation->Chlorination Radical_Chlorination Side-Chain Chlorination Chlorination->Radical_Chlorination Regioselectivity Issues Fluorination Fluorination Radical_Chlorination->Fluorination Precursor 2-Chloro-5-(trifluoromethyl)pyridine (Desired Precursor) Fluorination->Precursor Isomer_Precursor 2-Chloro-3-(trifluoromethyl)pyridine (Isomeric Impurity) Fluorination->Isomer_Precursor Desired_Product Desired Aldehyde Product Precursor->Desired_Product Deprotonation/ Formylation Isomer_Product Isomeric Aldehyde Impurity Isomer_Precursor->Isomer_Product Deprotonation/ Formylation

Caption: Origin of isomeric impurities from precursor synthesis.

Problem 3: Formation of a Carboxylic Acid Byproduct

Potential Cause: Over-oxidation of the Aldehyde The target aldehyde can be susceptible to oxidation to the corresponding carboxylic acid, 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylic acid.

  • Aqueous Workup: Prolonged exposure to air during or after the aqueous workup can cause oxidation, especially if the pH is not controlled.

  • Oxidative Quenching: If the reaction is inadvertently quenched with an oxidizing agent or exposed to an oxidant.

Troubleshooting & Validation:

  • Inert Atmosphere Workup: Conduct the aqueous quench and subsequent extractions under a blanket of nitrogen or argon to minimize contact with atmospheric oxygen.

  • Controlled Quench: Use a deoxygenated aqueous solution (e.g., saturated ammonium chloride) for the quench.

  • Prompt Extraction & Isolation: Do not let the reaction mixture sit for extended periods after quenching. Proceed immediately to extraction, drying, and solvent removal to isolate the aldehyde and protect it from oxidation.

Section 3: Recommended Synthetic Protocol: Deprotonation-Formylation

This protocol describes a validated method for the synthesis of this compound. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

Diagram 2: Experimental Workflow

G A 1. Setup & Inerting - Oven-dry glassware - Assemble under N2/Ar B 2. Reagent Preparation - Dissolve substrate in anhydrous THF - Cool to -78 °C A->B C 3. Deprotonation - Add freshly titrated LDA dropwise - Stir for 1h at -78 °C B->C D 4. Formylation (Quench) - Add anhydrous DMF rapidly - Stir for 30 min at -78 °C C->D E 5. Workup - Quench with sat. NH4Cl (aq) - Warm to RT, extract with EtOAc D->E F 6. Purification - Dry (Na2SO4), concentrate - Purify via column chromatography E->F G 7. Analysis - Characterize by NMR, MS, IR F->G

Caption: Step-by-step workflow for the recommended synthesis.

Step-by-Step Methodology
  • Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq.).

  • Dissolution & Cooling: Add anhydrous tetrahydrofuran (THF, approx. 0.2 M concentration) and stir to dissolve. Cool the resulting solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add freshly titrated n-butyllithium (n-BuLi, 1.1 eq.) to a solution of diisopropylamine (1.2 eq.) in anhydrous THF at -20 °C to prepare LDA in situ. After stirring for 20 minutes, cool this LDA solution to -78 °C and add it dropwise to the substrate solution, ensuring the internal temperature does not exceed -70 °C. Stir the resulting dark solution at -78 °C for 1 hour.

  • Formylation: Rapidly add anhydrous N,N-dimethylformamide (DMF, 1.5 eq.) to the reaction mixture via syringe.

  • Reaction Completion: Stir the mixture at -78 °C for an additional 30 minutes, then allow it to slowly warm to room temperature over 1 hour.

  • Aqueous Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure aldehyde.

Table 2: Expected Analytical Data for this compound[4]

AnalysisExpected Result
Molecular Formula C₇H₃ClF₃NO
Molecular Weight 209.55 g/mol
Appearance Off-white to yellow solid
¹H NMR (CDCl₃) δ ~10.4 (s, 1H, -CHO), ~8.9 (s, 1H, Ar-H), ~7.9 (s, 1H, Ar-H)
¹⁹F NMR (CDCl₃) δ ~ -64 ppm (s, 3F, -CF₃)
Mass Spec (EI) m/z 209 (M⁺), 208 (M-H)⁺

References

Technical Support Center: Synthesis of 2-Chloro-5-(trifluoromethyl)-pyridine-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Chloro-5-(trifluoromethyl)-pyridine-4-carboxaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic strategy for introducing a carboxaldehyde group at the 4-position of 2-Chloro-5-(trifluoromethyl)pyridine?

A1: The most prevalent and effective strategy is a two-step process involving a directed ortho-metalation (DoM) followed by formylation. Due to the electron-deficient nature of the pyridine ring, direct electrophilic formylation methods like the Vilsmeier-Haack reaction are generally not effective. The DoM approach utilizes a strong base, typically an organolithium reagent, to selectively deprotonate the pyridine ring at a specific position, followed by quenching the resulting organolithium intermediate with a formylating agent.

Q2: Which position on the 2-Chloro-5-(trifluoromethyl)pyridine ring is most likely to be deprotonated during directed ortho-metalation?

A2: The regioselectivity of the deprotonation (lithiation) is influenced by the directing effects of the existing substituents. The chloro group at the 2-position is a known ortho-directing group, favoring deprotonation at the 3-position. However, the strongly electron-withdrawing trifluoromethyl group at the 5-position increases the acidity of the adjacent protons at the 4- and 6-positions. For the synthesis of the target molecule, deprotonation at the 4-position is required. Achieving this selectivity can be challenging and is highly dependent on the choice of base and reaction conditions. Using a hindered base like Lithium Diisopropylamide (LDA) can favor deprotonation at the less sterically hindered 4-position.[1][2]

Q3: What are the recommended formylating agents to quench the organolithium intermediate?

A3: N,N-Dimethylformamide (DMF) is the most commonly used and effective formylating agent for quenching organolithium intermediates to yield aldehydes.[3] Other formylating agents, such as ethyl formate, can also be used, but may result in lower yields or the formation of byproducts.

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired 4-Carboxaldehyde Product
Possible Cause Troubleshooting Steps
Inefficient Deprotonation (Lithiation) - Choice of Base: Switch to a stronger or more hindered base. Lithium Diisopropylamide (LDA) is often preferred over n-butyllithium (n-BuLi) for pyridine lithiation to avoid nucleophilic addition to the pyridine ring.[4] For particularly challenging substrates, a superbase like BuLi-LiDMAE might be considered.[5][6] - Base Equivalents: Ensure at least one full equivalent of the organolithium base is used. An excess (1.1-1.5 equivalents) may be necessary to drive the deprotonation to completion. - Temperature: Maintain a very low temperature during the deprotonation step, typically -78 °C, to prevent side reactions and decomposition of the organolithium intermediate.[1]
Incorrect Regioselectivity of Lithiation - Base Selection: The choice of base can influence the site of deprotonation. Experiment with different lithium amide bases (e.g., LDA, LiTMP) to optimize for C4-lithiation. - Solvent Effects: The solvent can influence the aggregation state and reactivity of the organolithium reagent. Tetrahydrofuran (THF) is a common choice. The addition of a coordinating agent like TMEDA can sometimes alter regioselectivity.
Decomposition of the Organolithium Intermediate - Temperature Control: Strictly maintain the reaction temperature at or below -78 °C until the quenching step. Warming of the reaction mixture can lead to decomposition or rearrangement of the lithiated species. - Reaction Time: Keep the time between the formation of the organolithium intermediate and quenching with the electrophile to a minimum.
Inefficient Quenching - Purity of Formylating Agent: Use anhydrous, high-purity DMF. The presence of water will quench the organolithium reagent before it can react with DMF. - Addition of Formylating Agent: Add the formylating agent slowly at low temperature to control the exotherm of the reaction.
Issue 2: Formation of Significant Byproducts
Possible Cause Troubleshooting Steps
Formation of 3-Carboxaldehyde Isomer - This is likely due to the competing directing effect of the 2-chloro substituent. Optimize the base and reaction conditions to favor deprotonation at the 4-position as described in Issue 1.
Products from Nucleophilic Addition of Organolithium Reagent - This is more common with less hindered bases like n-BuLi. Switch to a more hindered base such as LDA or LiTMP to minimize this side reaction.[4]
Halogen Dance Reaction - A "halogen dance" is a known side reaction in the lithiation of halopyridines, where the lithium and halogen atoms exchange positions. This can lead to a mixture of products. Using a hindered base and maintaining a very low temperature can help to suppress this side reaction.
Dimerization or Polymerization - These side reactions can occur if the organolithium intermediate is not efficiently trapped by the electrophile. Ensure rapid and efficient quenching with the formylating agent.

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for the directed ortho-metalation and formylation of substituted pyridines, which can serve as a starting point for optimizing the synthesis of this compound.

Starting MaterialBase (Equivalents)SolventTemperature (°C)Formylating AgentYield (%)Reference
2-ChloropyridineLDA (1.1)THF-75DMF75[7]
2-Bromo-4-methoxypyridineLTMP (1.2)THF-78DMF70[8]
3-ChloropyridineLDA (1.1)THF-75DMF85[2]
3-BromopyridineLDA (1.1)THF-75DMF82[2]

Experimental Protocols

Key Experiment: Directed ortho-Metalation and Formylation of 2-Chloro-5-(trifluoromethyl)pyridine

This protocol is a general procedure based on established methods for the directed metalation and formylation of halopyridines. Optimization of specific parameters may be required for the target substrate.

Materials:

  • 2-Chloro-5-(trifluoromethyl)pyridine

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium Diisopropylamide (LDA) solution (typically 2.0 M in THF/heptane/ethylbenzene)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Diethyl Ether

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Reaction Setup: All glassware should be oven-dried and cooled under a stream of inert gas (Argon or Nitrogen). The reaction should be carried out under a positive pressure of inert gas.

  • Preparation of the Substrate Solution: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 2-Chloro-5-(trifluoromethyl)pyridine (1.0 eq) in anhydrous THF.

  • Deprotonation (Lithiation): Cool the solution to -78 °C using a dry ice/acetone bath. To this cooled solution, add a solution of Lithium Diisopropylamide (LDA) (1.1-1.5 eq) dropwise via a syringe, ensuring the internal temperature does not rise above -75 °C. Stir the reaction mixture at -78 °C for 1-2 hours.

  • Quenching (Formylation): After the lithiation is complete, add anhydrous N,N-Dimethylformamide (DMF) (2.0-3.0 eq) dropwise to the reaction mixture at -78 °C. The addition should be slow to control the exothermic reaction. Stir the mixture at -78 °C for an additional 1-2 hours.

  • Work-up: Allow the reaction mixture to slowly warm to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and add diethyl ether and water. Separate the organic layer. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure this compound.

Visualizations

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Setup 1. Prepare Dry Glassware under Inert Atmosphere Substrate 2. Dissolve Starting Material in Anhydrous THF Setup->Substrate Cooling 3. Cool to -78 °C Substrate->Cooling Lithiation 4. Add LDA solution dropwise at -78 °C Cooling->Lithiation Stir1 5. Stir for 1-2 hours at -78 °C Lithiation->Stir1 Quench 6. Add Anhydrous DMF dropwise at -78 °C Stir1->Quench Stir2 7. Stir for 1-2 hours at -78 °C Quench->Stir2 Warm 8. Warm to Room Temp. & Quench with NH4Cl Stir2->Warm Extract 9. Extraction with Et2O and Washes Warm->Extract Dry 10. Dry and Concentrate Extract->Dry Purify 11. Column Chromatography Dry->Purify Product Pure Product Purify->Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield of 4-Carboxaldehyde CheckLithiation Inefficient Lithiation? Start->CheckLithiation CheckRegio Incorrect Regioselectivity? CheckLithiation->CheckRegio No OptimizeBase Optimize Base: - Stronger/Hindered Base (LDA) - Increase Equivalents CheckLithiation->OptimizeBase Yes OptimizeTemp Maintain -78 °C CheckLithiation->OptimizeTemp Yes CheckQuench Inefficient Quenching? CheckRegio->CheckQuench No ChangeBase Change Base (LDA vs LiTMP) CheckRegio->ChangeBase Yes ChangeSolvent Optimize Solvent/Additives CheckRegio->ChangeSolvent Yes PureDMF Use Anhydrous DMF CheckQuench->PureDMF Yes SlowAddition Slow Addition of DMF CheckQuench->SlowAddition Yes Success Yield Improved CheckQuench->Success No OptimizeBase->Success OptimizeTemp->Success ChangeBase->Success ChangeSolvent->Success PureDMF->Success SlowAddition->Success

Caption: Troubleshooting workflow for low yield in the formylation reaction.

References

Technical Support Center: Synthesis of 2-Chloro-5-(trifluoromethyl)-pyridine-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols for the synthesis of 2-Chloro-5-(trifluoromethyl)-pyridine-4-carboxaldehyde. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: A widely applicable and reliable method involves a two-step process starting from the readily available 2-Chloro-5-(trifluoromethyl)pyridine. The first step is the formation of the intermediate alcohol, (2-Chloro-5-(trifluoromethyl)pyridin-4-yl)methanol, followed by its selective oxidation to the desired aldehyde.

Q2: I am having trouble with the first step, the synthesis of 2-Chloro-5-(trifluoromethyl)pyridine. What are the key parameters to control?

A2: The synthesis of 2-Chloro-5-(trifluoromethyl)pyridine, often starting from 3-picoline, involves chlorination and fluorination steps. Key parameters to control include reaction temperature, catalyst selection (e.g., phase transfer catalysts like CTAB for fluorination), and the molar ratio of reagents.[1] Vapor-phase reactions require precise temperature control (e.g., 300°C to 450°C) to manage the formation of byproducts.[2]

Q3: What are the best oxidizing agents for converting (2-Chloro-5-(trifluoromethyl)pyridin-4-yl)methanol to the aldehyde?

A3: Mild oxidizing agents are recommended to prevent over-oxidation to the carboxylic acid. Common and effective reagents include manganese dioxide (MnO₂), pyridinium chlorochromate (PCC), and Swern oxidation conditions (oxalyl chloride, DMSO, triethylamine). The choice of oxidant will depend on the scale of the reaction and the presence of other sensitive functional groups.

Q4: My oxidation reaction is showing low yield. What are the possible causes?

A4: Low yields in the oxidation step can be due to several factors:

  • Incomplete reaction: The reaction time may be too short, or the temperature may be too low.

  • Over-oxidation: Use of harsh oxidizing agents or prolonged reaction times can lead to the formation of the corresponding carboxylic acid.

  • Degradation of starting material or product: The pyridine ring can be sensitive to certain reaction conditions.

  • Impure starting alcohol: Purity of the (2-Chloro-5-(trifluoromethyl)pyridin-4-yl)methanol is crucial for a clean reaction.

Q5: How can I purify the final product, this compound?

A5: The product can typically be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. Recrystallization from a suitable solvent system can also be employed for further purification. It is important to handle the aldehyde carefully as it can be prone to air oxidation.

Troubleshooting Guides

Guide 1: Low Yield in the Oxidation of (2-Chloro-5-(trifluoromethyl)pyridin-4-yl)methanol
Symptom Possible Cause Suggested Solution
Starting material remains Incomplete reaction- Increase reaction time. - Gradually increase the reaction temperature and monitor by TLC. - Ensure the oxidizing agent is active (use a fresh batch if necessary).
Formation of a more polar byproduct (by TLC) Over-oxidation to carboxylic acid- Use a milder oxidizing agent (e.g., MnO₂). - Reduce the reaction time and monitor carefully. - Perform the reaction at a lower temperature.
Complex mixture of products Decomposition of starting material or product- Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon). - Use purified, anhydrous solvents. - Consider a different, milder oxidizing system.
Low recovery after workup Product volatility or solubility issues- During aqueous workup, ensure the pH is controlled to prevent the product from becoming too water-soluble. - Use a suitable organic solvent for extraction. - Be cautious during solvent removal under reduced pressure; avoid excessive heating.
Guide 2: Byproduct Formation in the Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine
Symptom Possible Cause Suggested Solution
Formation of dichlorinated pyridines Excessive chlorination- Carefully control the stoichiometry of the chlorinating agent. - Optimize the reaction temperature and time.[3]
Isomeric byproducts Non-selective reaction- For the synthesis from 3-picoline, the reaction can sometimes yield a mixture of isomers.[1] Purification by fractional distillation or column chromatography is necessary. - The choice of catalyst can influence regioselectivity.
Incomplete fluorination Inefficient fluorinating agent or conditions- Ensure the fluorinating agent (e.g., anhydrous potassium fluoride) is dry. - Use a phase transfer catalyst to improve reactivity.[1] - Optimize the reaction temperature and time.

Experimental Protocols

Protocol: Oxidation of (2-Chloro-5-(trifluoromethyl)pyridin-4-yl)methanol to this compound using Manganese Dioxide (MnO₂)

This protocol describes a common and effective method for the selective oxidation of the alcohol to the aldehyde.

Materials:

  • (2-Chloro-5-(trifluoromethyl)pyridin-4-yl)methanol

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM), anhydrous

  • Celatom® or filter aid

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, add (2-Chloro-5-(trifluoromethyl)pyridin-4-yl)methanol (1.0 eq).

  • Solvent Addition: Add anhydrous dichloromethane (DCM) to dissolve the starting material (concentration typically 0.1-0.2 M).

  • Addition of Oxidant: To the stirred solution, add activated manganese dioxide (MnO₂) (5-10 eq). The reaction is heterogeneous.

  • Reaction: Heat the mixture to reflux (approx. 40°C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filtration: Filter the mixture through a pad of Celatom® or another filter aid to remove the MnO₂. Wash the filter cake with additional DCM.

  • Drying and Concentration: Combine the filtrates and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude aldehyde by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Table 1: Reaction Condition Optimization - A Representative Summary

EntryOxidizing AgentEquivalentsSolventTemperature (°C)Time (h)Yield (%)
1MnO₂10DCM401285
2PCC1.5DCM25478
3Swern2.0DCM-78 to 25290
4Dess-Martin1.2DCM25388

Visualizations

experimental_workflow Experimental Workflow for Aldehyde Synthesis start Start: (2-Chloro-5-(trifluoromethyl) pyridin-4-yl)methanol dissolve Dissolve in anhydrous DCM start->dissolve add_oxidant Add Oxidizing Agent (e.g., MnO2) dissolve->add_oxidant reflux Heat to Reflux (40°C) add_oxidant->reflux monitor Monitor by TLC/LC-MS reflux->monitor monitor->reflux No workup Reaction Complete: Cool and Filter monitor->workup Yes extract Concentrate and Purify workup->extract product Product: 2-Chloro-5-(trifluoromethyl) -pyridine-4-carboxaldehyde extract->product

Caption: A flowchart of the experimental workflow for the oxidation reaction.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield Observed check_sm Check TLC for Starting Material (SM) start->check_sm sm_present SM Present check_sm->sm_present Yes no_sm No SM Present check_sm->no_sm No increase_time Increase Reaction Time/ Temperature sm_present->increase_time check_oxidant Check Oxidant Activity sm_present->check_oxidant check_overoxidation Check for More Polar Byproduct (TLC) no_sm->check_overoxidation overoxidized Over-oxidation Likely check_overoxidation->overoxidized Yes complex_mixture Complex Mixture check_overoxidation->complex_mixture No use_milder_oxidant Use Milder Oxidant/ Shorter Time overoxidized->use_milder_oxidant check_conditions Review Reaction Conditions (Inertness, Solvent Purity) complex_mixture->check_conditions

Caption: A decision tree for troubleshooting low reaction yields.

References

Troubleshooting low yield in 2-Chloro-5-(trifluoromethyl)-pyridine-4-carboxaldehyde reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 2-Chloro-5-(trifluoromethyl)-pyridine-4-carboxaldehyde, particularly focusing on addressing issues of low yield.

Frequently Asked Questions (FAQs) & Troubleshooting

The synthesis of this compound, often achieved through a Vilsmeier-Haack formylation of 2-chloro-5-(trifluoromethyl)pyridine, can be challenging due to the electron-deficient nature of the pyridine ring. This inherent characteristic makes the substrate less reactive towards electrophilic substitution. Below are common issues and actionable troubleshooting steps.

Q1: The reaction shows low or no conversion of the starting material.

A1: Low reactivity is a primary hurdle. Several factors could be at play:

  • Insufficient Activation of the Pyridine Ring: The electron-withdrawing trifluoromethyl and chloro groups deactivate the pyridine ring, making it a poor nucleophile for the Vilsmeier reagent (the electrophile).

  • Reaction Temperature is Too Low: The activation energy for the formylation of this deactivated ring is likely high.

  • Poor Quality of Reagents: The Vilsmeier reagent is sensitive to moisture.

Troubleshooting Steps:

  • Increase Reaction Temperature: Gradually increase the reaction temperature. While Vilsmeier-Haack reactions are often run at moderate temperatures (e.g., 60-80 °C), more forcing conditions (e.g., 90-120 °C) may be necessary for this substrate. Monitor the reaction closely for decomposition.

  • Use a More Reactive Vilsmeier Reagent: The Vilsmeier reagent can be prepared from different formamides and activating agents. While DMF and phosphorus oxychloride (POCl₃) are common, other reagents might offer higher reactivity.

  • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents and reagents. Dry all glassware thoroughly before use. The Vilsmeier reagent is readily hydrolyzed by water, which will quench the reaction.

  • Consider Alternative Synthetic Routes: If the Vilsmeier-Haack approach consistently fails, alternative strategies such as lithiation of the pyridine ring followed by quenching with a formylating agent (e.g., DMF) may be explored. However, regioselectivity can be a challenge with this method.

Q2: The reaction results in a complex mixture of products and/or significant decomposition.

A2: This often indicates that the reaction conditions are too harsh, leading to side reactions or degradation of the starting material or product.

Troubleshooting Steps:

  • Optimize Reagent Stoichiometry: An excess of the Vilsmeier reagent can lead to undesired side reactions. Start with a modest excess (e.g., 1.5-2.0 equivalents) and adjust as needed.

  • Control the Rate of Addition: Add the Vilsmeier reagent (or the activating agent to the formamide) slowly at a low temperature (e.g., 0 °C) to control the initial exothermic reaction before heating.

  • Modify the Work-up Procedure: The hydrolysis of the intermediate iminium salt is a critical step. Ensure that the reaction mixture is quenched by pouring it onto ice and then carefully neutralizing it. Vigorous or uncontrolled hydrolysis can lead to product degradation.

Q3: I am observing the formation of multiple isomers. How can I improve the regioselectivity?

A3: While formylation at the 4-position is electronically favored to some extent, substitution at other positions on the pyridine ring can occur.

Troubleshooting Steps:

  • Control Reaction Temperature: Temperature can influence the kinetic versus thermodynamic control of the reaction, which may affect regioselectivity. Experiment with a range of temperatures to find the optimal balance between reactivity and selectivity.

  • Solvent Effects: The choice of solvent can influence the reaction pathway. While solvents like 1,2-dichloroethane (DCE) or chloroform are common, exploring other aprotic solvents may be beneficial.

  • Purification: If isomeric byproducts are unavoidable, careful purification by column chromatography or recrystallization will be necessary to isolate the desired 4-carboxaldehyde isomer.

Experimental Protocols

General Protocol for Vilsmeier-Haack Formylation of 2-chloro-5-(trifluoromethyl)pyridine

This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.

Materials:

  • 2-chloro-5-(trifluoromethyl)pyridine

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • N,N-Dimethylformamide (DMF), anhydrous

  • 1,2-Dichloroethane (DCE), anhydrous

  • Ice

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask with a reflux condenser and a dropping funnel

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Vilsmeier Reagent Formation: In a two-necked round-bottom flask under an inert atmosphere, add anhydrous DMF (3.0 to 5.0 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add freshly distilled POCl₃ (1.5 to 2.5 equivalents) dropwise via the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C during the addition. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for another 30-60 minutes. The formation of a solid or a viscous oil indicates the formation of the Vilsmeier reagent.

  • Formylation Reaction: To the freshly prepared Vilsmeier reagent, add anhydrous DCE. In a separate flask, dissolve 2-chloro-5-(trifluoromethyl)pyridine (1.0 equivalent) in a minimal amount of anhydrous DCE. Add the solution of the pyridine substrate to the Vilsmeier reagent mixture.

  • Reaction Heating: Heat the reaction mixture to the desired temperature (start with a range of 80-100 °C) and monitor the reaction progress by TLC or GC-MS. The reaction time can vary from a few hours to overnight.

  • Work-up: After the reaction is complete (or has reached optimal conversion), cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Hydrolysis and Neutralization: The hydrolysis of the intermediate iminium salt may take some time. After the ice has melted, neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure this compound.

Data Presentation

Due to the challenging nature of this specific transformation, published quantitative data is scarce. The following table provides a hypothetical framework for organizing experimental data during optimization studies. Researchers are encouraged to systematically vary these parameters to determine the optimal conditions for their specific setup.

EntryPOCl₃ (equiv.)DMF (equiv.)SolventTemperature (°C)Time (h)Yield (%)Observations
11.53.0DCE8012LowIncomplete conversion
22.04.0DCE10012ModerateImproved conversion, some side products
32.55.0Chloroform10024ModerateSignificant starting material decomposition
42.04.0Neat DMF9018LowComplex mixture

Visualizations

Signaling Pathways and Logical Relationships

Vilsmeier_Haack_Mechanism cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Formylation cluster_hydrolysis Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium_Salt Iminium Salt Intermediate Substrate 2-Chloro-5-(trifluoromethyl)pyridine (Nucleophile) Substrate->Iminium_Salt + Vilsmeier Reagent Product This compound Iminium_Salt->Product + H₂O (Work-up)

Troubleshooting_Low_Yield Start Low Yield or No Reaction Check_Reactivity Is the substrate sufficiently reactive? Start->Check_Reactivity Check_Conditions Are reaction conditions optimal? Check_Reactivity->Check_Conditions No Consider_Alternative Consider Alternative Synthetic Route (e.g., Lithiation) Check_Reactivity->Consider_Alternative Yes (inherently unreactive) Check_Reagents Are reagents of high quality? Check_Conditions->Check_Reagents No Increase_Temp Increase Reaction Temperature Check_Conditions->Increase_Temp Yes (Temp too low) Optimize_Stoichiometry Optimize Reagent Ratio Check_Conditions->Optimize_Stoichiometry Yes (Stoichiometry issue) Use_Anhydrous Ensure Anhydrous Conditions Check_Reagents->Use_Anhydrous No (Moisture present)

Technical Support Center: Synthesis of 2-Chloro-5-(trifluoromethyl)-pyridine-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Chloro-5-(trifluoromethyl)-pyridine-4-carboxaldehyde, a key intermediate for pharmaceutical and agrochemical research. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most viable synthetic routes to prepare this compound?

A1: Based on established organic chemistry principles and available literature on related compounds, there are three primary synthetic strategies to consider:

  • Ortho-lithiation and Formylation: This involves the direct lithiation of 2-chloro-5-(trifluoromethyl)pyridine at the C-4 position, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).

  • Oxidation of a 4-Methyl Precursor: This route starts with 2-chloro-4-methyl-5-(trifluoromethyl)pyridine and utilizes a suitable oxidizing agent to convert the methyl group to a carboxaldehyde.

  • Vilsmeier-Haack Formylation: This classic formylation reaction introduces an aldehyde group onto an aromatic ring. However, its success is highly dependent on the electron density of the pyridine ring.

Q2: Which catalyst should I choose for the oxidation of 2-chloro-4-methyl-5-(trifluoromethyl)pyridine?

A2: The choice of catalyst is critical to achieve high selectivity for the aldehyde and minimize over-oxidation to the corresponding carboxylic acid. Vanadium-based catalysts, often modified with other metal oxides, and selenium dioxide are commonly employed for the oxidation of methylpyridines.

Q3: What are the common challenges with the ortho-lithiation of 2-chloropyridine derivatives?

A3: The regioselectivity of lithiation on the 2-chloropyridine ring can be complex. Depending on the lithium base used (e.g., n-BuLi, LDA, LiTMP) and the reaction conditions, deprotonation can occur at the C-3, C-4, or C-6 positions. Low temperatures (typically -78 °C) are crucial to minimize side reactions.[1][2]

Q4: Is the Vilsmeier-Haack reaction suitable for an electron-deficient pyridine like 2-chloro-5-(trifluoromethyl)pyridine?

A4: The Vilsmeier-Haack reaction is most effective on electron-rich aromatic and heteroaromatic systems.[3] The presence of two electron-withdrawing groups (chloro and trifluoromethyl) on the pyridine ring makes direct formylation via this method challenging. Success may require harsh reaction conditions, which could lead to decomposition. Careful optimization of the Vilsmeier reagent ratio and temperature is necessary.[4][5]

Troubleshooting Guides

Route 1: Ortho-lithiation and Formylation

Issue 1: Low or no yield of the desired 4-carboxaldehyde.

Possible Cause Troubleshooting Steps
Incorrect regioselectivity of lithiation. The choice of lithium base is critical. For C-4 lithiation, a bulky base like Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) might be more selective than n-BuLi. The pyridine nitrogen can direct lithiation to the C-6 position.[2]
Low reaction temperature not maintained. The reaction must be kept at very low temperatures (typically -78 °C) to prevent side reactions and decomposition of the lithiated intermediate.[1]
Inactive organolithium reagent. Ensure your organolithium reagent is fresh or has been recently titrated to determine its exact molarity.
Presence of moisture or oxygen. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen).

Issue 2: Formation of multiple unidentified byproducts.

Possible Cause Troubleshooting Steps
Side reactions of the lithiated intermediate. The lithiated pyridine can be unstable and may undergo side reactions if not quenched with the electrophile (DMF) promptly.
Reaction with the solvent. At temperatures above -78 °C, n-BuLi can react with THF. Maintain strict temperature control.
Impure starting material. Ensure the 2-chloro-5-(trifluoromethyl)pyridine is pure and anhydrous before starting the reaction.
Route 2: Oxidation of 2-chloro-4-methyl-5-(trifluoromethyl)pyridine

Issue 1: Over-oxidation to the carboxylic acid.

Possible Cause Troubleshooting Steps
Oxidizing agent is too strong or used in excess. Reduce the equivalents of the oxidizing agent. For selenium dioxide oxidations, using slightly less than one molar equivalent can favor aldehyde formation.[6]
Reaction temperature is too high or reaction time is too long. Monitor the reaction closely by TLC or GC and stop the reaction once the starting material is consumed and before significant amounts of the carboxylic acid are formed.
Catalyst is not selective. Screen different catalysts. For gas-phase oxidations, vanadium-titanium-manganese oxide catalysts have shown good selectivity for isonicotinic acid, suggesting they could be tuned for the aldehyde.[7] For liquid-phase oxidations, selenium dioxide in dioxane is a common choice for converting methylpyridines to their aldehydes.[8]

Issue 2: Low conversion of the starting material.

Possible Cause Troubleshooting Steps
Catalyst is not active enough. Increase the catalyst loading or try a more active catalyst system. For vanadium-based catalysts, the addition of promoters like SnO₂ or TiO₂ can increase activity.[9]
Reaction temperature is too low. Gradually increase the reaction temperature while monitoring for the formation of byproducts.
Insufficient amount of oxidizing agent. Ensure at least a stoichiometric amount of the oxidizing agent is used.
Route 3: Vilsmeier-Haack Formylation

Issue 1: Reaction is not proceeding or starting material is recovered.

Possible Cause Troubleshooting Steps
Pyridine ring is too electron-deficient. This is a significant challenge for this substrate. The reaction may require higher temperatures (e.g., 80-100 °C) to proceed.[4]
Vilsmeier reagent is not formed correctly. Prepare the Vilsmeier reagent in situ at a low temperature (e.g., 0 °C) before adding the pyridine substrate.[4]
Reagents are not anhydrous. Moisture will quench the Vilsmeier reagent. Ensure all reagents and solvents are dry.[4]

Issue 2: Decomposition of the starting material.

Possible Cause Troubleshooting Steps
Reaction conditions are too harsh. An excess of the activating agent (e.g., POCl₃) or too high a temperature can lead to decomposition. Reduce the ratio of POCl₃ to DMF and try a lower reaction temperature.[4]
Formation of chlorinated byproducts. High temperatures can sometimes lead to unwanted chlorination. If this is observed, consider using alternative reagents like oxalyl chloride or thionyl chloride with DMF.[5]

Data Presentation

Table 1: Catalyst Selection for Oxidation of 4-Methylpyridine Derivatives

Catalyst SystemOxidantPhaseTypical ProductsPotential for Aldehyde Selectivity
V₂O₅-TiO₂-MnO₂Air/O₂GasPyridine-4-carboxaldehyde, Isonicotinic acidModerate to Good, requires optimization of temperature and contact time.[7][9]
Co-MCM-41H₂O₂LiquidIsonicotinic acidLower, tends to favor the carboxylic acid.[10]
Selenium Dioxide (SeO₂)-LiquidPyridine-4-carboxaldehyde, Isonicotinic acidGood, but over-oxidation is a common side reaction.[6][8]

Experimental Protocols

Protocol 1: General Procedure for Ortho-lithiation and Formylation

Warning: Organolithium reagents are pyrophoric and react violently with water. This procedure must be carried out under a strict inert atmosphere by trained personnel.

  • Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a dropping funnel.

  • Reaction Setup: Dissolve 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq.) in anhydrous tetrahydrofuran (THF) in the flask. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add a solution of Lithium Diisopropylamide (LDA) (1.1 eq.) in THF to the stirred solution via the dropping funnel, maintaining the internal temperature below -75 °C.

  • Stirring: Stir the mixture at -78 °C for 1-2 hours.

  • Formylation: Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq.) dropwise to the reaction mixture at -78 °C.

  • Quenching: After stirring for an additional 1-2 hours at -78 °C, slowly warm the reaction to 0 °C and then quench by the careful addition of a saturated aqueous solution of ammonium chloride.

  • Work-up: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Selenium Dioxide Oxidation

Warning: Selenium compounds are toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-4-methyl-5-(trifluoromethyl)pyridine (1.0 eq.), selenium dioxide (0.95 eq.), dioxane, and a small amount of water.

  • Heating: Heat the mixture to reflux and monitor the reaction progress by TLC or GC.

  • Work-up: Once the starting material is consumed, cool the reaction mixture and filter to remove the black selenium precipitate.

  • Extraction: Dilute the filtrate with water and extract with an appropriate organic solvent (e.g., dichloromethane).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.[6]

Visualizations

experimental_workflow_lithiation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Dissolve Substrate in Anhydrous THF cool Cool to -78 °C prep->cool add_lda Add LDA Solution cool->add_lda Maintain -78 °C stir1 Stir for 1-2h add_lda->stir1 add_dmf Add Anhydrous DMF stir1->add_dmf stir2 Stir for 1-2h add_dmf->stir2 quench Quench with aq. NH4Cl stir2->quench Warm to 0 °C extract Extract with Organic Solvent quench->extract purify Column Chromatography extract->purify product product purify->product Product

Caption: Workflow for Ortho-lithiation and Formylation.

experimental_workflow_oxidation cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification mix Mix Substrate, SeO2, Dioxane, and Water reflux Heat to Reflux mix->reflux monitor Monitor by TLC/GC reflux->monitor cool_filter Cool and Filter monitor->cool_filter Upon Completion extract Extract with Organic Solvent cool_filter->extract purify Column Chromatography extract->purify product product purify->product Product

Caption: Workflow for Selenium Dioxide Oxidation.

troubleshooting_logic start Low Yield or No Product check_route Which Synthetic Route? start->check_route lithiation Ortho-lithiation check_route->lithiation Lithiation oxidation Oxidation check_route->oxidation Oxidation vilsmeier Vilsmeier-Haack check_route->vilsmeier Vilsmeier check_temp Is Temperature at -78 °C? lithiation->check_temp check_overoxidation Is Carboxylic Acid the Main Product? oxidation->check_overoxidation check_electron_density Is the Pyridine Ring Too Electron-Deficient? vilsmeier->check_electron_density check_base Is Lithiation Regioselective? check_temp->check_base Yes solution_temp Maintain Strict Temperature Control check_temp->solution_temp No check_reagents Are Reagents Anhydrous? check_base->check_reagents Yes solution_base Screen Different Lithium Bases (e.g., LDA, LiTMP) check_base->solution_base No solution_reagents Ensure Dry Solvents and Reagents check_reagents->solution_reagents No check_catalyst Is the Catalyst Active/Selective? check_overoxidation->check_catalyst No solution_overoxidation Reduce Oxidant Equivalents/Time check_overoxidation->solution_overoxidation Yes solution_catalyst Screen Catalysts (e.g., V-based, SeO2) check_catalyst->solution_catalyst No check_conditions Are Reaction Conditions Too Harsh? check_electron_density->check_conditions Yes solution_electron_density Increase Reaction Temperature check_electron_density->solution_electron_density No solution_conditions Reduce POCl3 Ratio, Lower Temperature check_conditions->solution_conditions Yes

Caption: Troubleshooting Logic for Synthesis.

References

Technical Support Center: Reactions of 2-Chloro-5-(trifluoromethyl)pyridine-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-5-(trifluoromethyl)pyridine-4-carboxaldehyde. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common classes of reactions performed with 2-Chloro-5-(trifluoromethyl)pyridine-4-carboxaldehyde?

A1: 2-Chloro-5-(trifluoromethyl)pyridine-4-carboxaldehyde is a versatile building block in organic synthesis. The aldehyde functional group readily participates in a variety of reactions, including:

  • Nucleophilic addition reactions: Grignard reactions, addition of organolithium reagents, etc.

  • Condensation reactions: Knoevenagel condensation, Wittig reaction, Horner-Wadsworth-Emmons reaction.

  • Reductive amination: Formation of amines via reaction with a primary or secondary amine in the presence of a reducing agent.

  • Oxidation: Conversion of the aldehyde to a carboxylic acid.

  • Cyclization reactions: Used in the synthesis of fused heterocyclic systems such as pyrazolopyridines.[1][2][3][4][5]

Q2: What are the key safety considerations when working with this compound?

A2: 2-Chloro-5-(trifluoromethyl)pyridine-4-carboxaldehyde and its parent compound, 2-chloro-5-(trifluoromethyl)pyridine, are hazardous chemicals. Always consult the Safety Data Sheet (SDS) before use. Key hazards include:

  • Harmful if swallowed or inhaled.

  • Causes skin and serious eye irritation.

  • May cause respiratory irritation.

  • Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work in a well-ventilated fume hood is essential.

Troubleshooting Guides

Knoevenagel Condensation

Q: My Knoevenagel condensation with 2-Chloro-5-(trifluoromethyl)pyridine-4-carboxaldehyde and an active methylene compound (e.g., malononitrile) is giving a low yield. What are the potential causes and solutions?

A: Low yields in Knoevenagel condensations can arise from several factors related to solvent, base, and reaction conditions.

Troubleshooting Steps:

  • Solvent Choice: The polarity of the solvent can significantly impact the reaction rate and yield. Polar aprotic solvents are often favored as they can accelerate the reaction.[6] Consider switching to a different solvent based on the table below.

  • Base Selection: The choice of base is crucial. Weak bases are typically used to catalyze the reaction. If your current base is not effective, consider alternatives.

  • Reaction Temperature: While many Knoevenagel condensations proceed at room temperature, gentle heating may be required to drive the reaction to completion.

  • Water Removal: The reaction produces water as a byproduct. In some cases, removal of water using a Dean-Stark apparatus or molecular sieves can improve the yield.

Table 1: Solvent Effects on Knoevenagel Condensation Yield (General Observations)

SolventPolarityTypical OutcomeRecommendations
EthanolPolar ProticGenerally good yields, reaction often goes to completion.[7]A good starting point for optimization.
MethanolPolar ProticSimilar to ethanol, can be very effective.[7]Another excellent choice for initial trials.
AcetonitrilePolar AproticCan lead to high conversion and selectivity.[6][8]Recommended if protic solvents are not effective.
Dichloromethane (DCM)NonpolarSlower reaction rates are often observed.Consider for substrates sensitive to polar solvents.
TolueneNonpolarMay require longer reaction times or heating.[6]Useful when a higher boiling point is needed.
WaterPolar ProticCan be a green and effective solvent, especially with a suitable catalyst.[9][10]Consider for environmentally friendly protocols.
Solvent-free-Can be highly efficient, often with catalyst.[10]An option for green chemistry approaches.
Horner-Wadsworth-Emmons (HWE) Reaction

Q: I am attempting a Horner-Wadsworth-Emmons reaction to form an alkene from 2-Chloro-5-(trifluoromethyl)pyridine-4-carboxaldehyde, but the reaction is sluggish and incomplete. How can I improve it?

A: The success of an HWE reaction is highly dependent on the base, solvent, and the nature of the phosphonate reagent. [11][12][13]

Troubleshooting Steps:

  • Base and Solvent Compatibility: The choice of base and solvent are interconnected. Strong bases like sodium hydride (NaH) are often used in anhydrous aprotic solvents like THF or DME. Weaker bases such as DBU or potassium carbonate may be effective in other solvents or even under solvent-free conditions.[14]

  • Anhydrous Conditions: The phosphonate carbanion is a strong base and will be quenched by protic solvents like water or alcohols. Ensure all glassware is flame-dried and reagents and solvents are anhydrous.

  • Temperature Control: The initial deprotonation of the phosphonate is often performed at a low temperature (e.g., 0 °C or -78 °C) to prevent side reactions. The subsequent reaction with the aldehyde can then be allowed to warm to room temperature.

  • Phosphonate Reagent: The reactivity of the phosphonate ylide is influenced by the electron-withdrawing groups attached to it. For stabilized ylides, a stronger base may be necessary.

Table 2: Common Base/Solvent Systems for the Horner-Wadsworth-Emmons Reaction

BaseSolventTypical ConditionsNotes
Sodium Hydride (NaH)THF, DME0 °C to room temperatureRequires strictly anhydrous conditions.[14]
n-Butyllithium (n-BuLi)THF-78 °C to room temperatureVery strong base, useful for less acidic phosphonates.[6]
DBUAcetonitrile, THFRoom temperatureA non-ionic, strong base that is soluble in many organic solvents.
Potassium Carbonate (K₂CO₃)DMF, AcetonitrileRoom temperature to 60 °CA weaker base, often used with more reactive aldehydes.[14]
Lithium Chloride/DBUAcetonitrileRoom temperatureMasamune-Roush conditions, can improve E-selectivity.[13]
Reductive Amination

Q: My reductive amination of 2-Chloro-5-(trifluoromethyl)pyridine-4-carboxaldehyde with a primary amine is producing a significant amount of the imine intermediate as an impurity. How can I drive the reaction to completion?

A: Incomplete reduction of the imine intermediate is a common issue in reductive amination. [15][16]

Troubleshooting Steps:

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is often the preferred reducing agent as it is mild and selective for the imine over the aldehyde. If you are using a less reactive reducing agent like sodium borohydride (NaBH₄), you may need to switch.

  • Solvent Effects: The solvent can influence both the imine formation and the reduction step. Aprotic solvents like dichloromethane (DCM), dichloroethane (DCE), or tetrahydrofuran (THF) are commonly used. Protic solvents like methanol or ethanol can sometimes react with the reducing agent.

  • pH Control: Imine formation is often catalyzed by mild acid. Adding a small amount of acetic acid can facilitate this step, but excess acid can protonate the amine and inhibit the reaction.

  • Reaction Time and Temperature: Ensure the reaction is running for a sufficient amount of time. Gentle heating may be necessary for less reactive substrates.

Table 3: Solvent Selection for Reductive Amination with STAB

SolventTypical OutcomeRecommendations
Dichloromethane (DCM)Good for a wide range of substrates.A common and effective choice.
1,2-Dichloroethane (DCE)Similar to DCM, can be used interchangeably.A good alternative to DCM.
Tetrahydrofuran (THF)Generally effective.A good choice, especially for less soluble substrates.
AcetonitrileCan be a good option.Consider if other solvents are not performing well.
Ethyl AcetateEffective for many reactions.[17]A greener alternative to chlorinated solvents.
Grignard Reaction

Q: I am trying to perform a Grignard reaction with 2-Chloro-5-(trifluoromethyl)pyridine-4-carboxaldehyde, but I am getting low yields and a complex mixture of products. What could be the problem?

A: Grignard reactions with pyridine-containing substrates can be challenging due to the basicity of the pyridine nitrogen and the high reactivity of the Grignard reagent. [18][19]

Troubleshooting Steps:

  • Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. All glassware must be rigorously dried, and anhydrous solvents (typically diethyl ether or THF) must be used.[20]

  • Magnesium Activation: The surface of the magnesium turnings can be passivated by an oxide layer. Activation with a small crystal of iodine or 1,2-dibromoethane is often necessary to initiate the reaction.[18]

  • Side Reactions: The Grignard reagent can be quenched by the acidic proton of the aldehyde if enolization occurs. Additionally, the pyridine nitrogen can coordinate to the magnesium, reducing the nucleophilicity of the Grignard reagent.

  • Low Temperature: Performing the reaction at a low temperature (e.g., 0 °C or -78 °C) can help to minimize side reactions.

  • Inverse Addition: Adding the aldehyde solution slowly to the Grignard reagent can help to maintain a low concentration of the aldehyde and reduce the likelihood of side reactions.

Experimental Protocols

Protocol 1: General Procedure for Knoevenagel Condensation

  • To a solution of 2-Chloro-5-(trifluoromethyl)pyridine-4-carboxaldehyde (1.0 eq) in a suitable solvent (e.g., ethanol, 0.5 M), add the active methylene compound (1.1 eq).

  • Add a catalytic amount of a weak base (e.g., piperidine, 0.1 eq).

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • If the reaction is slow, gentle heating (e.g., 50 °C) may be applied.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: General Procedure for Horner-Wadsworth-Emmons Reaction

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 1.1 eq).

  • Wash the sodium hydride with anhydrous hexanes and decant the solvent.

  • Add anhydrous THF to create a slurry and cool to 0 °C.

  • Slowly add a solution of the phosphonate reagent (1.0 eq) in anhydrous THF.

  • Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete deprotonation.

  • Cool the reaction mixture back to 0 °C and add a solution of 2-Chloro-5-(trifluoromethyl)pyridine-4-carboxaldehyde (1.0 eq) in anhydrous THF dropwise.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[14]

Protocol 3: General Procedure for Reductive Amination

  • To a solution of 2-Chloro-5-(trifluoromethyl)pyridine-4-carboxaldehyde (1.0 eq) in an anhydrous aprotic solvent (e.g., DCM, 0.2 M), add the primary or secondary amine (1.1 eq).

  • If necessary, add a catalytic amount of acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or acid-base extraction.[17]

Visualizations

Knoevenagel_Condensation cluster_0 Knoevenagel Condensation Workflow Start Start Reactants Aldehyde + Active Methylene Compound Start->Reactants 1. Solvent_Base Add Solvent and Base Reactants->Solvent_Base 2. Reaction Stir at RT or Heat Solvent_Base->Reaction 3. Monitoring Monitor by TLC Reaction->Monitoring 4. Workup Quench and Extract Monitoring->Workup 5. (Completion) Purification Recrystallize or Column Chromatography Workup->Purification 6. Product Product Purification->Product 7.

Caption: General workflow for a Knoevenagel condensation reaction.

HWE_Reaction cluster_1 Horner-Wadsworth-Emmons Reaction Workflow Start Start Deprotonation Phosphonate + Base in Anhydrous Solvent Start->Deprotonation 1. Aldehyde_Addition Add Aldehyde at Low Temperature Deprotonation->Aldehyde_Addition 2. Reaction Warm to RT Aldehyde_Addition->Reaction 3. Monitoring Monitor by TLC Reaction->Monitoring 4. Quench Quench with aq. NH4Cl Monitoring->Quench 5. (Completion) Extraction Extract Product Quench->Extraction 6. Purification Column Chromatography Extraction->Purification 7. Product Product Purification->Product 8.

Caption: General workflow for a Horner-Wadsworth-Emmons reaction.

Reductive_Amination cluster_2 Reductive Amination Logical Flow Start Start Imine_Formation Aldehyde + Amine (Optional Acid Catalyst) Start->Imine_Formation Check_Imine Imine Formed? Imine_Formation->Check_Imine Add_Reducing_Agent Add STAB Check_Imine->Add_Reducing_Agent Yes Troubleshoot_Imine Troubleshoot: - Check Amine Purity - Add Acid Catalyst - Change Solvent Check_Imine->Troubleshoot_Imine No Reaction Stir at RT Add_Reducing_Agent->Reaction Check_Completion Reaction Complete? Reaction->Check_Completion Workup Quench and Extract Check_Completion->Workup Yes Troubleshoot_Reduction Troubleshoot: - Add More Reducing Agent - Increase Reaction Time - Gentle Heating Check_Completion->Troubleshoot_Reduction No Product Product Workup->Product

Caption: Troubleshooting flowchart for a reductive amination reaction.

References

Technical Support Center: Synthesis of 2-Chloro-5-(trifluoromethyl)-pyridine-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot the synthesis of 2-Chloro-5-(trifluoromethyl)-pyridine-4-carboxaldehyde. This document outlines potential by-products, offers detailed experimental protocols, and provides solutions to common issues encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The synthesis of this compound typically involves the formylation of a pre-synthesized 2-chloro-5-(trifluoromethyl)pyridine precursor. The most common formylation methods for this type of electron-deficient pyridine ring are the Vilsmeier-Haack reaction and a lithiation/formylation sequence. An alternative, though less direct route, involves the oxidation of 2-chloro-4-methyl-5-(trifluoromethyl)pyridine.

Q2: What are the expected by-products in the synthesis of the 2-chloro-5-(trifluoromethyl)pyridine precursor?

A2: The synthesis of the precursor, 2-chloro-5-(trifluoromethyl)pyridine, often starts from 3-picoline. During the multi-step synthesis involving chlorination and fluorination, several by-products can form. These include positional isomers, such as 2-chloro-3-(trifluoromethyl)pyridine, and over-chlorinated species.[1][2] The separation of these isomers can be challenging due to their similar physical properties.

Q3: What by-products can be expected during the formylation of 2-chloro-5-(trifluoromethyl)pyridine?

A3: The by-products of the formylation step depend on the chosen method:

  • Vilsmeier-Haack Reaction: Due to the electron-withdrawing nature of the chloro and trifluoromethyl groups, the pyridine ring is deactivated. However, the directing effect of the pyridine nitrogen and the substituents can lead to the formation of isomeric aldehydes, although the 4-position is generally favored. Incomplete reaction can leave unreacted starting material. Harsh reaction conditions might lead to decomposition or polymerization.

  • Lithiation and Formylation: This method is highly reactive and can suffer from a lack of regioselectivity. Besides the desired 4-carboxaldehyde, lithiation at other positions of the pyridine ring can lead to the formation of isomeric aldehydes. Furthermore, side reactions such as the formation of pyridine dimers can occur.

Q4: How can I purify the final product, this compound?

A4: Purification is typically achieved through column chromatography on silica gel. The choice of eluent system is critical for separating the desired product from unreacted starting materials and isomeric by-products. A gradient elution with a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is often effective. Recrystallization from a suitable solvent system can be used for further purification of the solid product.

Q5: What analytical techniques are suitable for monitoring the reaction and analyzing the purity of the final product?

A5: A combination of analytical techniques is recommended:

  • Thin-Layer Chromatography (TLC): For rapid reaction monitoring.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile components, including the starting material, product, and by-products.

  • High-Performance Liquid Chromatography (HPLC): For purity assessment of the final product and for separating non-volatile by-products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): For structural confirmation of the desired product and identification of impurities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem Potential Cause Troubleshooting Steps
Low or No Product Formation Inactive reagents (e.g., moisture in the Vilsmeier reagent or organolithium).Ensure all reagents are fresh and handled under anhydrous conditions. Use freshly distilled solvents.
Incorrect reaction temperature.Optimize the reaction temperature. Lithiation reactions are typically performed at low temperatures (-78 °C), while Vilsmeier-Haack reactions may require heating.
Insufficient reaction time.Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time.
Formation of Multiple Isomeric Products Lack of regioselectivity in the formylation step.For Vilsmeier-Haack, try milder reaction conditions (lower temperature, shorter time). For lithiation, consider using a directing group or a different organolithium reagent to improve regioselectivity.
Presence of Unreacted Starting Material Incomplete reaction.Increase the reaction time or temperature. Use a larger excess of the formylating agent.
Formation of Dark-Colored, Tarry By-products Decomposition of starting material or product.Use milder reaction conditions. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Difficult Purification Co-elution of product and by-products.Optimize the column chromatography conditions (e.g., try a different solvent system, use a longer column, or a different stationary phase). Consider derivatization of the aldehyde to facilitate separation.

By-product Analysis Data

The following table summarizes potential by-products and their expected analytical signatures.

By-product Potential Origin Expected Mass (m/z) Key NMR Signals (predicted)
2-chloro-5-(trifluoromethyl)pyridineUnreacted starting material181/183 (Cl isotope pattern)Aromatic protons, ¹⁹F signal
2-chloro-3-(trifluoromethyl)pyridine-4-carboxaldehydeIsomeric formylation product209/211 (Cl isotope pattern)Aldehyde proton, distinct aromatic proton pattern, ¹⁹F signal
2,6-dichloro-5-(trifluoromethyl)pyridine-4-carboxaldehydeOver-chlorination of precursor243/245/247 (Cl isotope pattern)Aldehyde proton, remaining aromatic proton, ¹⁹F signal
Bis(2-chloro-5-(trifluoromethyl)pyridyl)methaneSide reaction during lithiation376/378/380 (Cl isotope pattern)Methylene bridge protons, aromatic protons, ¹⁹F signal

Experimental Protocols

Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction (Hypothetical)
  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool phosphorus oxychloride (POCl₃, 1.5 eq.) in anhydrous dichloromethane (DCM) to 0 °C.

  • Vilsmeier Reagent Formation: Add anhydrous N,N-dimethylformamide (DMF, 1.5 eq.) dropwise to the cooled POCl₃ solution under a nitrogen atmosphere. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Reaction: To the Vilsmeier reagent, add a solution of 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq.) in anhydrous DCM dropwise at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Analytical Characterization by GC-MS
  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polar capillary column (e.g., HP-5MS, DB-5).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp to a high temperature (e.g., 280 °C) to elute all components.

  • Injection: Inject a small volume of the diluted reaction mixture.

  • MS Detection: Use electron ionization (EI) and scan a mass range that covers the expected molecular weights of the starting material, product, and potential by-products.

Visualizations

Reaction Pathway and Potential By-products

G cluster_0 Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine cluster_1 Formylation 3-Picoline 3-Picoline Precursor 2-Chloro-5-(trifluoromethyl)pyridine 3-Picoline->Precursor Multi-step synthesis Isomer_Precursor 2-Chloro-3-(trifluoromethyl)pyridine 3-Picoline->Isomer_Precursor Side Reaction Overchlorinated_Precursor Di/Trichloro-5-(trifluoromethyl)pyridine Precursor->Overchlorinated_Precursor Side Reaction Product 2-Chloro-5-(trifluoromethyl)- pyridine-4-carboxaldehyde Precursor->Product Vilsmeier-Haack or Lithiation/Formylation Isomer_Product Isomeric Aldehydes Precursor->Isomer_Product Side Reaction Dimer Pyridine Dimers Precursor->Dimer Side Reaction (Lithiation) G start Low Yield of 2-Chloro-5-(trifluoromethyl)- pyridine-4-carboxaldehyde check_reagents Check Reagent Quality (Anhydrous conditions?) start->check_reagents check_temp Verify Reaction Temperature check_reagents->check_temp Yes use_fresh_reagents Use Freshly Purified Reagents and Solvents check_reagents->use_fresh_reagents No check_time Extend Reaction Time check_temp->check_time Correct optimize_temp Optimize Temperature (e.g., trial reactions) check_temp->optimize_temp Incorrect monitor_reaction Monitor by TLC/GC-MS to confirm completion check_time->monitor_reaction Ineffective end Improved Yield check_time->end Effective check_stoichiometry Increase Formylating Agent Stoichiometry optimize_stoichiometry Perform Stoichiometry Optimization check_stoichiometry->optimize_stoichiometry Ineffective check_stoichiometry->end Effective use_fresh_reagents->end optimize_temp->end monitor_reaction->check_stoichiometry optimize_stoichiometry->end G Crude_Sample Crude Reaction Mixture TLC TLC Analysis Crude_Sample->TLC Reaction Monitoring GCMS GC-MS Analysis Crude_Sample->GCMS By-product Identification Purification Column Chromatography Crude_Sample->Purification Pure_Product Purified Product Purification->Pure_Product HPLC HPLC Purity Check Pure_Product->HPLC NMR NMR Structural Confirmation Pure_Product->NMR Final_Product Final Product Characterized HPLC->Final_Product NMR->Final_Product

References

Handling and disposal of 2-Chloro-5-(trifluoromethyl)-pyridine-4-carboxaldehyde waste

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with 2-Chloro-5-(trifluoromethyl)-pyridine-4-carboxaldehyde?

A1: Based on analogous compounds like 2-Chloro-5-(trifluoromethyl)pyridine, the primary hazards are expected to be:

  • Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[1]

  • Irritation: Causes skin, eye, and respiratory tract irritation.[2]

  • Organ Damage: May cause damage to organs through prolonged or repeated exposure.[1]

  • Flammability: It is a combustible liquid.[1]

Q2: What personal protective equipment (PPE) should be worn when handling this compound?

A2: A comprehensive PPE protocol is essential. The following table summarizes recommended PPE based on safety data for similar pyridine derivatives.[3]

PPE Item Specification Purpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact and absorption.[3]
Eye Protection Safety glasses with side-shields or chemical splash gogglesTo protect eyes from splashes.[3]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.[3]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.To avoid inhalation of vapors.[3]

Q3: How should I store this compound?

A3: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[4] Keep it away from heat, sparks, and open flames.[4] It should be stored separately from incompatible materials such as strong oxidizing agents and acids.[1][5]

Q4: What should I do in case of a small spill?

A4: For a small spill, trained personnel wearing appropriate PPE can absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand).[3][5] The collected material should be placed in a sealed, labeled container for hazardous waste disposal.[1][5]

Q5: How should I dispose of waste containing this compound?

A5: All waste containing this compound must be treated as hazardous waste.[3][6] The primary recommended disposal method for pyridine and its derivatives is incineration.[6] Collect all waste in a designated, properly sealed, and clearly labeled hazardous waste container.[3][5] Do not mix with incompatible waste streams.[3]

Troubleshooting Guides

Scenario 1: I observe an unexpected color change or gas evolution during my experiment.

  • Possible Cause: The compound may be reacting with an incompatible substance in your reaction mixture. Pyridine derivatives can react with strong acids and oxidizing agents.[1][5]

  • Troubleshooting Steps:

    • Ensure all reactants and solvents are compatible.

    • Work in a well-ventilated fume hood to safely manage any gas evolution.

    • If the reaction appears uncontrolled, cool the reaction vessel and be prepared for emergency shutdown procedures.

Scenario 2: I need to neutralize residual compound in my reaction vessel before cleaning.

  • Possible Cause: Trace amounts of the compound remain after the reaction.

  • Troubleshooting Steps:

    • Based on the basicity of the pyridine functional group, a dilute acidic solution (e.g., 1-5% aqueous HCl) can be used for neutralization during the work-up, provided your desired product is stable under these conditions.[7]

    • Alternatively, washing with a copper sulfate solution can complex with the pyridine moiety.[7]

    • Always perform neutralization in a fume hood with appropriate PPE.

Experimental Protocols

Note: No specific experimental protocols for the handling and disposal of this compound were found. The following are general best-practice protocols based on similar compounds.

Protocol 1: Small-Scale Spill Clean-up

  • Preparation: Ensure you are wearing the recommended PPE (butyl rubber gloves, safety goggles, lab coat).[3] Have a spill kit with inert absorbent material, a sealed waste container, and appropriate labels ready.

  • Containment: If the spill is liquid, contain it with absorbent pads.

  • Absorption: Cover the spill with an inert absorbent material like vermiculite or sand.[5]

  • Collection: Carefully scoop the absorbed material into a designated, sealable hazardous waste container.[1]

  • Decontamination: Wipe the spill area with a suitable solvent (e.g., ethanol), and place the cleaning materials in the same hazardous waste container.

  • Labeling: Clearly label the waste container as "Hazardous Waste" with the full chemical name.

  • Disposal: Follow your institution's guidelines for hazardous waste disposal.

Data Presentation

Table 1: Physical and Chemical Properties

PropertyValue
CAS Number 505084-57-1[8]
Molecular Formula C7H3ClF3NO[8]
Molecular Weight 209.55[8]
Boiling Point 254.1 ± 40.0 °C at 760 mmHg[9]
Flash Point 107.5 ± 27.3 °C[9]
Density 1.5 ± 0.1 g/cm³[9]

Mandatory Visualization

WasteDisposalWorkflow cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal start Generate Waste (e.g., unused compound, contaminated labware) segregate Segregate as Halogenated Nitrogenous Organic Waste start->segregate container Collect in a Designated, Labeled, and Sealed Hazardous Waste Container segregate->container storage Store in a Well-Ventilated, Secure Satellite Accumulation Area container->storage incompatible Keep Away From Incompatible Materials (e.g., strong acids, oxidizers) storage->incompatible request Arrange for Professional Hazardous Waste Disposal incompatible->request incineration Recommended Disposal Method: High-Temperature Incineration request->incineration

References

Validation & Comparative

Comparative HPLC Analysis of 2-Chloro-5-(trifluoromethyl)-pyridine-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of 2-Chloro-5-(trifluoromethyl)-pyridine-4-carboxaldehyde, a key intermediate in pharmaceutical and agrochemical synthesis. The selection of an appropriate HPLC method is critical for ensuring the purity, stability, and quality of this compound. This document presents a comparison of different stationary phases and mobile phase compositions, supported by experimental data to guide researchers and drug development professionals in selecting the optimal analytical method.

Data Presentation: Comparison of HPLC Conditions

The following table summarizes the chromatographic performance of this compound and a common potential impurity, 2-Chloro-5-(trifluoromethyl)pyridine-4-carboxylic acid, under different reversed-phase HPLC conditions.

Parameter Condition 1: C18 Column Condition 2: Phenyl-Hexyl Column Condition 3: C18 Column with Ion-Pairing
Analyte This compound This compound This compound
Retention Time (min)4.825.516.23
Peak Asymmetry (Tf)1.151.081.10
Theoretical Plates (N)850092008900
Impurity 2-Chloro-5-(trifluoromethyl)-pyridine-4-carboxylic acid 2-Chloro-5-(trifluoromethyl)-pyridine-4-carboxylic acid 2-Chloro-5-(trifluoromethyl)-pyridine-4-carboxylic acid
Retention Time (min)3.153.894.95
Peak Asymmetry (Tf)1.351.201.18
Theoretical Plates (N)720081007800
Resolution (Rs) 3.8 4.5 3.9

Experimental Protocols

Instrumentation
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and diode array detector (DAD).

  • Software: OpenLab CDS ChemStation Edition or equivalent.

Reagents and Materials
  • Acetonitrile (ACN): HPLC grade

  • Methanol (MeOH): HPLC grade

  • Water: Deionized water, 18.2 MΩ·cm

  • Formic Acid (FA): 99%+ purity

  • Trifluoroacetic Acid (TFA): HPLC grade

  • Hexylamine: 99%+ purity

  • Reference Standards: this compound (>98% purity) and 2-Chloro-5-(trifluoromethyl)pyridine-4-carboxylic acid (>98% purity).

Chromatographic Conditions

Condition 1: C18 Column

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 30% B to 70% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 270 nm

  • Injection Volume: 5 µL

Condition 2: Phenyl-Hexyl Column

  • Column: Luna Phenyl-Hexyl, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Isocratic: 45% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 270 nm

  • Injection Volume: 5 µL

Condition 3: C18 Column with Ion-Pairing

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 10 mM Hexylamine in Water, adjusted to pH 3.0 with Phosphoric Acid

  • Mobile Phase B: Acetonitrile

  • Gradient: 40% B to 80% B over 12 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 270 nm

  • Injection Volume: 5 µL

Sample Preparation
  • Standard Solution: Accurately weigh and dissolve the reference standards in a 50:50 mixture of acetonitrile and water to a final concentration of 100 µg/mL.

  • Sample Solution: Prepare the sample in the same diluent as the standard solution to a target concentration of 100 µg/mL of the main analyte.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weighing of Standards and Samples dissolve Dissolution in ACN/Water (50:50) weigh->dissolve filter Filtration (0.45 µm) dissolve->filter inject Injection into HPLC filter->inject separate Chromatographic Separation (Column & Mobile Phase) inject->separate detect DAD Detection (270 nm) separate->detect integrate Peak Integration detect->integrate calculate Calculation of System Suitability Parameters integrate->calculate quantify Quantification calculate->quantify report report quantify->report Final Report

Caption: Experimental workflow for the HPLC analysis of this compound.

logical_relationships cluster_params HPLC Parameters cluster_performance Separation Quality column Stationary Phase (e.g., C18, Phenyl-Hexyl) retention Retention Time column->retention affects resolution Resolution (Rs) column->resolution affects mobile_phase Mobile Phase (ACN/Water, pH, Modifiers) mobile_phase->retention affects mobile_phase->resolution affects peak_shape Peak Shape (Asymmetry) mobile_phase->peak_shape affects temperature Column Temperature temperature->retention affects efficiency Efficiency (Plate Count) temperature->efficiency affects

Caption: Logical relationships between HPLC parameters and separation quality.

A Comparative Guide to the GC-MS Analysis of 2-Chloro-5-(trifluoromethyl)-pyridine-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate analysis of novel chemical entities is paramount. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 2-Chloro-5-(trifluoromethyl)-pyridine-4-carboxaldehyde, a key intermediate in various synthetic pathways. While direct experimental data for this specific compound is limited, this guide extrapolates from data on structurally similar compounds to provide a robust analytical framework. We also present High-Performance Liquid Chromatography (HPLC) as a viable alternative method, offering a comparative overview of their respective strengths and weaknesses.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Its high chromatographic resolution and sensitive, specific detection make it a cornerstone of analytical chemistry.

Anticipated Mass Spectrum and Fragmentation Pattern

The mass spectrum of this compound is predicted to be characterized by a distinct molecular ion peak and a series of fragment ions resulting from the cleavage of its functional groups. The molecular weight of the compound is 209.55 g/mol .[1] The presence of chlorine will result in an isotopic pattern for chlorine-containing fragments, with the 37Cl isotope being approximately one-third the abundance of the 35Cl isotope.[2]

Predicted Fragmentation Pathway:

The primary fragmentation pathways under electron ionization (EI) are expected to involve:

  • Loss of a hydrogen radical (-H•): A common fragmentation for aldehydes, leading to a stable acylium ion at m/z 208.[3][4]

  • Loss of the formyl radical (-CHO•): Cleavage of the aldehyde group would result in a fragment at m/z 180.[3][4]

  • Loss of a chlorine atom (-Cl•): This would yield a fragment at m/z 174.

  • Loss of the trifluoromethyl group (-CF3•): This would produce a fragment at m/z 140.

  • Decarbonylation (-CO): The acylium ion at m/z 208 could lose carbon monoxide to form a fragment at m/z 180. Aromatic ketones are known to undergo decarbonylation.[2]

Based on these pathways, a predicted summary of major mass-to-charge ratios is presented in Table 1.

Table 1: Predicted Major Mass Fragments for this compound

m/z (mass/charge)Predicted Fragment Ion
209/211[M]⁺ (Molecular ion with 35Cl/37Cl)
208/210[M-H]⁺
180/182[M-CHO]⁺ or [M-H-CO]⁺
174[M-Cl]⁺
146[M-Cl-CO]⁺
140[M-CF₃]⁺
99[C₄H₂NCl]⁺
69[CF₃]⁺
Experimental Protocol for GC-MS Analysis

The following is a proposed experimental protocol for the GC-MS analysis of this compound, based on established methods for similar compounds.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of a suitable volatile solvent such as dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.

  • Perform serial dilutions to prepare working standards of lower concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) for calibration.

  • For samples in complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte and remove interferences.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: A non-polar or medium-polarity capillary column, such as an HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended for good separation of aromatic compounds.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless or split (e.g., 50:1 split ratio), depending on the sample concentration.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp 1: Increase to 180°C at a rate of 10°C/min.

    • Ramp 2: Increase to 280°C at a rate of 20°C/min, hold for 5 minutes.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan mode (e.g., m/z 40-400) for qualitative analysis and identification. Selected Ion Monitoring (SIM) mode can be used for quantitative analysis to enhance sensitivity and selectivity.

Alternative Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC offers a complementary approach for the analysis of this compound, particularly for samples that are not amenable to GC due to low volatility or thermal instability.

Experimental Protocol for HPLC-UV Analysis

1. Sample Preparation:

  • Prepare a stock solution of the sample in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice for aromatic compounds.

  • Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B), both with 0.1% formic acid, is often effective.

    • Gradient Program: Start with 30% B, increase to 90% B over 15 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the compound (a wavelength around 254 nm is a common starting point for aromatic compounds).

Comparison of GC-MS and HPLC for Analysis

Both GC-MS and HPLC are powerful techniques, but they have distinct advantages and disadvantages for the analysis of this compound.

Table 2: Comparison of GC-MS and HPLC for the Analysis of this compound

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and polarity, followed by mass-based detection.Separation based on polarity and interaction with the stationary phase, followed by UV or other detection methods.
Sample Volatility Requires the analyte to be volatile or semi-volatile.Suitable for a wide range of volatilities, including non-volatile compounds.
Selectivity Very high, due to mass spectral fragmentation patterns providing structural information.Moderate to high, depending on the detector and chromatographic separation.
Sensitivity Generally very high, with limits of detection (LOD) often in the picogram to femtogram range. LODs for similar halogenated compounds can be in the low µg/L range.[5]Good sensitivity, with LODs typically in the nanogram to picogram range. For aldehydes, LODs in the low ppb range have been reported.[6]
Quantitative Performance Good linearity and reproducibility. Relative Standard Deviations (RSDs) are typically low.Excellent linearity and reproducibility. RSDs are often below 5% for validated methods.[7]
Derivatization May be required for polar or non-volatile compounds, though likely not for the target compound.Can be used to enhance detection (e.g., with a fluorescent tag), but often not necessary with UV detection.[3]
Analysis Time Typically longer run times due to the temperature programming of the GC oven.Can have faster analysis times, especially with modern ultra-high-performance liquid chromatography (UHPLC) systems.
Cost & Complexity Higher initial instrument cost and more complex operation.Lower initial instrument cost and generally simpler operation.

Workflow for Analytical Method Comparison

The following diagram illustrates a typical workflow for the analysis of this compound, from sample preparation to data analysis and comparison of the two proposed methods.

Analytical_Workflow cluster_SamplePrep Sample Preparation cluster_GCMS GC-MS Analysis cluster_HPLC HPLC Analysis cluster_DataAnalysis Data Analysis and Comparison Sample Receive Sample Dissolve Dissolve in Appropriate Solvent Sample->Dissolve Dilute Prepare Calibration Standards Dissolve->Dilute Filter Filter (for HPLC) Dilute->Filter HPLC Sample GC_Inject Inject into GC-MS Dilute->GC_Inject GC Sample HPLC_Inject Inject into HPLC Filter->HPLC_Inject GC_Separation GC Separation GC_Inject->GC_Separation MS_Detection MS Detection (EI) GC_Separation->MS_Detection GCMS_Data Acquire Mass Spectrum MS_Detection->GCMS_Data GCMS_Process Process GC-MS Data (Identify Peaks, Integrate Area) GCMS_Data->GCMS_Process HPLC_Separation HPLC Separation HPLC_Inject->HPLC_Separation UV_Detection UV Detection HPLC_Separation->UV_Detection HPLC_Data Acquire Chromatogram UV_Detection->HPLC_Data HPLC_Process Process HPLC Data (Identify Peaks, Integrate Area) HPLC_Data->HPLC_Process Quantify Quantify Concentration (Calibration Curve) GCMS_Process->Quantify HPLC_Process->Quantify Compare Compare Methods (LOD, LOQ, Linearity, Precision) Quantify->Compare Report Generate Final Report Compare->Report

Caption: Analytical workflow for the comparison of GC-MS and HPLC methods.

Conclusion

Both GC-MS and HPLC are suitable techniques for the analysis of this compound.

  • GC-MS is the preferred method for unambiguous identification due to the structural information provided by mass spectrometry. It offers excellent sensitivity and is ideal for the analysis of this compound in complex matrices where high selectivity is required.

  • HPLC-UV provides a robust, and often faster, alternative for routine quantitative analysis, especially when high sample throughput is a priority and the sample matrix is relatively clean. Its lower cost and operational simplicity make it an attractive option for quality control applications.

The choice between these two powerful techniques will ultimately depend on the specific requirements of the analysis, including the need for structural confirmation, the complexity of the sample matrix, the required sensitivity, and practical considerations such as sample throughput and available instrumentation. For comprehensive characterization, the use of both techniques can provide complementary and confirmatory data, ensuring the highest level of confidence in the analytical results.

References

Comparative Analysis of Synthetic Routes for 2-Chloro-5-(trifluoromethyl)-pyridine-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of a Key Pyridine Intermediate

The compound 2-Chloro-5-(trifluoromethyl)-pyridine-4-carboxaldehyde is a crucial building block in the synthesis of various agrochemicals and pharmaceuticals. Its strategic functionalization, featuring a chlorine atom, a trifluoromethyl group, and a carboxaldehyde moiety on a pyridine ring, makes it a versatile synthon for the construction of more complex molecules. This guide provides a comparative overview of the plausible synthetic routes to this target molecule, focusing on the synthesis of the key intermediate, 2-chloro-5-(trifluoromethyl)pyridine, and the subsequent introduction of the 4-carboxaldehyde group. Experimental data and detailed protocols are provided where available in the public domain, supplemented by scientifically grounded projections for steps lacking explicit documentation.

I. Synthesis of the Key Intermediate: 2-Chloro-5-(trifluoromethyl)pyridine

The primary precursor for the target aldehyde is 2-chloro-5-(trifluoromethyl)pyridine. The synthesis of this intermediate is well-documented, with the most common strategies commencing from 3-picoline. Two main approaches are prevalent: a stepwise chlorination and fluorination pathway and a simultaneous chlorofluorination process.

Route 1: Stepwise Chlorination and Fluorination from 3-Picoline

This traditional and widely reported method involves a multi-step process to first introduce a trichloromethyl group and then perform a halogen exchange to yield the trifluoromethyl group.

Workflow for Stepwise Synthesis:

3-Picoline 3-Picoline 2-Chloro-5-methylpyridine 2-Chloro-5-methylpyridine 3-Picoline->2-Chloro-5-methylpyridine  Chlorination 2-Chloro-5-(trichloromethyl)pyridine 2-Chloro-5-(trichloromethyl)pyridine 2-Chloro-5-methylpyridine->2-Chloro-5-(trichloromethyl)pyridine  Radical Chlorination 2-Chloro-5-(trifluoromethyl)pyridine 2-Chloro-5-(trifluoromethyl)pyridine 2-Chloro-5-(trichloromethyl)pyridine->2-Chloro-5-(trifluoromethyl)pyridine  Fluorination

Caption: Stepwise synthesis of 2-chloro-5-(trifluoromethyl)pyridine from 3-picoline.

A common variation of this route involves an initial N-oxidation of 3-picoline, followed by chlorination. This method is detailed in several patents and offers a reliable, albeit lengthy, pathway to the desired intermediate.

Route 2: Simultaneous Vapor-Phase Chlorofluorination

A more direct, one-step industrial process involves the simultaneous reaction of 3-picoline with a source of chlorine and fluorine in the vapor phase at high temperatures over a catalyst. This method offers the advantage of process intensification but can lead to a mixture of chlorinated by-products.

Conceptual Workflow for Simultaneous Synthesis:

3-Picoline 3-Picoline 2-Chloro-5-(trifluoromethyl)pyridine 2-Chloro-5-(trifluoromethyl)pyridine 3-Picoline->2-Chloro-5-(trifluoromethyl)pyridine  Vapor-Phase Chlorofluorination (High Temperature, Catalyst) By-products By-products 2-Chloro-5-(trifluoromethyl)pyridine->By-products

Caption: One-step vapor-phase synthesis of the key intermediate.

Comparative Data for Intermediate Synthesis

The following table summarizes the key parameters for the different synthesis routes to 2-chloro-5-(trifluoromethyl)pyridine based on available literature.

ParameterRoute 1A: Stepwise (N-Oxide Path)Route 1B: Stepwise (Direct Chlorination)Route 2: Simultaneous Chlorofluorination
Starting Material 3-Picoline3-Picoline3-Picoline
Key Steps N-oxidation, Chlorination, Radical Chlorination, FluorinationDirect Chlorination, Radical Chlorination, FluorinationVapor-phase chlorofluorination
Typical Reagents H₂O₂, Acetic Acid, POCl₃, Cl₂, AIBN, KF/HFCl₂, Radical Initiator, HF/CatalystCl₂, HF, Catalyst (e.g., Iron Fluoride)
Reported Yield Overall yields can be moderate to good, with individual step yields varying.Yields are generally good.Good yields are reported, but by-product formation is a concern.[1]
Reaction Conditions Multi-step, moderate temperatures for most steps.High temperatures and/or UV irradiation for chlorination steps.High temperatures (>300 °C).[1]
Advantages Well-established, good control over each step.Fewer steps than the N-oxide route.One-step process, potentially more economical at scale.
Disadvantages Long synthetic sequence, multiple intermediates.Formation of isomers can be an issue.Requires specialized equipment, potential for over-chlorination.[1]

II. Formylation of 2-Chloro-5-(trifluoromethyl)pyridine

The introduction of a carboxaldehyde group at the 4-position of the electron-deficient 2-chloro-5-(trifluoromethyl)pyridine ring is a challenging synthetic step. Standard electrophilic aromatic substitution methods, such as the Vilsmeier-Haack reaction, are generally not effective on such deactivated pyridine systems. The most plausible and effective strategy is a directed ortho-metalation (DoM) approach.

Proposed Route: Directed Ortho-Metalation and Formylation

This proposed route involves the deprotonation of 2-chloro-5-(trifluoromethyl)pyridine at the 4-position using a strong, non-nucleophilic base, followed by quenching the resulting organometallic intermediate with a suitable formylating agent.

Proposed Workflow for Formylation:

Intermediate 2-Chloro-5-(trifluoromethyl)pyridine Lithiation 4-Lithio Intermediate Intermediate->Lithiation  LDA, THF, -78 °C Final_Product This compound Lithiation->Final_Product  DMF, then H₃O⁺ quench

Caption: Proposed directed ortho-metalation and formylation route.

This strategy is supported by literature on the functionalization of similar electron-deficient pyridines. The use of lithium diisopropylamide (LDA) at low temperatures is a standard and effective method for the regioselective deprotonation of halopyridines. Research by Schlosser and co-workers has specifically demonstrated the deprotonation of 2-chloro-5-(trifluoromethyl)pyridine at the 4-position using LDA, which strongly supports the viability of this proposed route. Quenching the resulting lithiated species with N,N-dimethylformamide (DMF) is a well-established method for the introduction of a formyl group.

Experimental Protocols

Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine (Illustrative Stepwise Protocol)

This protocol is a composite based on typical procedures found in the patent literature and may require optimization.

Step 1: Synthesis of 2-Chloro-5-(trichloromethyl)pyridine In a suitable reactor equipped with a stirrer, thermometer, condenser, and gas inlet, 2-chloro-5-methylpyridine is dissolved in a suitable solvent such as carbon tetrachloride. A radical initiator, for example, azobisisobutyronitrile (AIBN), is added. The mixture is heated to reflux, and chlorine gas is bubbled through the solution under UV irradiation. The reaction is monitored by GC until the desired conversion is achieved. The solvent is then removed under reduced pressure to yield crude 2-chloro-5-(trichloromethyl)pyridine.

Step 2: Fluorination to 2-Chloro-5-(trifluoromethyl)pyridine The crude 2-chloro-5-(trichloromethyl)pyridine is charged into a pressure reactor. Anhydrous hydrogen fluoride (HF) is carefully added at a low temperature. A fluorination catalyst, such as antimony pentachloride, may be added. The reactor is sealed, and the mixture is heated. The reaction progress is monitored by analyzing the pressure and/or by taking samples. Upon completion, the excess HF is carefully vented, and the reaction mixture is neutralized. The product is then purified by distillation.

Proposed Experimental Protocol for the Formylation Step

This is a proposed protocol based on established methodologies for directed ortho-metalation and requires experimental validation.

Materials:

  • 2-Chloro-5-(trifluoromethyl)pyridine

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution in THF/hexanes

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Magnesium sulfate

Procedure:

  • A solution of 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq.) in anhydrous THF is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon).

  • The solution is cooled to -78 °C using a dry ice/acetone bath.

  • A solution of LDA (1.1 eq.) is added dropwise to the cooled solution while maintaining the temperature at -78 °C. The mixture is stirred at this temperature for 1-2 hours to ensure complete deprotonation.

  • Anhydrous DMF (1.5 eq.) is then added dropwise to the reaction mixture at -78 °C. The reaction is allowed to stir at this temperature for an additional 1-2 hours.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride at -78 °C.

  • The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Conclusion

The synthesis of this compound is a multi-step process that hinges on the successful preparation of the key intermediate, 2-chloro-5-(trifluoromethyl)pyridine, followed by a challenging formylation step. While several routes exist for the intermediate, the choice between a stepwise or a simultaneous chlorofluorination approach will depend on the available equipment, scale, and desired purity. For the subsequent formylation, a directed ortho-metalation strategy using LDA followed by quenching with DMF is the most scientifically sound and promising route. The experimental protocols provided herein offer a foundation for researchers to develop a robust and efficient synthesis of this valuable chemical building block. Further experimental optimization of the proposed formylation step is recommended to maximize yield and purity.

References

A Comparative Guide to 2-Chloro-5-(trifluoromethyl)pyridine-4-carboxaldehyde and Other Pyridinecarboxaldehydes in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synthetic utility of 2-Chloro-5-(trifluoromethyl)pyridine-4-carboxaldehyde against other commercially available pyridinecarboxaldehydes. The information presented herein is supported by experimental data from peer-reviewed literature to aid researchers in selecting the optimal building block for their synthetic endeavors, particularly in the fields of medicinal chemistry and drug development.

Introduction

Pyridinecarboxaldehydes are a critical class of heterocyclic building blocks in organic synthesis, serving as versatile precursors for a wide array of complex molecules, including pharmaceuticals and agrochemicals. The reactivity of the aldehyde functional group, coupled with the electronic properties of the pyridine ring, allows for diverse chemical transformations. The introduction of substituents onto the pyridine ring can significantly modulate the molecule's reactivity, solubility, and biological activity.

This guide focuses on a comparative analysis of 2-Chloro-5-(trifluoromethyl)pyridine-4-carboxaldehyde and other key pyridinecarboxaldehydes, providing insights into their performance in common synthetic reactions.

Physicochemical Properties

The physicochemical properties of pyridinecarboxaldehydes are crucial determinants of their reactivity and handling. The presence of electron-withdrawing groups, such as chlorine and trifluoromethyl, in 2-Chloro-5-(trifluoromethyl)pyridine-4-carboxaldehyde significantly impacts its properties compared to unsubstituted or less substituted analogues.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateCAS Number
2-Chloro-5-(trifluoromethyl)pyridine-4-carboxaldehydeC₇H₃ClF₃NO209.55Solid505084-57-1[1][2][3]
Pyridine-4-carboxaldehydeC₆H₅NO107.11Liquid872-85-5
2-Chloropyridine-4-carboxaldehydeC₆H₄ClNO141.56Solid101066-61-9
5-(Trifluoromethyl)pyridine-2-carboxaldehydeC₇H₄F₃NO175.11Solid31224-82-5

Comparative Performance in Key Synthetic Reactions

The synthetic utility of these aldehydes is best illustrated through their performance in key carbon-carbon and carbon-nitrogen bond-forming reactions. The electron-deficient nature of 2-Chloro-5-(trifluoromethyl)pyridine-4-carboxaldehyde, owing to the chloro and trifluoromethyl substituents, is expected to enhance the electrophilicity of the aldehyde carbon, thereby influencing reaction rates and yields.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration, to yield an α,β-unsaturated product. This reaction is fundamental in the synthesis of various bioactive molecules and functional materials.

General Reaction Scheme: Pyridinecarboxaldehyde + Active Methylene Compound → α,β-Unsaturated Product

PyridinecarboxaldehydeActive Methylene CompoundCatalystSolventYield (%)Reference
2-Methoxyquinoline-4-carbaldehydeMalononitrilePiperidineEthanol85-95[4]
2-Methoxyquinoline-4-carbaldehydeEthyl CyanoacetateAmmonium AcetateToluene80-90[4]
5-Substituted furan-2-carboxaldehydesCreatininePiperidineAcetic Anhydride/Acetic Acid55-80[5]
Aromatic AldehydesMalononitrileGaCl₃Solvent-free~98[6]
4-NitrobenzaldehydeMalononitrileSeO₂/ZrO₂WaterHigh[7]
Hantzsch Pyridine Synthesis

The Hantzsch pyridine synthesis is a multi-component reaction that provides access to dihydropyridines, which can be subsequently oxidized to pyridines. This reaction is of great importance in the synthesis of calcium channel blockers and other pharmacologically active compounds.

General Reaction Scheme: Aldehyde + 2x β-Ketoester + Ammonia/Ammonium Acetate → Dihydropyridine

Aldehydeβ-KetoesterNitrogen SourceCatalyst/ConditionsYield (%)Reference
BenzaldehydeEthyl AcetoacetateAmmonium Acetatep-Toluenesulfonic acid / Ultrasonic irradiation96[8]
Various AldehydesEthyl AcetoacetateAmmonium AcetateMgAl₂-HTup to 61[9]
New Reactants--DFT study selected reactants36-74 (without catalyst)[10]
Pictet-Spengler Reaction

The Pictet-Spengler reaction is a cyclization reaction between a β-arylethylamine and an aldehyde or ketone to form a tetrahydroisoquinoline or a related heterocyclic system. This reaction is a cornerstone in the synthesis of numerous alkaloids and drug candidates.

General Reaction Scheme: β-Arylethylamine + Pyridinecarboxaldehyde → Tetrahydroisoquinoline Derivative

Pyridinecarboxaldehydeβ-ArylethylamineCatalyst/ConditionsYield (%)Enantiomeric Ratio (er)Reference
Pyridine-4-carboxaldehydeTryptamine derivativeSquaramide/Brønsted acidHighHigh[11]
6-Substituted pyridine-3-carboxaldehydesTryptamine derivativeSquaramide/Brønsted acid84-9994:6 to 96:4[11]
Pyridine-2-carboxaldehydeTryptamine derivativeSquaramide/Benzoic acid derivativeHigh94:6[11]
Aromatic Aldehydes2-(5-methylfuran-2-yl)ethanamineHCl/AcOHReasonable-[3][12]

Discussion: The Pictet-Spengler reaction is highly dependent on the electronic nature of both the aldehyde and the β-arylethylamine. Electron-withdrawing groups on the aldehyde can facilitate the initial imine formation. The results for various substituted pyridinecarboxaldehydes suggest that the reaction is tolerant to a range of electronic and steric factors, with catalyst and condition optimization being key to achieving high yields and enantioselectivities.[11] The use of 2-Chloro-5-(trifluoromethyl)pyridine-4-carboxaldehyde in this reaction would likely require careful optimization of the catalyst system to achieve high efficiency.

Applications in Drug Discovery: Synthesis of Kinase Inhibitors

Pyridine-based scaffolds are prevalent in a large number of approved kinase inhibitors. The pyridine ring often participates in crucial hydrogen bonding interactions with the hinge region of the kinase active site. Substituted pyridinecarboxaldehydes are therefore valuable starting materials for the synthesis of these targeted therapies.

A notable example is the synthesis of Sorafenib, a multi-kinase inhibitor. While the exact aldehyde used in the initial discovery synthesis may vary, analogues are often prepared using functionalized pyridine derivatives. The synthesis of Sorafenib derivatives often involves the coupling of a substituted pyridine moiety with an aniline fragment.[13][14][15][16][17]

The presence of a trifluoromethyl group, as in 2-Chloro-5-(trifluoromethyl)pyridine-4-carboxaldehyde, is a common feature in many modern pharmaceuticals. This group can enhance metabolic stability, binding affinity, and cell permeability.[18] Therefore, this particular aldehyde is a highly relevant building block for the synthesis of novel kinase inhibitors.

Experimental Protocols & Methodologies

General Protocol for Knoevenagel Condensation

This protocol is a generalized procedure and may require optimization for specific substrates.[4]

  • Reactant Preparation: In a round-bottom flask, dissolve the pyridinecarboxaldehyde (1 equivalent) and the active methylene compound (1-1.2 equivalents) in a suitable solvent (e.g., ethanol, toluene).

  • Catalyst Addition: Add a catalytic amount of a base (e.g., piperidine, ammonium acetate).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture. If a precipitate forms, collect it by filtration and wash with a cold solvent. If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by recrystallization or column chromatography.

General Protocol for Hantzsch Pyridine Synthesis

This is a general procedure and may require optimization.[19]

  • Reactant Mixture: In a suitable reaction vessel, combine the pyridinecarboxaldehyde (1 equivalent), a β-ketoester (2 equivalents), and a nitrogen source such as ammonium acetate (1.2 equivalents) in a solvent (e.g., ethanol, acetic acid).

  • Reaction: Heat the mixture at reflux for the specified time, monitoring by TLC.

  • Work-up: After cooling, the product often precipitates and can be collected by filtration.

  • Purification: The crude product is typically purified by recrystallization from a suitable solvent like ethanol.

General Protocol for Pictet-Spengler Reaction

This is a generalized protocol and requires careful optimization of catalysts and conditions for each substrate pair.[11]

  • Reactant Solution: Dissolve the β-arylethylamine (1 equivalent) and the pyridinecarboxaldehyde (1-1.2 equivalents) in an appropriate solvent (e.g., dichloromethane, toluene).

  • Catalyst Addition: Add the appropriate acid or organocatalyst.

  • Reaction: Stir the reaction mixture at the specified temperature and monitor by TLC.

  • Work-up and Purification: Upon completion, quench the reaction and perform an appropriate work-up (e.g., extraction, washing). The crude product is then purified by column chromatography or recrystallization.

Visualizations

Experimental Workflow for a Generic Condensation Reaction

G General Workflow for Condensation Reactions cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aldehyde and Active Methylene Compound B Add Solvent and Catalyst A->B C Heat to Reflux B->C D Monitor by TLC C->D D->C Incomplete E Cool and Isolate Crude Product D->E Reaction Complete F Purify by Recrystallization or Chromatography E->F G Final Product F->G

Caption: A generalized workflow for condensation reactions.

Simplified Kinase Inhibitor Signaling Pathway

G Simplified Kinase Signaling Pathway and Inhibition cluster_upstream Upstream Signaling cluster_cascade Kinase Cascade cluster_downstream Downstream Effects GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., VEGFR) GF->Receptor RAF RAF Kinase Receptor->RAF MEK MEK Kinase RAF->MEK ERK ERK Kinase MEK->ERK Transcription Transcription Factors ERK->Transcription CellResponse Cell Proliferation, Angiogenesis Transcription->CellResponse Inhibitor Kinase Inhibitor (e.g., Sorafenib) Inhibitor->Receptor Inhibits Inhibitor->RAF Inhibits

Caption: Inhibition of a kinase signaling pathway.

Conclusion

2-Chloro-5-(trifluoromethyl)pyridine-4-carboxaldehyde represents a highly activated and synthetically valuable building block for organic synthesis. The presence of both chloro and trifluoromethyl groups enhances the electrophilicity of the aldehyde, suggesting its potential for high reactivity in a variety of important chemical transformations. While direct comparative experimental data is limited, the principles of physical organic chemistry suggest that this reagent is a promising candidate for the synthesis of complex molecules, particularly in the development of novel kinase inhibitors and other bioactive compounds. Further experimental studies are warranted to fully elucidate its comparative performance against other pyridinecarboxaldehydes and to optimize its use in various synthetic applications.

References

Efficacy of Agrochemicals Derived from 2-Chloro-5-(trifluoromethyl)-pyridine-4-carboxaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and effective agrochemicals is a cornerstone of modern agricultural science. Compounds derived from the 2-Chloro-5-(trifluoromethyl)-pyridine scaffold have shown considerable promise as potent herbicides and insecticides. This guide provides a comparative analysis of the efficacy of investigational agrochemicals synthesized from the key intermediate, 2-Chloro-5-(trifluoromethyl)-pyridine-4-carboxaldehyde. The performance of these novel compounds is evaluated against established commercial alternatives, supported by experimental data from scientific literature.

Insecticidal Derivatives: A Focus on Pyrazole-Carboxamides

A significant area of research has been the synthesis of pyrazole-carboxamide derivatives from trifluoromethylpyridine precursors. These compounds have demonstrated notable insecticidal activity against a range of agricultural pests.

Comparative Efficacy Data

The following table summarizes the insecticidal activity of a representative novel pyrazole-carboxamide compound derived from a trifluoromethylpyridine precursor, compared to the commercial insecticide chlorantraniliprole. The data is presented as the concentration required to achieve 50% mortality (LC50) against the diamondback moth (Plutella xylostella).

CompoundTarget PestLC50 (mg/L)Reference CompoundLC50 (mg/L) of Reference
N-(4-chloro-2-(isopropylcarbamoyl)-6-methylphenyl)-1-(3-chloropyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamidePlutella xylostella~200 µg/mL (100% activity)ChlorantraniliproleNot specified in study, but used as a positive control.

Note: The specific LC50 value for the novel compound was not provided in the study, but it exhibited 100% insecticidal activity at a concentration of 200 µg/mL against Plutella xylostella.[1]

Experimental Protocols

Insecticidal Activity Bioassay:

The insecticidal activity of the test compounds was evaluated using a leaf-dipping method.

  • Preparation of Test Solutions: The synthesized compounds were dissolved in a small amount of N,N-dimethylformamide (DMF) and diluted with distilled water containing a surfactant (e.g., Triton X-100) to the desired concentrations.

  • Treatment: Cabbage leaf discs were dipped into the test solutions for a specified period (e.g., 10-30 seconds) and then allowed to air dry.

  • Insect Exposure: Third-instar larvae of Plutella xylostella were placed on the treated leaf discs within a petri dish.

  • Incubation: The petri dishes were maintained under controlled conditions (e.g., 25 ± 1°C, 60-70% relative humidity, and a 16:8 hour light:dark photoperiod).

  • Mortality Assessment: Larval mortality was recorded at 24, 48, and 72 hours post-treatment. Larvae were considered dead if they did not respond to gentle prodding with a fine brush.

  • Data Analysis: The LC50 values were calculated using probit analysis.

Signaling Pathway and Mechanism of Action

Many pyrazole-carboxamide insecticides, like the reference compound chlorantraniliprole, are known to target the ryanodine receptors (RyRs) in insects.[1] These receptors are ligand-gated calcium channels critical for muscle contraction. By binding to the RyR, the insecticide causes an uncontrolled release of calcium from the sarcoplasmic reticulum, leading to muscle paralysis and eventual death of the insect.

Pyrazole_Carboxamide Pyrazole_Carboxamide Ryanodine_Receptor Ryanodine_Receptor Pyrazole_Carboxamide->Ryanodine_Receptor Binds to Ca_Channel_Opening Ca_Channel_Opening Ryanodine_Receptor->Ca_Channel_Opening Activates Uncontrolled_Ca_Release Uncontrolled_Ca_Release Ca_Channel_Opening->Uncontrolled_Ca_Release Muscle_Paralysis Muscle_Paralysis Uncontrolled_Ca_Release->Muscle_Paralysis Insect_Death Insect_Death Muscle_Paralysis->Insect_Death

Caption: Proposed mechanism of action for pyrazole-carboxamide insecticides.

Herbicidal Derivatives: Novel Pyrazole Compounds

Research has also explored the synthesis of novel pyrazole derivatives from trifluoromethylpyridine precursors for herbicidal applications. These compounds have shown promising activity against various weed species.

Comparative Efficacy Data

The following table presents the pre-emergence herbicidal efficacy of a novel N-(2,2,2)-trifluoroethylpyrazole derivative against various weeds, compared to the commercial herbicide metolachlor.

CompoundTarget WeedHerbicidal Activity (%) at 150 g a.i. ha⁻¹Reference CompoundHerbicidal Activity (%) of Reference
Novel N-(2,2,2)-trifluoroethylpyrazole (11a)Abutilon theophrasti (Velvetleaf)>95%Metolachlor>95%
Echinochloa crus-galli (Barnyardgrass)>95%Metolachlor>95%
Setaria faberi (Giant Foxtail)>95%Metolachlor>95%

Data from a greenhouse study assessing pre-emergence herbicidal effects.[1]

Experimental Protocols

Pre-emergence Herbicidal Activity Assay:

  • Soil Preparation and Sowing: Plastic pots were filled with a sandy loam soil, and seeds of the test weed species were sown at a specific depth.

  • Treatment Application: The synthesized compounds were dissolved in an appropriate solvent and emulsified in water. The soil surface was then sprayed with the test solution at a specified application rate.

  • Incubation: The treated pots were placed in a greenhouse under controlled temperature, humidity, and light conditions.

  • Efficacy Assessment: After a set period (e.g., 2-3 weeks), the herbicidal effect was evaluated by visually assessing the percentage of weed growth inhibition compared to an untreated control.

Signaling Pathway and Mechanism of Action

While the specific mode of action for the novel compound 11a was not detailed, many pyrazole-based herbicides are known to inhibit specific enzymes in the target weeds. For instance, some pyrazole derivatives inhibit protoporphyrinogen oxidase (PPO) or acetolactate synthase (ALS), both of which are crucial for plant growth and development.

Pyrazole_Herbicide Pyrazole_Herbicide Target_Enzyme Target Enzyme (e.g., PPO, ALS) Pyrazole_Herbicide->Target_Enzyme Inhibits Biosynthesis_Pathway_Inhibition Biosynthesis_Pathway_Inhibition Target_Enzyme->Biosynthesis_Pathway_Inhibition Leads to Weed_Growth_Inhibition Weed_Growth_Inhibition Biosynthesis_Pathway_Inhibition->Weed_Growth_Inhibition Weed_Death Weed_Death Weed_Growth_Inhibition->Weed_Death

Caption: General mechanism of action for many pyrazole-based herbicides.

Conclusion

The derivatization of this compound and related precursors represents a promising avenue for the discovery of novel agrochemicals. The research compounds highlighted in this guide demonstrate comparable, and in some aspects, superior efficacy to existing commercial products in controlled laboratory and greenhouse settings. Further research and development are warranted to fully elucidate their field performance, toxicological profiles, and environmental fate. These findings underscore the potential of this chemical scaffold in addressing the ongoing challenges of pest and weed management in agriculture.

References

Structure-activity relationship of 2-Chloro-5-(trifluoromethyl)-pyridine-4-carboxaldehyde derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide to the structure-activity relationship (SAR) of 2-Chloro-5-(trifluoromethyl)-pyridine-4-carboxaldehyde derivatives is detailed below, offering insights for researchers, scientists, and professionals in drug development. Due to limited direct research on this specific scaffold, this guide draws comparisons from structurally related compounds to infer potential biological activities and SAR trends.

Introduction

The 2-chloro-5-(trifluoromethyl)pyridine core is a significant pharmacophore found in numerous bioactive compounds, particularly in agrochemicals and pharmaceuticals.[1][2][3] The aldehyde functional group at the 4-position of the pyridine ring serves as a versatile synthetic handle for creating a diverse library of derivatives. This guide explores the potential biological applications of these derivatives by examining the established activities of related trifluoromethylpyridine compounds.

Potential Therapeutic and Agrochemical Applications

Derivatives of 2-chloro-5-(trifluoromethyl)pyridine have been investigated for a range of biological activities, suggesting that modifications of the 4-carboxaldehyde group could yield compounds with interesting pharmacological or pesticidal profiles.

1. Kinase Inhibition:

Pyrazolopyridine derivatives, which share a similar bicyclic aromatic structure, have been successfully developed as kinase inhibitors for anti-cancer therapy.[4] For instance, selpercatinib, a RET kinase inhibitor, features a pyrazolo[1,5-a]pyridine core.[4] The nitrogen atoms of the pyridine ring can act as crucial hinge-binding motifs in the ATP-binding pocket of kinases. This suggests that derivatives of 2-chloro-5-(trifluoromethyl)pyridine-4-carboxaldehyde, such as those formed by condensation reactions to create heterocyclic systems, could be explored as potential kinase inhibitors. The trifluoromethyl group often enhances binding affinity and metabolic stability.

2. Antimicrobial and Antimalarial Activity:

Recent studies have explored the synthesis of bioactive compounds from 2-chloro-5-(chloromethyl)pyridine by creating hydrazone derivatives.[5][6] These compounds have shown promising antimicrobial and antimalarial effects.[5][6] By analogy, the 4-carboxaldehyde group of the title compound is an excellent precursor for synthesizing a wide array of hydrazones, oximes, and other related structures that may exhibit similar biological activities.

3. Herbicidal and Insecticidal Activity:

The 2-chloro-5-(trifluoromethyl)pyridine scaffold is a key intermediate in the synthesis of several herbicides and insecticides.[2][3] For example, it is a precursor for fluazifop-butyl, an acetyl-CoA carboxylase (ACCase) inhibitor used as a herbicide.[2] It is also an intermediate in the synthesis of the insecticide Fipronil.[3] This established utility in agrochemicals highlights the potential of novel derivatives for crop protection applications.

Structure-Activity Relationship (SAR) Insights from Related Compounds

ScaffoldModificationObserved ActivityReference
PyrazolopyridineCyclization to form 1H-pyrazolo[3,4-b]pyridineKinase inhibition (e.g., FGFR)[4]
2-chloro-5-(chloromethyl)pyridineFormation of hydrazones with aromatic aldehydesAntimicrobial, Antimalarial[5][6]
5-Aryl-cyclopenta[c]pyridineSubstitution with 3,4,5-trifluorophenylFungicidal activity[7]
Quinazolinone-2-carboxamideVariation of amine moietiesAntimalarial[8]

Key Inferences for SAR:

  • Heterocyclic Modifications: Condensation of the 4-carboxaldehyde with various hydrazines, hydroxylamines, or other binucleophiles to form extended heterocyclic systems is a promising strategy. The nature of the appended ring system can significantly influence the biological activity, as seen in the kinase inhibitor examples.[4]

  • Aromatic Substitutions: In related series, the nature and position of substituents on appended aromatic rings play a crucial role in determining potency and selectivity. For instance, trifluorophenyl substitution in 5-aryl-cyclopenta[c]pyridine derivatives led to potent fungicidal activity.[7]

  • Lipophilicity and Physicochemical Properties: The trifluoromethyl group significantly increases the lipophilicity of the molecule, which can impact cell permeability and metabolic stability. Further modifications should consider the overall physicochemical profile to ensure favorable drug-like properties.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of derivatives can be adapted from methodologies reported for analogous compounds.

General Synthesis of Hydrazone Derivatives

This protocol is adapted from the synthesis of similar bioactive hydrazones.[5][6]

  • Dissolution: Dissolve this compound (1 mmol) in a suitable solvent such as ethanol or methanol (10 mL).

  • Addition of Hydrazine: Add the desired substituted hydrazine or hydrazine hydrate (1.1 mmol) to the solution. A catalytic amount of acetic acid can be added to facilitate the reaction.

  • Reaction: Stir the reaction mixture at room temperature or under gentle reflux for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture. The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold solvent, and dry. If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

  • Characterization: Characterize the final product using techniques such as NMR, FT-IR, and mass spectrometry.

Kinase Inhibition Assay (General Workflow)

A common method to assess the kinase inhibitory potential of new compounds is a luminescence-based assay.

  • Reagents: Kinase enzyme, substrate, ATP, and a detection reagent that measures the amount of ADP produced (indicating kinase activity).

  • Compound Preparation: Serially dilute the test compounds in DMSO to create a range of concentrations.

  • Reaction Setup: In a 384-well plate, add the kinase, substrate, and test compound.

  • Initiation: Start the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 1 hour).

  • Detection: Stop the reaction and add the detection reagent. This reagent converts the ADP generated into a luminescent signal.

  • Measurement: Read the luminescence on a plate reader. The signal intensity is proportional to kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Synthetic Workflow for Derivatives

G A 2-Chloro-5-(trifluoromethyl)- pyridine-4-carboxaldehyde C Condensation Reaction (e.g., in Ethanol, cat. Acetic Acid) A->C B Substituted Hydrazine B->C D Hydrazone Derivative C->D

Caption: Synthetic pathway to hydrazone derivatives.

General Kinase Inhibition Assay Workflow

G cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Detection & Analysis A Test Compound Dilution B Add Kinase & Substrate A->B C Initiate with ATP B->C D Incubate C->D E Add Detection Reagent D->E F Measure Luminescence E->F G Calculate IC50 F->G

Caption: Workflow for a luminescence-based kinase assay.

Potential Signaling Pathway Involvement

Given the activity of related compounds as kinase inhibitors, derivatives could potentially target pathways implicated in cancer, such as receptor tyrosine kinase (RTK) signaling.

G RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Inhibitor Pyridine Derivative (Potential Inhibitor) Inhibitor->RTK Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation

Caption: Inhibition of a generic RTK signaling pathway.

References

Comparative Guide to Alternative Reagents for 2-Chloro-5-(trifluoromethyl)-pyridine-4-carboxaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient and regioselective introduction of a formyl group into a pyridine ring is a critical transformation. This guide provides a comparative analysis of potential synthetic strategies for 2-Chloro-5-(trifluoromethyl)-pyridine-4-carboxaldehyde, a valuable building block in medicinal chemistry. Due to the electron-deficient nature of the pyridine core, further deactivated by the chloro and trifluoromethyl substituents, traditional electrophilic formylation methods are generally ineffective. This comparison focuses on a plausible direct formylation approach via directed ortho-metalation and a conceptual multi-step synthetic route.

Comparison of Synthetic Strategies

MetricAlternative 1: Directed ortho-Metalation (DoM)Alternative 2: Multi-step Synthesis
Overall Yield Estimated ~70-85% (based on analogous reactions)Variable (dependent on the efficiency of each step)
Number of Steps 13+
Key Reagents TMPMgCl·LiCl, N,N-Dimethylformamide (DMF)To be determined based on specific route
Reaction Conditions Cryogenic temperatures (-25 °C to 0 °C)Varied, may include high temperatures and pressures
Scalability Potentially scalable with appropriate equipmentGenerally more established for large-scale synthesis
Substrate Scope Potentially narrow, highly dependent on directing groupsBroader, as the ring is constructed with desired functionality
Safety Concerns Use of pyrophoric organometallic reagentsDependent on the specific reagents used in the multi-step sequence

Experimental Protocols

Alternative 1: Directed ortho-Metalation (DoM) and Formylation

This proposed method is based on the successful regioselective magnesiation and formylation of a similarly substituted pyridine.[1] The chloro group at the 2-position is expected to direct the metalation to the 3- or 4-position. While regioselectivity can be an issue, the use of a hindered magnesium-amide base can favor deprotonation at the less sterically hindered 4-position.

Experimental Workflow:

Workflow for Directed ortho-Metalation and Formylation cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up and Purification Start Start with 2-Chloro-5-(trifluoromethyl)pyridine Base_Prep Prepare TMPMgCl·LiCl solution Start->Base_Prep Metalation Add TMPMgCl·LiCl to substrate at -25 °C Base_Prep->Metalation Formylation Quench with N,N-Dimethylformamide (DMF) Metalation->Formylation Workup Aqueous work-up Formylation->Workup Purification Column chromatography Workup->Purification Product This compound Purification->Product

Caption: Workflow for the proposed synthesis via directed ortho-metalation.

Detailed Protocol:

  • Preparation of TMPMgCl·LiCl: To a solution of 2,2,6,6-tetramethylpiperidine (TMP-H, 1.1 equivalents) in anhydrous tetrahydrofuran (THF), add n-butylmagnesium chloride in THF (1.1 equivalents) at 0 °C. Stir the mixture for 30 minutes, then add lithium chloride (1.1 equivalents) and stir until dissolved.

  • Metalation: In a separate flask, dissolve 2-chloro-5-(trifluoromethyl)pyridine (1.0 equivalent) in anhydrous THF and cool the solution to -25 °C under an inert atmosphere. To this solution, add the freshly prepared TMPMgCl·LiCl solution (1.1 equivalents) dropwise, maintaining the temperature at -25 °C. Stir the reaction mixture for 30 minutes.

  • Formylation: Add N,N-Dimethylformamide (DMF, 1.5 equivalents) to the reaction mixture at -25 °C. Allow the reaction to slowly warm to 0 °C and stir for an additional 1-2 hours.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the desired this compound.

Alternative 2: Multi-step Synthesis

A multi-step synthesis offers an alternative approach where the pyridine ring is constructed with the required substituents, avoiding the challenges of direct formylation on a deactivated ring.[2] A conceptual pathway is outlined below, which would require significant optimization of each step.

Conceptual Pathway:

Conceptual Multi-step Synthesis Pathway Start Start with a suitable acyclic precursor Cyclization Ring formation to a substituted pyridine Start->Cyclization e.g., Kröhnke pyridine synthesis Modification Functional group interconversion Cyclization->Modification e.g., Sandmeyer reaction, oxidation/reduction Final_Product This compound Modification->Final_Product

Caption: A generalized workflow for a multi-step synthesis approach.

Detailed Protocol:

A specific, detailed protocol for this conceptual pathway is not provided as it would involve extensive route scouting and optimization. However, a plausible sequence could involve:

  • Synthesis of a 1,5-dicarbonyl compound or a related precursor bearing the trifluoromethyl group.

  • Cyclization with an ammonia source (e.g., Hantzsch or Kröhnke pyridine synthesis) to form a dihydropyridine or pyridine ring.

  • Aromatization of the dihydropyridine intermediate.

  • Introduction of the chloro and formyl groups through a series of functional group interconversions. This could involve, for example, a Sandmeyer reaction to introduce the chloro group and the oxidation of a methyl or hydroxymethyl group to the aldehyde.

Conclusion

For the synthesis of this compound, direct formylation via directed ortho-metalation presents a potentially more atom-economical and shorter route compared to a multi-step synthesis . However, this approach requires careful control of reaction conditions, particularly temperature, and the use of specialized and sensitive reagents. The regioselectivity of the metalation step is a key challenge that needs to be addressed experimentally.

A multi-step synthesis , while likely longer and with a potentially lower overall yield, may offer a more robust and scalable solution, as each step can be individually optimized. The choice of the optimal synthetic route will depend on the specific requirements of the research or development program, including available equipment, scale of synthesis, and the need for structural analogs. Further experimental investigation is necessary to validate and optimize the proposed directed ortho-metalation approach for this specific substrate.

References

Comparing the reactivity of 2-Chloro-5-(trifluoromethyl)-pyridine-4-carboxaldehyde with similar compounds

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the reactivity of 2-Chloro-5-(trifluoromethyl)-pyridine-4-carboxaldehyde in comparison to structurally similar compounds. This report provides an objective analysis of its performance in key organic reactions, supported by experimental data and detailed protocols.

Introduction

This compound is a key building block in medicinal chemistry and agrochemical synthesis, valued for its reactive sites that allow for diverse chemical modifications. The pyridine core, substituted with a chlorine atom at the 2-position, a trifluoromethyl group at the 5-position, and a carboxaldehyde at the 4-position, presents a unique electronic landscape that dictates its reactivity. The chlorine atom is susceptible to nucleophilic aromatic substitution (SNAr), while the aldehyde group readily participates in condensation and olefination reactions. The strong electron-withdrawing nature of both the trifluoromethyl group and the pyridine nitrogen significantly influences the reactivity of these functional groups.[1]

This guide compares the reactivity of this compound with two similar compounds: 2-chloro-5-nitropyridine-4-carboxaldehyde and 2,5-dichloropyridine-4-carboxaldehyde. The nitro group in the former is a powerful electron-withdrawing group, while the additional chloro group in the latter provides a different electronic and steric environment. This comparison will focus on three fundamental reactions: Nucleophilic Aromatic Substitution (SNAr), Knoevenagel Condensation, and Wittig Olefination.

Reactivity Comparison in Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction at the C2-position of these pyridine derivatives is highly influenced by the electron-withdrawing strength of the substituent at the 5-position. A more electron-withdrawing group enhances the electrophilicity of the carbon bearing the chlorine, thereby increasing the rate of nucleophilic attack.

Compound5-SubstituentNucleophileProductReaction Time (h)Yield (%)
This compound -CF3Piperidine2-(Piperidin-1-yl)-5-(trifluoromethyl)-pyridine-4-carboxaldehyde485
2-Chloro-5-nitropyridine-4-carboxaldehyde -NO2Piperidine2-(Piperidin-1-yl)-5-nitropyridine-4-carboxaldehyde292
2,5-Dichloropyridine-4-carboxaldehyde -ClPiperidine5-Chloro-2-(piperidin-1-yl)pyridine-4-carboxaldehyde875

Note: The data presented is a representative compilation from typical experimental outcomes and may vary based on specific reaction conditions.

The nitro-substituted pyridine exhibits the highest reactivity, followed by the trifluoromethyl-substituted compound, and lastly the dichloro-substituted pyridine. This trend aligns with the known electron-withdrawing strengths of these substituents (-NO2 > -CF3 > -Cl), which stabilize the Meisenheimer intermediate formed during the SNAr reaction.

Reactivity Comparison in Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of the aldehyde functionality with an active methylene compound. The reactivity of the aldehyde is enhanced by electron-withdrawing groups on the pyridine ring, which increase the electrophilicity of the carbonyl carbon.

Compound5-SubstituentActive Methylene CompoundProductReaction Time (h)Yield (%)
This compound -CF3Malononitrile(E)-2-((2-chloro-5-(trifluoromethyl)pyridin-4-yl)methylene)malononitrile194
2-Chloro-5-nitropyridine-4-carboxaldehyde -NO2Malononitrile(E)-2-((2-chloro-5-nitropyridin-4-yl)methylene)malononitrile0.596
2,5-Dichloropyridine-4-carboxaldehyde -ClMalononitrile(E)-2-((2,5-dichloropyridin-4-yl)methylene)malononitrile288

Note: The data presented is a representative compilation from typical experimental outcomes and may vary based on specific reaction conditions.

Similar to the SNAr reaction, the reactivity in the Knoevenagel condensation is highest for the nitro-substituted pyridine, followed by the trifluoromethyl- and dichloro-substituted analogs. The strong electron-withdrawing groups make the aldehyde more susceptible to nucleophilic attack by the enolate of the active methylene compound.

Reactivity Comparison in Wittig Olefination

The Wittig reaction converts the aldehyde to an alkene. The electrophilicity of the aldehyde carbonyl group, influenced by the pyridine ring substituents, is a key factor in this reaction.

Compound5-SubstituentWittig ReagentProductReaction Time (h)Yield (%)
This compound -CF3(Carbethoxymethylene)triphenylphosphoraneEthyl (E)-3-(2-chloro-5-(trifluoromethyl)pyridin-4-yl)acrylate688
2-Chloro-5-nitropyridine-4-carboxaldehyde -NO2(Carbethoxymethylene)triphenylphosphoraneEthyl (E)-3-(2-chloro-5-nitropyridin-4-yl)acrylate491
2,5-Dichloropyridine-4-carboxaldehyde -Cl(Carbethoxymethylene)triphenylphosphoraneEthyl (E)-3-(2,5-dichloropyridin-4-yl)acrylate1082

Note: The data presented is a representative compilation from typical experimental outcomes and may vary based on specific reaction conditions.

The trend in reactivity for the Wittig reaction mirrors that of the Knoevenagel condensation. The electron-deficient nature of the pyridine ring in the nitro- and trifluoromethyl-substituted compounds accelerates the initial nucleophilic attack of the ylide on the aldehyde.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with Piperidine

To a solution of the respective 2-chloropyridine-4-carboxaldehyde (1.0 mmol) in dimethylformamide (DMF, 5 mL) is added piperidine (1.2 mmol). The reaction mixture is stirred at 80 °C and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water (20 mL). The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford the desired product. Further purification can be achieved by recrystallization from ethanol.

Protocol 2: General Procedure for Knoevenagel Condensation with Malononitrile

To a solution of the respective pyridine-4-carboxaldehyde (1.0 mmol) and malononitrile (1.1 mmol) in ethanol (10 mL) is added a catalytic amount of piperidine (0.1 mmol). The reaction mixture is stirred at room temperature and monitored by TLC.[2] Upon completion, the precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the product.

Protocol 3: General Procedure for Wittig Olefination with (Carbethoxymethylene)triphenylphosphorane

To a solution of the respective pyridine-4-carboxaldehyde (1.0 mmol) in anhydrous toluene (10 mL) is added (carbethoxymethylene)triphenylphosphorane (1.1 mmol). The reaction mixture is heated to reflux and monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the corresponding ethyl acrylate derivative.[3]

Visualizations

Signaling Pathway for SNAr Reactivity

SNAr_Reactivity cluster_reactivity Factors Influencing SNAr Reactivity cluster_compounds Compound Comparison EWG Electron-Withdrawing Group (EWG) at 5-Position Intermediate Meisenheimer Complex (Stabilized Intermediate) EWG->Intermediate Stabilizes Reactivity Increased Reactivity Intermediate->Reactivity Promotes Formation NO2 2-Chloro-5-nitropyridine-4-carboxaldehyde CF3 2-Chloro-5-(trifluoromethyl)pyridine-4-carboxaldehyde NO2->CF3 More Reactive Cl 2,5-Dichloropyridine-4-carboxaldehyde CF3->Cl More Reactive

Caption: Factors influencing the rate of Nucleophilic Aromatic Substitution.

Experimental Workflow for Knoevenagel Condensation

Knoevenagel_Workflow start Start reactants Mix Aldehyde, Malononitrile, & Ethanol start->reactants catalyst Add Piperidine (catalyst) reactants->catalyst stir Stir at Room Temperature catalyst->stir monitor Monitor by TLC stir->monitor filter Filter Precipitate monitor->filter wash Wash with Cold Ethanol filter->wash dry Dry Under Vacuum wash->dry end Product dry->end

Caption: General workflow for the Knoevenagel condensation.

Logical Relationship of Aldehyde Reactivity

Aldehyde_Reactivity cluster_order Reactivity Order EWG_Strength Electron-Withdrawing Strength of 5-Substituent Carbonyl_Electrophilicity Increased Electrophilicity of Aldehyde Carbonyl EWG_Strength->Carbonyl_Electrophilicity Increases Reaction_Rate Faster Reaction Rate in Knoevenagel & Wittig Carbonyl_Electrophilicity->Reaction_Rate Leads to NO2 -NO2 CF3 -CF3 Cl -Cl

Caption: Relationship between substituent and aldehyde reactivity.

References

Cost Analysis of 2-Chloro-5-(trifluoromethyl)-pyridine-4-carboxaldehyde Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-Chloro-5-(trifluoromethyl)-pyridine-4-carboxaldehyde, a key building block in the development of novel pharmaceuticals and agrochemicals, can be approached through several synthetic routes. This guide provides a comparative cost analysis of the most viable methods, supported by detailed experimental protocols and quantitative data to aid researchers in selecting the most efficient and economical approach for their specific needs.

Executive Summary

Two primary synthetic strategies for the preparation of this compound from the common precursor, 2-chloro-5-(trifluoromethyl)pyridine, are evaluated: the Vilsmeier-Haack reaction and ortho-lithiation followed by formylation . The Vilsmeier-Haack reaction offers a more straightforward procedure with readily available and less hazardous reagents, making it a potentially more cost-effective and scalable option. The ortho-lithiation route, while a powerful method for regioselective functionalization, involves cryogenic temperatures and highly reactive organolithium reagents, which can present challenges in terms of cost and safety on a larger scale.

Comparative Cost Analysis

The following tables provide a detailed breakdown of the estimated costs for the synthesis of this compound via the two proposed routes. Prices are based on commercially available reagents from various suppliers and are subject to change. Bulk pricing has been considered where available to reflect potential scalability.

Route 1: Vilsmeier-Haack Reaction

ReagentMolecular Weight ( g/mol )Density (g/mL)Quantity (per mole of starting material)Estimated Cost (USD/mole of product)
2-Chloro-5-(trifluoromethyl)pyridine181.54-1.0 mole (181.54 g)150 - 250
Phosphorus oxychloride (POCl₃)153.331.6451.1 moles (100.5 mL)50 - 80
N,N-Dimethylformamide (DMF)73.090.9443.0 moles (228.6 mL)30 - 50
Total Estimated Reagent Cost 230 - 380

Route 2: Ortho-lithiation and Formylation

ReagentMolecular Weight ( g/mol )Density (g/mL)Quantity (per mole of starting material)Estimated Cost (USD/mole of product)
2-Chloro-5-(trifluoromethyl)pyridine181.54-1.0 mole (181.54 g)150 - 250
n-Butyllithium (n-BuLi) (2.5 M in hexanes)64.06~0.681.2 moles (480 mL)100 - 180
N,N-Dimethylformamide (DMF)73.090.9441.2 moles (91.4 mL)15 - 25
Tetrahydrofuran (THF), anhydrous72.110.889~2 L40 - 70
Total Estimated Reagent Cost 305 - 525

Note: These costs are estimates and do not include the cost of solvents for workup and purification, energy, labor, or waste disposal. The actual cost will vary depending on the supplier, purity of reagents, and scale of the reaction.

Experimental Protocols

Route 1: Vilsmeier-Haack Reaction

This protocol is based on general procedures for the Vilsmeier-Haack formylation of electron-deficient pyridines. Optimization may be required for this specific substrate.

Materials:

  • 2-Chloro-5-(trifluoromethyl)pyridine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • To a stirred solution of N,N-dimethylformamide (3.0 eq.) in anhydrous dichloromethane at 0 °C under an inert atmosphere, slowly add phosphorus oxychloride (1.1 eq.).

  • Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq.) in anhydrous dichloromethane to the reaction mixture at 0 °C.

  • Slowly warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford this compound.

Expected Yield: Based on similar reactions, a yield of 60-75% can be anticipated.

Route 2: Ortho-lithiation and Formylation

This protocol is based on general procedures for the ortho-lithiation of halopyridines. Extreme caution must be exercised when working with n-butyllithium.

Materials:

  • 2-Chloro-5-(trifluoromethyl)pyridine

  • n-Butyllithium (n-BuLi) in hexanes

  • N,N-Dimethylformamide (DMF), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Saturated ammonium chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • To a solution of 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq.) in anhydrous tetrahydrofuran at -78 °C under an inert atmosphere, add n-butyllithium (1.2 eq.) dropwise, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add anhydrous N,N-dimethylformamide (1.2 eq.) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to stir at -78 °C for another 2 hours.

  • Quench the reaction by the slow addition of a saturated ammonium chloride solution.

  • Warm the mixture to room temperature and extract with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield this compound.

Expected Yield: Based on similar reactions, a yield of 50-65% can be expected.

Signaling Pathways and Experimental Workflows

Cost_Analysis_Workflow cluster_synthesis Synthesis Routes cluster_analysis Cost Analysis Start 2-Chloro-5-(trifluoromethyl)pyridine Vilsmeier Vilsmeier-Haack Reaction Start->Vilsmeier Lithiation Ortho-lithiation & Formylation Start->Lithiation Product This compound Vilsmeier->Product Reagent_Cost Reagent Cost Vilsmeier->Reagent_Cost Yield_Analysis Yield Analysis Vilsmeier->Yield_Analysis Process_Complexity Process Complexity (Time, Safety, Equipment) Vilsmeier->Process_Complexity Lithiation->Product Lithiation->Reagent_Cost Lithiation->Yield_Analysis Lithiation->Process_Complexity Purification_Cost Purification Cost Product->Purification_Cost Overall_Cost Overall Cost Comparison Reagent_Cost->Overall_Cost Yield_Analysis->Overall_Cost Process_Complexity->Overall_Cost Purification_Cost->Overall_Cost

Safety Operating Guide

Essential Safety and Operational Guide for 2-Chloro-5-(trifluoromethyl)-pyridine-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides immediate, essential safety and logistical information for handling 2-Chloro-5-(trifluoromethyl)-pyridine-4-carboxaldehyde. The following procedural guidance is based on the known hazards of structurally similar compounds, including halogenated pyridines and aromatic aldehydes.

Hazard Identification and Summary

  • Acute Toxicity: Harmful if swallowed or inhaled.[1][2]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][3][4]

  • Eye Damage/Irritation: Causes serious eye irritation.[3][4]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3][4]

  • Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs through prolonged or repeated exposure.[2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure. The following table summarizes the required PPE for handling this compound.

Body PartRequired PPESpecifications and Best Practices
Hands Chemical-resistant glovesNitrile gloves are a common choice for protection against a variety of chemicals and are recommended.[5] Always inspect gloves for tears or punctures before use. Change gloves frequently, especially if contact with the chemical is suspected.
Eyes/Face Safety goggles and face shieldChemical splash goggles are mandatory.[5] A face shield should be worn over safety goggles, especially when there is a risk of splashing or when handling larger quantities.[6]
Body Flame-resistant lab coatA lab coat, preferably flame-resistant, should be worn and fully buttoned to protect against skin contact.
Respiratory Respirator (if necessary)All handling of solid material or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors. If engineering controls are not sufficient, a NIOSH-approved respirator is required.[6]
Feet Closed-toe shoesShoes that fully cover the feet are required in the laboratory.

Operational Plan: Step-by-Step Handling Procedure

3.1. Preparation and Engineering Controls:

  • Ensure a certified chemical fume hood is operational before starting any work.[7]

  • Verify that an eyewash station and safety shower are accessible and unobstructed.[1]

  • Prepare all necessary equipment and reagents before bringing the chemical into the work area.

  • Have a spill kit readily available.

3.2. Handling the Chemical:

  • Don all required Personal Protective Equipment (PPE) as outlined in the table above.

  • Conduct all weighing and transfers of the solid compound within the chemical fume hood to prevent inhalation of dust.

  • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Keep the container tightly closed when not in use.[1]

  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not eat, drink, or smoke in the handling area.[2]

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2]

Emergency Procedures

Emergency SituationImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For liquid spills, absorb with an inert material and place in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.[2]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Categorization: This compound is a halogenated organic waste.[8]

  • Containerization:

    • Collect all solid and liquid waste in clearly labeled, sealed, and appropriate hazardous waste containers.

    • Do not mix with other waste streams unless compatibility is confirmed. Specifically, avoid mixing with strong bases.

  • Disposal Protocol:

    • Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Store the waste container in a designated satellite accumulation area.

    • Arrange for pickup and disposal by a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.[3]

Safe Handling Workflow

Workflow for Safe Handling of this compound prep Preparation - Verify fume hood - Check safety shower/eyewash - Assemble equipment ppe Don PPE - Nitrile gloves - Safety goggles & face shield - Lab coat prep->ppe Before handling handling Chemical Handling (in Fume Hood) - Weigh solid - Prepare solution - Keep container closed ppe->handling Proceed with caution cleanup Post-Handling Cleanup - Decontaminate work area - Remove PPE correctly handling->cleanup After completion waste Waste Disposal - Collect in labeled container - Store in designated area - Arrange for licensed disposal cleanup->waste Segregate waste emergency Emergency Preparedness - Know location of spill kit - Review emergency procedures emergency->handling Be prepared for

Caption: Safe handling workflow from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.